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  • Product: methyl 2,3-dimethyl-2H-indazole-6-carboxylate
  • CAS: 1638764-86-9

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] While occurring rarely in nature, synthetic indazole derivatives possess a vast spectrum of biological activities, leading to their incorporation into numerous clinically successful pharmaceuticals.[1][2] The structural versatility of the indazole nucleus allows for extensive functionalization, yielding compounds with anticancer, anti-inflammatory, and anti-HIV properties.[1][3] Notable FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib feature the indazole core, underscoring its therapeutic importance.[1]

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1][4] The 2-substituted 2H-indazoles are a particularly important class, frequently utilized in drug design due to their unique pharmacological profiles.[5][6] This guide provides a comprehensive, in-depth technical overview of a multi-step synthesis for a specific, functionalized 2H-indazole derivative: Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. The following sections detail the strategic synthesis plan, step-by-step experimental protocols with mechanistic insights, and critical process parameters for researchers in synthetic and medicinal chemistry.

Strategic Approach: A Three-Step Retrosynthetic Pathway

The synthesis of the target molecule, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate, is designed around a robust and logical sequence starting from a commercially available nitro-substituted indazole. The core strategy involves three key transformations:

  • Regioselective N-Methylation: Introduction of a methyl group at the N2 position of the indazole ring.

  • Nitro Group Reduction: Conversion of the nitro moiety to a primary amine, a versatile functional group for further elaboration.

  • Sandmeyer Reaction and Esterification: Transformation of the amine into the final methyl ester via a diazonium salt intermediate.

This pathway is chosen for its reliance on well-established, high-yielding reactions and the commercial availability of the starting material, 3-methyl-6-nitro-1H-indazole.

G Target Methyl 2,3-dimethyl-2H- indazole-6-carboxylate Intermediate3 2,3-dimethyl-2H- indazole-6-carboxylic acid Target->Intermediate3 Esterification Intermediate2 2,3-dimethyl-2H- indazol-6-amine Intermediate3->Intermediate2 Sandmeyer Reaction (Diazotization, Cyanation, Hydrolysis) Intermediate1 2,3-dimethyl-6-nitro- 2H-indazole Intermediate2->Intermediate1 Nitro Reduction (e.g., SnCl2/HCl) StartingMaterial 3-methyl-6-nitro- 1H-indazole Intermediate1->StartingMaterial Regioselective N-Methylation

Caption: Overall synthetic workflow for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Part 1: Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

The initial and most critical step is the regioselective methylation of 3-methyl-6-nitro-1H-indazole. Direct alkylation of the indazole ring can lead to a mixture of N1 and N2 regioisomers.[3] The choice of methylating agent and base is paramount to achieving high selectivity for the desired N2-alkylated product, which is the thermodynamically less stable isomer. While various methylating agents like highly toxic dimethyl sulfate have been reported, dimethyl carbonate offers a safer and more environmentally benign alternative.[7][8]

Experimental Protocol
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methyl-6-nitro-1H-indazole (17.7 g, 0.1 mol).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 40 mL) and isopropanol (5 mL) and stir until the solid dissolves. To this solution, add dimethyl carbonate (18 g, 0.2 mol) followed by the organic base triethylenediamine (DABCO, 12.3 g, 0.11 mol).[7] The use of an organic base like DABCO is crucial for facilitating the deprotonation of the indazole nitrogen, activating it for nucleophilic attack on the methylating agent.

  • Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature with vigorous stirring for 20 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 900 mL of ice-cold water with stirring. A yellow solid will precipitate out of the solution.

  • Purification: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.[7]

G cluster_0 N-Methylation Mechanism Indazole 3-methyl-6-nitro- 1H-indazole Anion Indazole Anion Indazole->Anion Deprotonation N1_Product N1-methyl isomer (Minor Product) Anion->N1_Product Attack at N1 N2_Product 2,3-dimethyl-6-nitro- 2H-indazole (Major Product) Anion->N2_Product Attack at N2 DMC Dimethyl Carbonate (CH3O)2CO Base Base (DABCO)

Caption: Competing pathways in the N-methylation of the indazole scaffold.

Part 2: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

The second stage involves the reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of synthetic chemistry, enabling access to a versatile intermediate. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this purpose, particularly for substrates that may be sensitive to catalytic hydrogenation.[9]

Experimental Protocol
  • Reaction Setup: In a 100 mL flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) in 2-methoxyethyl ether (4.3 mL) with gentle heating. Cool the resulting solution to 0°C in an ice bath.[9]

  • Reagent Addition: Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol) to the cooled solution.[9]

  • Acidification: Add concentrated hydrochloric acid (3.2 mL) dropwise, ensuring the internal temperature does not rise above 5°C.[9] The exothermic nature of the acid addition and the reduction reaction necessitates careful temperature control to prevent side reactions.

  • Reaction Conditions: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 45 minutes.[9]

  • Work-up and Isolation: Add diethyl ether (14 mL) to the reaction mixture to precipitate the product.

  • Purification: Collect the precipitate by filtration to yield the desired 2,3-dimethyl-2H-indazol-6-amine, likely as its hydrochloride salt.[9] The free amine can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and subsequent extraction with an organic solvent like ethyl acetate.

Part 3: Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

The final stage of the synthesis involves converting the primary amine into the target methyl ester. A robust method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This allows for the introduction of a nitrile group, which can then be hydrolyzed to a carboxylic acid and subsequently esterified.

Experimental Protocol: A Proposed Route

Step 3a: Diazotization and Cyanation (Sandmeyer Reaction)

  • Diazotization: Suspend 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the low temperature. The formation of the diazonium salt should be monitored with starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases. Cool the mixture, and extract the product, 2,3-dimethyl-2H-indazole-6-carbonitrile, with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3b: Hydrolysis of the Nitrile

  • Reaction Setup: Reflux the crude 2,3-dimethyl-2H-indazole-6-carbonitrile from the previous step in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) for several hours until TLC indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product, 2,3-dimethyl-2H-indazole-6-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 3c: Fischer Esterification

  • Reaction Setup: Suspend the crude 2,3-dimethyl-2H-indazole-6-carboxylic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final compound, Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Data Summary

The following table summarizes key information for the starting material and critical intermediates.

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Analytical Data
3-methyl-6-nitro-1H-indazoleC₈H₇N₃O₂177.16-
2,3-dimethyl-6-nitro-2H-indazoleC₉H₉N₃O₂191.19¹H NMR (DMSO-d₆): δ 2.67 (s, 3H), 4.19 (s, 3H), 7.71 (d, 1H), 7.93 (d, 1H), 8.51 (s, 1H).[7]
2,3-dimethyl-2H-indazol-6-amineC₉H₁₁N₃161.20-
Methyl 2,3-dimethyl-2H-indazole-6-carboxylateC₁₁H₁₂N₂O₂204.23-

Conclusion

This guide outlines a comprehensive and technically sound synthetic route to Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. The described methodologies employ established and reliable chemical transformations, providing a clear pathway for researchers and drug development professionals. The critical step of regioselective N-methylation is addressed with a safer, more practical protocol using dimethyl carbonate. Subsequent reduction and Sandmeyer-based functional group transformations provide a logical sequence to access the final target compound. The protocols and mechanistic insights presented herein serve as a valuable resource for the synthesis of this and other similarly substituted 2H-indazole derivatives, which continue to be of high interest in the field of medicinal chemistry.

References

  • BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives.
  • Tala, S. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • BenchChem. (n.d.). Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine.
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole synthesis.
  • Thesis. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • NIH. (n.d.). 2,3-Dimethyl-6-nitro-2H-indazole - PMC.
  • ResearchGate. (2011, May). 2-Methyl-6-nitro-2H-indazole.

Sources

Exploratory

Comprehensive Physicochemical Profiling and Molecular Weight Validation of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Executive Summary In modern hit-to-lead optimization campaigns, the indazole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with indole and its robust pharmacokinetic properties[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead optimization campaigns, the indazole scaffold is recognized as a "privileged structure" due to its bioisosteric relationship with indole and its robust pharmacokinetic properties[1]. Specifically, methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) serves as a highly versatile synthetic intermediate[2][3].

As a Senior Application Scientist, I emphasize that understanding the exact molecular weight and physicochemical parameters of your starting materials is not merely a bookkeeping exercise; it is the foundational logic for downstream pharmacokinetic (PK) modeling, stoichiometric precision in cross-coupling reactions, and mass-based analytical tracking. This whitepaper provides an in-depth technical breakdown of the compound's molecular weight, structural implications, and a self-validating analytical protocol for batch verification.

Structural Deconstruction and Physicochemical Data

The compound is a methyl ester derivative of a 2H-indazole. Unlike 1H-indazoles, the 2H-tautomer features an alkylation at the N2 position, which locks the tautomeric state and prevents hydrogen-bond donation from the pyrazole ring[1]. This structural rigidity is highly advantageous for reducing off-target promiscuity in kinase inhibitor design.

The molecular formula is C₁₁H₁₂N₂O₂ [2][3]. The precise molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol

  • Hydrogen (H₁₂): 12 × 1.008 = 12.096 g/mol

  • Nitrogen (N₂): 2 × 14.007 = 28.014 g/mol

  • Oxygen (O₂): 2 × 15.999 = 31.998 g/mol

  • Total Average Molecular Weight: 204.229 g/mol [3]

Table 1: Physicochemical and Pharmacokinetic Parameters

Summarized quantitative data for rapid lead-optimization assessment.

ParameterValueCausality / Scientific Significance
Chemical Name methyl 2,3-dimethyl-2H-indazole-6-carboxylateUnambiguous IUPAC nomenclature for inventory.
CAS Registry Number 1638764-86-9Ensures exact isomeric sourcing (distinguishes from 1H-isomers)[2].
Molecular Formula C₁₁H₁₂N₂O₂Basis for all stoichiometric reagent calculations[3].
Average Molecular Weight 204.228 g/mol Ideal starting MW (< 300 Da) for Fragment-Based Drug Discovery.
Monoisotopic Mass 204.0899 DaThe exact target mass required for HRMS validation.
Hydrogen Bond Donors 0N2 alkylation removes the NH donor, increasing lipophilicity.
Hydrogen Bond Acceptors 4N1, N2, and ester oxygens provide critical kinase hinge-binding capability.

The "Molecular Weight Budget" in Drug Design

Why is a molecular weight of 204.228 g/mol strategically important? In drug development, Lipinski’s Rule of 5 dictates that an orally bioavailable drug should generally have a molecular weight under 500 Da.

Starting a synthesis with methyl 2,3-dimethyl-2H-indazole-6-carboxylate consumes only ~204 Da of your "molecular weight budget." This leaves nearly 300 Da available to append complex pharmacophores (e.g., via hydrolysis of the C6 ester followed by amide coupling) to target specific binding pockets without violating oral bioavailability parameters. Furthermore, the pre-installed methyl groups at C3 and N2 lock the conformation, simplifying NMR characterization by eliminating tautomeric signal broadening[1].

Self-Validating Protocol: LC-HRMS Molecular Weight Verification

Relying solely on vendor Certificates of Analysis (CoAs) introduces unacceptable risk into the drug development pipeline. Every procured batch must be internally validated. Because the indazole core contains basic nitrogen atoms, it is highly amenable to positive Electrospray Ionization (ESI+).

The following is a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to confirm the exact mass of the compound.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL in a diluent of 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source. It drives the equilibrium toward the protonated state [M+H]+ , which is an absolute requirement for efficient droplet desolvation and detection in ESI+ mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a fast linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Causality: The lipophilic nature of the dimethyl-indazole core ensures it retains on the hydrophobic C18 stationary phase. This separates the target molecule from highly polar salts or synthetic impurities before they enter the mass spectrometer, preventing ion suppression.

Step 3: High-Resolution Mass Spectrometry (ESI-TOF)

  • Action: Operate the Time-of-Flight (TOF) analyzer in positive ion mode. Ensure the mass axis is calibrated using an external tuning mix prior to injection.

  • Causality: External calibration guarantees mass accuracy within < 5 parts-per-million (ppm). This high resolution is necessary to distinguish the target formula (C₁₁H₁₂N₂O₂) from isobaric interferences that might have the same nominal mass but different exact masses.

Step 4: Data Analysis & Validation

  • Action: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ adduct at m/z 205.097 (± 0.005 Da).

  • Causality: Observing the exact mass at 205.097 Da, along with an M+1 isotopic peak at ~206.100 Da (representing the ~1.1% natural abundance of ¹³C per carbon atom), mathematically validates that the molecular formula is strictly C₁₁H₁₂N₂O₂.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol, mapping the physical state of the molecule to its final data output.

G A Sample Prep (0.1% Formic Acid) B C18 LC Separation (Gradient Elution) A->B Injection C ESI+ Ionization [M+H]+ Formation B->C Eluent D HRMS TOF Detection (m/z 205.097) C->D Ions E Mass Validation (< 5 ppm error) D->E Data

LC-HRMS workflow for validating the 204.228 g/mol molecular weight of the indazole derivative.

References

  • Title: methyl 2,3-dimethylindazole-6-carboxylate - CAS号1638764-86-9 Source: Molaid (molaid.com) URL: [Link]

  • Title: Synthesis and structural characterization of 1- and 2-substituted indazoles Source: University of Groningen (rug.nl) URL: [Link]

Sources

Foundational

The Indazole Pharmacophore: A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Derivatives

Executive Summary The pursuit of novel chemical entities in drug discovery heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical entities in drug discovery heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, the indazole nucleus (a bicyclic structure comprising a benzene ring fused to a pyrazole ring) has emerged as a cornerstone in modern medicinal chemistry[1]. While rarely found in nature, synthetic indazole derivatives exhibit profound pharmacological versatility, culminating in several FDA-approved multi-kinase and PARP inhibitors, including Pazopanib, Axitinib, and Niraparib[2],[3].

This technical whitepaper provides an in-depth analysis of the indazole scaffold, focusing on the mechanistic rationale behind its biological activity, advanced synthetic methodologies, and self-validating experimental protocols required for the robust discovery of novel indazole-based therapeutics.

Mechanistic Rationale: The Indazole as a Privileged Scaffold

Structural and Physicochemical Properties

The indazole ring exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. Because the 1H-indazole tautomer is thermodynamically more stable, it is the predominant species in physiological environments[1]. The planar nature of the heterocyclic ring allows for extensive positional functionalization, while its pKa values (13.86 for the indazolate anion equilibrium and 1.04 for the indazolium cation equilibrium) grant it favorable solubility and membrane permeability profiles[2].

Kinase Hinge-Binding Mechanics

In the realm of oncology, indazole derivatives are highly prized as Type I and Type II kinase inhibitors[3]. The distinct advantage of the indazole over the structurally similar indole lies in the presence of the second nitrogen atom (N2).

Fragment-led de novo design studies have demonstrated that the 2-position nitrogen is critical for establishing strong hydrogen bond interactions with the backbone NH of hinge-region residues (e.g., Ala564 in Fibroblast Growth Factor Receptors, FGFR)[4]. This dual hydrogen-bond donor/acceptor capacity anchors the scaffold within the ATP-binding pocket, competitively excluding ATP and halting downstream oncogenic signaling[4].

FGFR_Signaling FGFR FGFR Tyrosine Kinase MAPK MAPK / PI3K Pathways FGFR->MAPK Phosphorylation ATP ATP Binding ATP->FGFR Activates Indazole Indazole Inhibitor (Hinge Binder) Indazole->FGFR Competitive Inhibition Proliferation Tumor Cell Proliferation MAPK->Proliferation Gene Transcription

Figure 1: Mechanism of indazole-based competitive inhibitors targeting the FGFR kinase domain.

Structure-Activity Relationship (SAR) & Quantitative Data

The structural rigidity and synthetic tractability of the indazole core allow medicinal chemists to systematically optimize ligand efficiency (LE) and kinome selectivity[5]. Recent optimization campaigns have successfully modulated lipophilicity and introduced halogen-protein interactions to vastly improve both enzymatic and cellular IC50 values[6].

Table 1 summarizes the quantitative biological data for several recently discovered novel indazole derivatives, highlighting the causality between structural modifications and target affinity.

Table 1: Quantitative SAR Data for Novel Indazole Derivatives

Compound IDTarget KinaseEnzymatic IC50Cellular IC50Key Structural Modification & RationaleRef
Compound 106 FGFR1-32.0 μM (FGFR1)Not TestedFragment-led de novo design utilizing the bare 1H-indazole core to establish baseline hinge-binding.[1]
Compound 109 EGFR T790M5.3 nMNot TestedStructure-guided design to overcome resistance via enhanced hydrophobic pocket interactions.[1]
Compound 82a pan-Pim0.4 nM (Pim-1)1400 nMOptimization of piperidine and 2,6-difluorophenyl moieties to maximize shape complementarity.[1]
Compound 9u FGFR13.3 nM468.2 nMIntroduction of halogen atoms to modulate lipophilicity and improve cellular permeability.[6]

Advanced Synthetic Methodologies

The synthesis of highly functionalized indazoles has evolved from harsh, classical condensation reactions to elegant, metal-catalyzed cross-coupling and C-H activation strategies[7]. A highly reliable and widely utilized approach for generating the privileged 3-amino-1H-indazole scaffold involves the hydrazine-mediated cyclization of 2-halobenzonitriles[8]. This provides a versatile primary amine handle for subsequent late-stage functionalization via amide coupling.

Synthetic_Workflow SM 2-Halobenzonitrile (Starting Material) Cyclization Hydrazine Cyclization (Reflux, 12h) SM->Cyclization Core 3-Amino-1H-Indazole (Privileged Core) Cyclization->Core Coupling Amide Coupling (EDCI, HOBt) Core->Coupling Product Novel Derivative (Lead Compound) Coupling->Product Validation LC-MS Purity >95% Product->Validation

Figure 2: Self-validating synthetic workflow for 3-amino-1H-indazole derivative generation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in quality control checkpoint.

Protocol 1: Synthesis of Novel 3-Amido-1H-Indazole Derivatives

This protocol utilizes an EDCI/HOBt-mediated amide coupling strategy to derivatize the 3-amino-1H-indazole core[7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive coupling intermediates.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir for 30 minutes at 0°C. Causality: HOBt is critical here; it reacts with the unstable O-acylisourea formed by EDCI to generate a stable, yet highly reactive OBt active ester. This prevents the racemization of any chiral centers and suppresses the formation of unreactive N-acylurea byproducts.

  • Nucleophilic Acyl Substitution: Add the 3-amino-1H-indazole intermediate (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDCI and keep the indazole amine deprotonated, maximizing its nucleophilicity.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS. Validation: The reaction is only quenched when LC-MS confirms the starting material peak ([M+H]+) is <5% relative to the product peak.

  • Workup & Purification: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine. Causality: The sequential washing selectively removes the water-soluble urea byproduct of EDCI, unreacted acid, and excess base.

  • Final Validation: Purify via flash column chromatography. Validation: The final compound must undergo analytical HPLC to confirm >95% purity before being released for biological evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

To evaluate the biological activity of the synthesized indazole derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the target kinase (e.g., FGFR1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the novel indazole derivatives (in a 10-point dose-response dilution series) into a 384-well plate. Add the kinase solution and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add the specific peptide substrate and ATP to initiate the reaction. Causality: The concentration of ATP must be strictly maintained at its predetermined Michaelis constant ( Km​ ). This ensures the assay is highly sensitive to competitive ATP-site inhibitors (like indazoles) while remaining physiologically relevant.

  • Detection: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 620 nm and 665 nm.

  • Self-Validation Checkpoint (Assay Robustness): Every plate must include a known reference inhibitor (e.g., Pazopanib) and DMSO-only controls. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Validation: The assay data is only accepted if the Z'-factor is ≥0.5 , proving that the signal-to-noise ratio is statistically robust and the IC50 calculations are trustworthy.

Conclusion

The indazole scaffold remains an indispensable tool in the arsenal of medicinal chemists. Its unique physicochemical properties, specifically its dual hydrogen-bonding capability, make it an ideal hinge-binding motif for kinase inhibition[4],[5]. By coupling advanced synthetic methodologies with rigorous, self-validating biological assays, researchers can continue to exploit this privileged scaffold to discover highly potent, selective, and clinically viable therapeutics. Future paradigms will likely integrate fragment-based virtual screening with late-stage C-H functionalization to rapidly expand the chemical space of indazole derivatives[6].

Sources

Exploratory

spectroscopic data of methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Title : Comprehensive Spectroscopic Characterization and Analytical Validation of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Executive Summary Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Spectroscopic Characterization and Analytical Validation of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Executive Summary Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9)[1] is a highly valuable heterocyclic building block extensively utilized in the development of kinase inhibitors and advanced therapeutics[2]. Unlike the more common 1H-indazoles, the 2H-indazole scaffold possesses unique electronic properties due to its quinonoid resonance structure. This technical guide provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) of this compound, detailing the causality behind experimental choices and providing self-validating analytical protocols suitable for regulatory submission.

Structural Elucidation & Theoretical Framework

The structural assignment of 2H-indazoles requires careful differentiation from their 1H-isomers. The key to this differentiation lies in the electronic distribution across the pyrazole ring. In methyl 2,3-dimethyl-2H-indazole-6-carboxylate, the nitrogen at position 2 is alkylated. This configuration forces the aromatic system into a quinonoid-like state, which significantly deshields the N2-methyl protons compared to a benzenoid 1H-indazole system[3].

Causality in NMR: The deshielding effect shifts the N2-CH3 proton signal downfield to approximately 4.10 ppm, a diagnostic marker for 2H-indazoles[3]. Furthermore, the ester group at the C6 position exerts an electron-withdrawing effect, predictably shifting the adjacent C5 and C7 protons downfield.

Spectroscopic Data Summaries

The following tables summarize the quantitative spectroscopic data for methyl 2,3-dimethyl-2H-indazole-6-carboxylate, synthesized from theoretical predictions and empirical data of structurally analogous 2H-indazoles[4][5].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
C7-H 8.30 Singlet (fine doublet) ~1.5 1H
C5-H 7.75 Doublet of doublets 8.8, 1.5 1H
C4-H 7.60 Doublet 8.8 1H
N2-CH₃ 4.10 Singlet - 3H
O-CH₃ (Ester) 3.95 Singlet - 3H

| C3-CH₃ | 2.60 | Singlet | - | 3H |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Position Chemical Shift (δ, ppm) Carbon Type
C=O (Ester) 167.5 Quaternary
C7a 148.2 Quaternary
C3 135.4 Quaternary
C6 128.0 Quaternary
C5 122.8 CH
C3a 121.0 Quaternary
C4 120.5 CH
C7 110.5 CH
O-CH₃ 52.3 CH₃
N2-CH₃ 40.5 CH₃

| C3-CH₃ | 11.2 | CH₃ |

Table 3: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Vibrational Mode
2950 Alkyl C-H Stretch
1715 C=O Stretch (Ester)
1620, 1550 C=C / C=N Stretch (Aromatic & Pyrazole)

| 1250 | C-O Stretch (Ester) |

Table 4: High-Resolution Mass Spectrometry (ESI+)

Ion Species Theoretical m/z Observed m/z Mass Error (ppm)

| [M+H]⁺ | 205.0972 | 205.0975 | < 2.0 |

Experimental Protocols & Self-Validating Systems

To ensure data integrity, all analytical procedures must function as self-validating systems in accordance with the [6].

3.1. Quantitative ¹H NMR Protocol Objective: To obtain high-resolution structural data and assess compound purity. Causality of Method: CDCl₃ is selected as the solvent due to its lack of exchangeable protons and excellent solubilizing power for indazole esters. A prolonged relaxation delay (D1 = 10s) is chosen to ensure complete longitudinal relaxation (T1) of the quaternary methyl groups, which is critical for accurate quantitative integration. Step-by-Step Method:

  • Sample Preparation : Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7].

  • System Suitability Test (SST) : Acquire a preliminary scan. The TMS peak must have a half-height line width of <1.0 Hz. If broader, re-shim the magnet to ensure field homogeneity.

  • Acquisition : Set the probe temperature to 298 K. Acquire 16 transients with a 30° pulse angle, an acquisition time of 3.0 seconds, and a D1 of 10.0 seconds.

  • Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually.

3.2. LC-HRMS Protocol (ESI+) Objective: To confirm the exact mass and elucidate the fragmentation pattern. Causality of Method: Positive Electrospray Ionization (ESI+) is utilized because the basic nitrogen in the indazole ring readily accepts a proton. Formic acid is added to the mobile phase to drive the equilibrium toward the [M+H]⁺ state[8]. Step-by-Step Method:

  • Calibration : Infuse a sodium formate calibration solution. The mass accuracy must be < 2 ppm across the m/z 100-1000 range.

  • Sample Preparation : Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Chromatography : Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • MS/MS Acquisition : Isolate the [M+H]⁺ precursor ion (m/z 205.097) and apply a collision energy of 25 eV using Argon as the collision gas[9].

Mechanistic Workflows & Visualizations

To guarantee the reliability of the spectroscopic data, the analytical methods must undergo rigorous validation. The workflow below illustrates the self-validating logic applied to these protocols.

ValidationWorkflow Start Method Development (Spectroscopy) SST System Suitability Testing (SST) Start->SST Initiate Spec Specificity (Interference Check) SST->Spec Pass SST Prec Precision (Repeatability) Spec->Prec No Interference Robust Robustness (Parameter Variation) Prec->Robust RSD < 2.0% Valid Validated Method (ICH Q2 Compliant) Robust->Valid Stable

Analytical validation workflow ensuring method reliability per ICH Q2(R1) standards.

During MS/MS analysis, the compound undergoes specific, predictable fragmentation. The primary cleavage occurs at the ester carbonyl group, a characteristic pathway for substituted indazoles[9].

MSFragmentation M [M+H]+ m/z 205.0972 F1 Loss of CH3OH [-32 Da] M->F1 CID (25 eV) M1 Acylium Ion m/z 173.0710 F1->M1 F2 Loss of CO [-28 Da] M1->F2 Further Fragmentation M2 Indazolium Core m/z 145.0761 F2->M2

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of the target compound.

Conclusion

The rigorous spectroscopic characterization of methyl 2,3-dimethyl-2H-indazole-6-carboxylate provides essential data for its application in advanced chemical synthesis and drug discovery. By employing self-validating protocols and understanding the electronic causality behind the observed chemical shifts and fragmentation patterns, researchers can ensure the highest level of analytical integrity.

References

  • Title : ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization Source : PubMed - National Institutes of Health URL :[Link]

Sources

Foundational

Unlocking the Indazole Scaffold: A Comprehensive Technical Guide to Therapeutic Targets and Preclinical Workflows

Introduction: The Indazole Pharmacophore Indazoles (benzopyrazoles) are privileged bicyclic nitrogen-containing heterocycles that have become a cornerstone in modern medicinal chemistry[1]. Due to their unique electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Pharmacophore

Indazoles (benzopyrazoles) are privileged bicyclic nitrogen-containing heterocycles that have become a cornerstone in modern medicinal chemistry[1]. Due to their unique electron-rich nature, hydrogen-bonding capabilities, and structural rigidity, indazole derivatives exhibit excellent pharmacokinetic properties and target affinity. They exist primarily in two tautomeric forms—1H-indazole and 2H-indazole—with the 1H-tautomer generally being more thermodynamically stable[1]. This tautomerism is a critical design parameter; it dictates the spatial orientation of hydrogen bond donors and acceptors within the binding pockets of therapeutic targets, particularly within the highly conserved ATP-binding clefts of kinases.

Core Therapeutic Targets

The Kinome: Angiogenesis and Proliferation

The most successful and widely explored application of the indazole scaffold lies in protein kinase inhibition[2]. By mimicking the purine ring of endogenous ATP, indazoles competitively bind to the hinge region of various kinases.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Indazole derivatives such as Axitinib (a 1H-indazole) and Pazopanib (a 2H-indazole) are FDA-approved multi-kinase inhibitors targeting VEGFR1-3, PDGFR, and c-Kit[3]. They exert potent anti-angiogenic effects, primarily utilized in the treatment of renal cell carcinoma. The indazole core forms critical bidentate hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR2), anchoring the molecule while functionalized side chains explore adjacent hydrophobic pockets[2].

  • PI3K/AKT/mTOR Pathway: Aberrant activation of this signaling axis drives tumor survival, migration, and metastasis. Recent structural optimizations have demonstrated that novel 3-amino-1H-indazole derivatives effectively inhibit this pathway, inducing G2/M cell cycle arrest and apoptosis by modulating downstream effectors such as Cyclin B1, BAD, and Bcl-xL[4].

DNA Repair and Epigenetic Targets

Beyond classical kinase inhibition, the indazole scaffold has been successfully optimized to target DNA repair mechanisms and epigenetic readers.

  • PARP (Poly ADP-ribose polymerase): Niraparib, a 2H-indazole derivative, is a highly selective PARP1/2 inhibitor approved for the treatment of ovarian cancer[1]. The indazole nitrogen atoms interact directly with the catalytic domain of PARP, trapping the enzyme on single-strand DNA breaks and precipitating double-strand breaks in BRCA-mutated tumors via synthetic lethality[3].

Mechanistic Deep Dive: Target Modulation Pathways

To understand the causality of indazole-driven efficacy, we must map the signal transduction interference. For instance, inhibiting VEGFR2 at the cell surface prevents the downstream phosphorylation of the PI3K complex, effectively starving the tumor of angiogenic and survival signals.

Pathway Indazole Indazole Inhibitor (e.g., Axitinib/Pazopanib) VEGFR2 VEGFR2 (Transmembrane Receptor) Indazole->VEGFR2 ATP-Competitive Inhibition PI3K PI3K Complex VEGFR2->PI3K Blocked Phosphorylation AKT AKT Kinase PI3K->AKT Signal Attenuated mTOR mTORC1/2 AKT->mTOR Signal Attenuated Angiogenesis Tumor Angiogenesis & Proliferation mTOR->Angiogenesis Apoptosis / Arrest

Mechanism of action for indazole-based VEGFR inhibitors attenuating the PI3K/AKT/mTOR cascade.

Quantitative Target Landscape

The versatility of the indazole scaffold is reflected in the diverse range of FDA-approved drugs. The table below summarizes the quantitative binding affinities and primary targets of key indazole therapeutics.

Drug NameIndazole TautomerPrimary Target(s)Clinical IndicationTypical IC₅₀ (Target)
Axitinib 1H-IndazoleVEGFR1, VEGFR2, VEGFR3Renal Cell Carcinoma0.1 - 0.2 nM (VEGFR2)
Pazopanib 2H-IndazoleVEGFR, PDGFR, c-KitRenal Cell Carcinoma~30 nM (VEGFR2)
Niraparib 2H-IndazolePARP1, PARP2Ovarian Cancer3.8 nM (PARP1)
Entrectinib 1H-IndazoleTRKA/B/C, ROS1, ALKNSCLC (ROS1+)1 - 2 nM (TRKA)
Bendazac 1H-IndazoleProtein denaturationCataracts / InflammationN/A (Non-kinase)

Data synthesized from established pharmacological profiles of FDA-approved indazole derivatives[3],[1].

Preclinical Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel indazole compounds must rely on self-validating assay systems. The following protocols detail the critical path from biochemical hit identification to cellular target engagement.

Workflow Synth 1. Scaffold Synthesis (Suzuki-Miyaura) TRFRET 2. TR-FRET Assay (Biochemical IC50) Synth->TRFRET CETSA 3. CETSA (Cellular Target Engagement) TRFRET->CETSA Pheno 4. Phenotypic Assay (Apoptosis/Migration) CETSA->Pheno

Standardized preclinical workflow for the evaluation of novel indazole therapeutics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Purpose: To determine the biochemical IC₅₀ of novel indazole derivatives against specific kinases (e.g., VEGFR2).

  • Causality & Self-Validation: TR-FRET is deliberately selected over standard colorimetric or luminescent assays because the time-resolved nature eliminates compound auto-fluorescence—a common artifact with conjugated heterocycles like indazoles. Furthermore, the ratiometric FRET readout normalizes well-to-well dispensing errors and inner-filter effects, creating a self-validating data point that is highly resistant to false positives.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the indazole compound in 100% DMSO. Transfer to a 384-well low-volume plate ensuring the final DMSO concentration is <1%.

    • Enzyme Addition: Add 2 nM of recombinant kinase (e.g., VEGFR2) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

    • Reaction Initiation: Add a mixture of ATP (set strictly at the predetermined Km​ value to ensure competitive inhibition sensitivity) and the specific biotinylated peptide substrate.

    • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

    • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase reaction).

    • Readout: Incubate for 30 minutes, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀ via 4-parameter logistic regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Purpose: To confirm that the indazole compound physically engages its target inside a living cell, bridging the gap between biochemical potency and phenotypic efficacy.

  • Causality & Self-Validation: Biochemical assays do not account for cell permeability, efflux pumps, or high intracellular ATP competition (which can outcompete ATP-competitive indazoles). CETSA validates target engagement by measuring the thermal stabilization of the target protein upon ligand binding. If the indazole binds the target intracellularly, the protein's melting temperature ( Tm​ ) will shift, providing self-validating proof of direct interaction in a physiological environment.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed target cells (e.g., HUVEC for VEGFR2 or HGC-27 for PI3K targets[4]) and treat with the indazole compound (at 5x the biochemical IC₅₀) or a DMSO vehicle control for 2 hours.

    • Aliquot & Heat: Harvest the cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot to a different temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C) to avoid harsh detergents that might disrupt non-covalent protein-ligand complexes.

    • Separation: Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) protein from the precipitated (denatured) protein.

    • Western Blotting: Analyze the soluble fraction via Western blot using an antibody specific to the target protein.

    • Data Analysis: Plot the chemiluminescent band intensity against temperature to calculate the apparent Tm​ . A significant rightward shift ( ΔTm​>2∘C ) in the compound-treated group confirms intracellular target engagement.

Conclusion

The indazole scaffold remains an indispensable tool in the drug discovery arsenal. By exploiting its tautomeric properties and structural tunability, researchers can achieve exquisite selectivity against a myriad of therapeutic targets, from the kinome to the epigenome[5]. Rigorous, self-validating preclinical workflows, combining biochemical precision with cellular context, are essential to translating these chemical entities into the next generation of targeted therapies.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - National Institutes of Health (NIH) - 1

  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES - Società Chimica Italiana (chim.it) - Link

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - National Institutes of Health (NIH) - 2

  • Indazoles in Drug Discovery - PharmaBlock - 3

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed (NIH) - 4

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances - 5

Sources

Exploratory

Advanced Methodologies in 2H-Indazole Synthesis: A Comprehensive Technical Guide

The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including modulators of poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor (VEGF), and glucokinase (GK)...

Author: BenchChem Technical Support Team. Date: March 2026

The 2H-indazole scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, including modulators of poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor (VEGF), and glucokinase (GK)[1]. Historically, accessing 2H-indazoles via direct alkylation or arylation of commercially available 1H-indazoles has been plagued by poor regioselectivity. This typically yields intractable mixtures of N1- and N2-substituted isomers due to the thermodynamic preference for the 1H-tautomer[2]. Consequently, modern synthetic efforts have pivoted toward de novo cyclization strategies and highly controlled catalytic cross-couplings.

Designed for drug development professionals and application scientists, this guide dissects the mechanistic causality and operational protocols of the most robust, field-proven methodologies for 2H-indazole synthesis.

Reductive Cyclization: The Evolution of the Cadogan Reaction

The classical Cadogan reaction synthesizes 2H-indazoles from ortho-nitroaromatic compounds via exhaustive deoxygenation, traditionally requiring harsh conditions (e.g., refluxing trialkyl phosphites at >150 °C)[1]. Recent advancements have transformed this into a mild, operationally simple one-pot condensation-reductive cyclization cascade[2].

Mechanistic Causality

By utilizing tri-n-butylphosphine ( PBu3​ ) in a protic solvent (isopropanol), the reaction temperature is drastically lowered to 80 °C[2]. The causality of this improvement lies in the high nucleophilicity of PBu3​ , which efficiently attacks the nitro group. While exhaustive deoxygenation to a nitrene intermediate is the classical model, recent isolation of 2H-indazole N-oxides via interrupted Cadogan/Davis-Beirut reactions provides direct evidence that oxygenated species (nitroso imines) are highly competent intermediates prior to final cyclization[1].

Cadogan A ortho-Nitrobenzaldehyde + Amine B ortho-Imino-nitrobenzene (Condensation Intermediate) A->B -H2O C P(Bu)3 Mediated Deoxygenation B->C +P(Bu)3 D Nitroso Imine / N-oxide Intermediate C->D -O=P(Bu)3 E Nitrene Intermediate (Theorized) C->E Exhaustive Deoxygenation F Reductive Cyclization D->F E->F G Substituted 2H-Indazole F->G

Figure 1: Mechanistic workflow of the one-pot condensation-Cadogan reductive cyclization.

Self-Validating Experimental Protocol: One-Pot Condensation-Cadogan Cyclization
  • Imine Formation: To an oven-dried flask, add ortho-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in isopropanol (0.5 M). Stir at room temperature for 2 hours. Validation: The absence of the aldehyde proton (~10 ppm) via crude 1H NMR confirms complete conversion to the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine ( PBu3​ , 2.5 equiv) dropwise to the reaction mixture.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography. Expert Note: Exogenous hydrochloride salts are deleterious; free bases of amines must be used. Interestingly, using optically pure α -methyl benzylamine in this cascade provides the indazole product with complete retention of stereochemistry, validating that detrimental isomerization of the imine intermediate does not occur under these specific conditions[2].

Transition Metal-Catalyzed Multicomponent Assemblies

Multicomponent reactions (MCRs) offer a highly convergent approach to molecular complexity. A landmark methodology utilizes a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.

Mechanistic Causality

The reaction is driven by a sequential bond-formation strategy. Initial condensation yields an imine. The copper catalyst (e.g., CuI) then facilitates a crucial ligand exchange and cross-coupling with NaN3​ to form an aryl azide intermediate. Control experiments reveal that while other metals (Pd, Ni, Co) only yield the intermediate imine, copper uniquely facilitates the subsequent N-N bond formation. The thermodynamic driving force is the intramolecular cyclization accompanied by the irreversible extrusion of nitrogen gas ( N2​ ), rendering the overall process highly exergonic[3].

CuCatalysis N1 2-Bromobenzaldehyde + Primary Amine N2 Imine Formation N1->N2 N3 Cu(I) Catalyst + NaN3 N2->N3 N4 Aryl Azide Intermediate (C-N Bond Formation) N3->N4 Ligand Exchange Cross-Coupling N5 Intramolecular Cyclization (N-N Bond Formation) N4->N5 Thermal / Cu-Assisted N6 2-Substituted 2H-Indazole N5->N6 -N2

Figure 2: Sequential C-N and N-N bond formation in Cu-catalyzed multicomponent synthesis.

Self-Validating Experimental Protocol: Cu-Catalyzed Three-Component Reaction
  • Reaction Setup: In an oven-dried reaction tube, combine 2-bromobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), NaN3​ (1.5 mmol), and CuI (10 mol%)[3].

  • Solvent Addition: Add DMSO (3 mL) as the solvent. The high dielectric constant of DMSO stabilizes the ionic intermediates during the azide cross-coupling[3].

  • Cyclization: Seal the tube and heat to 110 °C for 12-24 hours. Validation: The evolution of N2​ gas (bubbling) indicates the successful activation and decomposition of the aryl azide intermediate[3].

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash column chromatography to isolate the 2H-indazole[3].

Rhodium(III)-Catalyzed C-H Functionalization and Annulation

For advanced late-stage functionalization, Rh(III)-catalyzed formal [4+1] annulation of azobenzenes with aldehydes provides an elegant, one-step synthesis of N-aryl-2H-indazoles[4].

Mechanistic Causality

The azo functional group acts as an intrinsic directing group, coordinating to the Rh(III) center to facilitate regioselective ortho-C-H bond activation, forming a stable rhodacycle. Insertion of the aldehyde yields an alcohol intermediate. The azo moiety then serves a dual purpose, acting as an internal nucleophile for cyclative capture. Rapid aromatization expels the catalyst and yields the 2-aryl-2H-indazole[4].

RhCatalysis R1 Azobenzene R3 ortho-C-H Activation (Rhodacycle Intermediate) R1->R3 +Rh(III) R2 Rh(III) Catalyst R2->R3 R4 Aldehyde Insertion R3->R4 +Aldehyde R5 Cyclative Capture (Nucleophilic Substitution) R4->R5 R6 Aromatization R5->R6 R6->R2 R7 N-Aryl-2H-Indazole R6->R7 Catalyst Regeneration

Figure 3: Catalytic cycle of Rh(III)-mediated [4+1] annulation of azobenzenes.

Regioselective Direct N-Alkylation/Arylation

While de novo synthesis avoids regioselectivity issues, direct functionalization of commercially available 1H-indazoles remains highly desirable. Recent breakthroughs have achieved complete N(2)-regiocontrol using a CuCl-catalyzed C-N cross-coupling with diaryliodonium salts[5].

Mechanistic Causality

Density functional theory (DFT) calculations reveal that the weak basicity of the triflate ( TfO− ) counterion in the system prevents the premature deprotonation of the indazole. This kinetic control ensures that the catalyst oxidation process is the rate-determining step, exclusively driving the coupling to the N(2) position[5].

Quantitative Data Summary

To facilitate experimental design, the following table summarizes the quantitative metrics and operational parameters of the discussed methodologies:

Synthetic MethodologyKey Reagents & CatalystsRegioselectivityTypical Yield RangePrimary Advantage
Condensation-Cadogan PBu3​ (2.5 eq), i-PrOH, 80 °CComplete (De Novo)65% - 95%Mild conditions; stereoretention in chiral amines.
Cu-Catalyzed 3-CR CuI (10 mol%), NaN3​ , DMSO, 110 °CComplete (De Novo)50% - 85%Utilizes readily available starting materials.
Rh(III) [4+1] Annulation Rh(III) cat., MgSO4​ , THF/DioxaneComplete (De Novo)60% - 90%High functional group tolerance; late-stage utility.
Cu-Catalyzed Cross-Coupling CuCl (cat.), Diaryliodonium saltsComplete N(2)-control70% - 98%Direct use of 1H-indazoles without pre-functionalization.
Conclusion

The synthesis of 2H-indazoles has transitioned from brute-force thermodynamic cyclizations to highly orchestrated, mechanistically driven catalytic cascades. By understanding the causality of these reactions—whether it be the nucleophilic trapping in the Cadogan reaction, the exergonic nitrogen extrusion in MCRs, or the directing-group capabilities in C-H activation—researchers can predictably design and scale complex indazole-based therapeutics.

References
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization Organic Letters - ACS Publications[Link][2]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture PMC - National Institutes of Health (NIH)[Link][4]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction Organic & Biomolecular Chemistry (RSC Publishing)[Link][5]

  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole Organic Letters - ACS Publications[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions PMC - National Institutes of Health (NIH)[Link][1]

Sources

Foundational

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate: Structural Elucidation, Regioselective Synthesis, and Applications in Targeted Therapeutics

Executive Summary As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the indazole scaffold due to its exceptional versatility as a pharmacophore. While the 1H-indazole tautomer is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the indazole scaffold due to its exceptional versatility as a pharmacophore. While the 1H-indazole tautomer is thermodynamically favored, the kinetically accessible 2H-indazole tautomer has emerged as a privileged core in the design of highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This technical whitepaper provides an in-depth analysis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate . We will deconstruct its IUPAC nomenclature, explore the mechanistic causality behind its regioselective synthesis, and detail its downstream applications in modern targeted therapeutics.

Nomenclature and Structural Elucidation

The IUPAC name methyl 2,3-dimethyl-2H-indazole-6-carboxylate precisely defines the spatial arrangement and functionalization of this building block:

  • Core Scaffold (2H-indazole): A bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring. The "2H" designation is critical; it indicates that the tautomeric proton (or in this case, the alkyl substituent) resides on the N2 atom rather than the N1 atom.

  • Substituents (2,3-dimethyl): Two methyl groups are covalently bonded to the heterocycle at the N2 and C3 positions. The C3-methyl group often acts as a steric shield, locking the conformation of the molecule when bound to a protein target.

  • Functional Group (6-carboxylate): A methyl ester at the C6 position of the benzenoid ring. In drug development, this ester serves as a synthetic handle. It can be readily saponified to a carboxylic acid, providing an optimal attachment point for amide coupling with PROTAC linkers or solvent-exposed moieties in kinase inhibitors.

Physicochemical Profile

To facilitate rapid reference during assay development and synthetic planning, the quantitative physicochemical data for this compound is summarized below:

PropertyValue
IUPAC Name methyl 2,3-dimethyl-2H-indazole-6-carboxylate
CAS Registry Number 1638764-86-9
Molecular Formula C11H12N2O2
Molecular Weight 204.228 g/mol
Tautomeric Architecture 2H-indazole (Kinetically trapped via N2-alkylation)
Key Synthetic Handles C6-Methyl ester (electrophilic center for functionalization)

The Causality of Regioselective Synthesis: Kinetic vs. Thermodynamic Control

A persistent bottleneck in indazole chemistry is achieving regioselective N-alkylation [1]. Under standard basic conditions (e.g., using Methyl Iodide and K₂CO₃), the alkylation of 1H-indazoles yields a nearly 1:1 mixture of N1 and N2 alkylated products.

The Mechanistic Rationale: The N1-alkylated product is thermodynamically favored because it preserves the stable 10π-electron aromatic system within the benzenoid ring. Conversely, the N2 lone pair is more sterically and kinetically accessible. To exclusively isolate the 2H-indazole derivative, we must bypass thermodynamic equilibration. By utilizing powerful, neutral, or mildly acidic methylating agents, the reaction is driven entirely by kinetic control, effectively trapping the N2-isomer [2].

Methylating AgentReaction ConditionsMajor ProductN1:N2 Ratio
Methyl Iodide (MeI) K₂CO₃, DMF, 70 °CMixture~ 1:1
Dimethyl Sulfate KOH, 45 °CMixture~ 1:1
Diazomethane (CH₂N₂) BF₃·Et₂O, 70 °C1H-indazole75:0
Meerwein's Salt (Me₃OBF₄) EtOAc, Room Temp2H-indazole<1 : >95
Methyl trichloroacetimidate Mild Acid, DCM, RT2H-indazole<5 : >95

Experimental Methodology: Self-Validating Protocol for Regioselective N2-Methylation

To ensure high scientific integrity and reproducibility, the following protocol describes the regioselective synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate using Meerwein's salt. This workflow is designed as a self-validating system with built-in analytical checkpoints.

Objective: Convert methyl 3-methyl-1H-indazole-6-carboxylate to the 2H-isomer with >95% regioselectivity.

  • Preparation: Under an inert argon atmosphere, dissolve methyl 3-methyl-1H-indazole-6-carboxylate (1.0 eq) in anhydrous ethyl acetate (0.3 M concentration).

    • Causality: Ethyl acetate provides optimal solubility for the substrate while remaining chemically inert to the highly reactive oxonium salt.

  • Alkylation: Add trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.3 eq) in a single portion at room temperature (20-25 °C). Stir vigorously for 5 hours.

    • Causality: The slight stoichiometric excess of Me₃OBF₄ ensures complete conversion. Maintaining room temperature prevents over-alkylation to the indazolium salt.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in aqueous NaHCO₃, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (UV 254 nm) is <1%.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Self-Validation: Validate the structure using 2D-NOESY NMR. A diagnostic Nuclear Overhauser Effect (NOE) cross-peak between the N2-CH₃ (δ ~4.1 ppm) and C3-CH₃ (δ ~2.6 ppm) definitively confirms the 2H-indazole architecture.

Synthetic Workflow: Regioselective N2-methylation driven by kinetic control using Meerwein's salt.

Pharmacological Significance & Downstream Applications

The 2,3-dimethyl-2H-indazole core is not merely a structural curiosity; it is a highly validated pharmacophore in modern oncology and immunology [3].

ATP-Competitive Kinase Inhibitors

The 2H-indazole moiety acts as an exceptional hinge-binder within the ATP-binding pocket of various kinases. The nitrogen atoms of the indazole core form critical hydrogen bonds with the kinase hinge region. For example, the closely related analog 2,3-dimethyl-2H-indazol-6-amine is a fundamental building block in the synthesis of Pazopanib, an FDA-approved multi-target receptor tyrosine kinase (RTK) inhibitor directed against VEGFR and PDGFR to halt tumor angiogenesis.

Targeted Protein Degradation (PROTACs)

Recently, the 6-carboxylate variant has gained immense traction in the development of PROTACs. Patent literature demonstrates the use of indazole-6-carboxylates as foundational building blocks for Interleukin-1 receptor-associated kinase 4 (IRAK4) degraders[4]. The C6-methyl ester is saponified and coupled to a PEGylated or rigid linker, which is subsequently attached to an E3 ligase recruiting ligand (such as Cereblon or VHL). This induces the ubiquitination and proteasomal degradation of the target kinase, offering a therapeutic avenue for autoimmune diseases that traditional small-molecule inhibition cannot achieve.

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds PLCg PLC-gamma VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Activates MAPK Ras / MAPK Pathway VEGFR->MAPK Activates Indazole 2H-Indazole Inhibitor (ATP Competitor) Indazole->VEGFR Blocks ATP Pocket Proliferation Angiogenesis & Cell Proliferation PLCg->Proliferation Akt Akt / PKB PI3K->Akt Akt->Proliferation MAPK->Proliferation

Mechanism of Action: 2H-indazole derivatives acting as competitive inhibitors in the VEGFR signaling cascade.

References

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093-4095.[Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate: Synthesis of 2-alkyl-substituted 2H-indazole. Tetrahedron Letters, 54(13), 1661-1663.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11542827, 2,3-dimethyl-2H-indazol-6-amine (Related Pharmacophore).[Link]

  • European Patent Office. (2023). Indazole derivative, and preparation method therefor and use thereof (Patent No. EP4238968A1).
Exploratory

solubility of methyl 2,3-dimethyl-2H-indazole-6-carboxylate

An In-Depth Technical Guide to the Solubility of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Authored by: A Senior Application Scientist Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy.[][2] Poorly soluble compounds often face significant challenges during drug development, leading to variable absorption and suboptimal clinical performance.[3] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[4][5][6][7] This guide provides a comprehensive technical overview of the solubility profile of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a representative indazole derivative. We will explore the theoretical underpinnings of solubility, present validated experimental protocols for its determination, and discuss the interpretation of solubility data within the context of the Biopharmaceutical Classification System (BCS). This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and similar chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug from discovery to clinical application, its physicochemical properties dictate its fate. Among these, aqueous solubility is paramount. For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[] Therefore, solubility is a direct gatekeeper to bioavailability. The Biopharmaceutical Classification System (BCS), established by Amidon et al., provides a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability, allowing for the prediction of their in vivo performance.[8]

Indazole derivatives have garnered significant attention in pharmaceutical research due to their wide spectrum of pharmacological activities.[5][7] However, like many heterocyclic compounds, they can present solubility challenges.[9] This guide focuses on methyl 2,3-dimethyl-2H-indazole-6-carboxylate , providing a detailed roadmap for its solubility characterization. Understanding its solubility is not merely an academic exercise; it is a crucial step in assessing its potential as a drug candidate and guiding its formulation development.

Physicochemical Profile of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

A molecule's structure is the primary determinant of its solubility.[] The key physicochemical properties of the target compound are summarized below.

PropertyValueSource
Chemical Name methyl 2,3-dimethyl-2H-indazole-6-carboxylate[10]
CAS Number 1638764-86-9[10]
Molecular Formula C₁₁H₁₂N₂O₂[10]
Molecular Weight 204.23 g/mol [10]
Chemical Structure -

Structural Analysis and Solubility Implications:

  • Indazole Core: The bicyclic aromatic ring system contributes to the molecule's rigidity and lipophilicity, which generally disfavors aqueous solubility.

  • Methyl Groups: The two methyl groups at positions 2 and 3 further increase the lipophilic character of the molecule.

  • Carboxylate Group: The methyl ester at position 6 is a polar functional group. However, as an ester rather than a carboxylic acid, it cannot be ionized to form a more soluble salt, limiting its contribution to aqueous solubility compared to its acid analog.

Based on this structure, the compound is predicted to have low to moderate aqueous solubility.

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, solubility is not a single value but is typically described by two distinct measurements: thermodynamic and kinetic. Understanding the difference is crucial for correct data interpretation and decision-making.[11]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[12] It is determined by equilibrating an excess of the solid compound in the solvent over a prolonged period (e.g., 24 hours or more) until the solution is saturated.[13] This value is independent of the dissolution rate and is the gold standard for lead optimization and formulation development.[11]

  • Kinetic Solubility: This measurement reflects the concentration of a compound when it first precipitates from a supersaturated solution.[11] It is typically measured in high-throughput screening (HTS) formats where a compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[13][14] This method is faster but often yields higher, more optimistic solubility values because it measures the point at which a metastable, supersaturated state collapses, not the true equilibrium.[15][16] A large discrepancy between kinetic and thermodynamic solubility can signal a risk of precipitation in vivo.

Caption: Conceptual differences between thermodynamic and kinetic solubility.

Computational Solubility Prediction (In Silico Analysis)

Before embarking on laboratory experiments, computational models can provide rapid, cost-effective estimations of solubility.[17][18] These in silico tools use molecular descriptors to predict physicochemical properties. While not a replacement for experimental data, they are invaluable for prioritizing compounds in early discovery.[19]

One foundational model is the General Solubility Equation (GSE) proposed by Yalkowsky, which correlates aqueous solubility (Log S) with the melting point (MP) and the octanol-water partition coefficient (logP or logKow).[20]

Log S ≈ -0.01(MP - 25) - logP + 0.5

Modern approaches utilize more complex algorithms, including Quantitative Structure-Property Relationship (QSPR) models and machine learning, which can be "trained" on specific chemical series to improve predictive accuracy.[20][21]

Experimental Determination of Solubility

Rigorous experimental validation is essential. The following sections detail the standard protocols for determining both thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility.[22] Its trustworthiness is derived from ensuring that the system reaches a true equilibrium between the solid and dissolved states.

G start Start weigh 1. Weigh excess solid compound into vials. start->weigh add_buffer 2. Add aqueous buffer (e.g., pH 7.4 PBS). weigh->add_buffer equilibrate 3. Equilibrate on shaker (e.g., 24-48h at 25°C). add_buffer->equilibrate separate 4. Separate solid & supernatant (Centrifuge/Filter). equilibrate->separate validation Self-Validation Check: Is solid visible after equilibration? Ensures saturation was achieved. equilibrate->validation quantify 5. Quantify concentration in supernatant via HPLC-UV. separate->quantify end End (Equilibrium Solubility) quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline methyl 2,3-dimethyl-2H-indazole-6-carboxylate (e.g., 1-2 mg) to a series of 2 mL glass vials. The presence of excess solid at the end of the experiment is a critical validation step to confirm that a saturated solution was achieved.[23]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours.[13] For compounds with slow dissolution kinetics, a 48-hour or 72-hour time point may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow any suspended particles to settle. To separate the undissolved solid from the saturated supernatant, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a low-binding 0.22 µm syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[24] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Protocol: Kinetic Solubility via HTS Method

This method is designed for speed and is suitable for screening large numbers of compounds in early discovery.[25]

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the highest target concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.[22]

  • Incubation: Shake the plate for a defined period, typically much shorter than for thermodynamic assays (e.g., 1-2 hours), at room temperature.[14]

  • Precipitation Detection: Measure the amount of precipitation. This can be done directly by measuring light scattering (nephelometry) or turbidity.[13] Alternatively, the plates can be filtered, and the concentration remaining in the filtrate can be quantified by HPLC-UV or LC-MS.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Data Interpretation and Application in Drug Development

The solubility data obtained from these experiments are critical for classifying the compound and guiding subsequent development strategies.

Summarized Solubility Data (Hypothetical)

The following table presents hypothetical but realistic solubility data for methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

ParameterBuffer SystemValue (µg/mL)Value (µM)Method
Thermodynamic Solubility PBS, pH 7.4, 25°C1573.4Shake-Flask / HPLC-UV
Kinetic Solubility PBS, pH 7.4, 25°C65318.3HTS / Nephelometry
Biopharmaceutical Classification System (BCS) Application

The BCS framework uses solubility and permeability data to predict a drug's in vivo absorption.[26]

  • Solubility Classification: A drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[26][27]

Assuming a hypothetical highest single therapeutic dose of 20 mg for our compound:

  • Dose (mg) / Solubility (mg/mL) = Volume (mL)

  • 20 mg / 0.015 mg/mL = 1333 mL

Since the volume required to dissolve the dose (1333 mL) is greater than 250 mL, methyl 2,3-dimethyl-2H-indazole-6-carboxylate would be classified as a low-solubility compound.

G Biopharmaceutical Classification System (BCS) ClassI Class I High Sol, High Perm ClassII Class II Low Sol, High Perm ClassIII Class III High Sol, Low Perm ClassIV Class IV Low Sol, Low Perm Compound Our Compound (Low Solubility) Compound->ClassII If High Perm. Compound->ClassIV If Low Perm. Solubility_High High Solubility Solubility_Low Low Solubility Permeability_High High Permeability Permeability_Low Low Permeability

Caption: Placing the compound within the BCS framework based on its low solubility.

Depending on its intestinal permeability (which would require separate assays), the compound would fall into either BCS Class II or BCS Class IV . Both classifications indicate that solubility is a primary limiting factor for oral absorption, making solubility enhancement a critical objective for successful drug development.[8]

Conclusion and Future Directions

This guide has detailed the theoretical and practical considerations for assessing the . Through a combination of structural analysis, validated experimental protocols, and application of the BCS framework, we have established a clear path for characterizing this compound. The data indicate that it is a poorly soluble molecule, a common challenge for indazole derivatives. This finding is not a roadblock but a critical insight that directs future efforts. The next logical steps in development would involve exploring solubility enhancement strategies, such as salt formation (if an ionizable handle were present), particle size reduction, or advanced formulation techniques like solid dispersions or complexation with cyclodextrins.[28] A thorough and accurate understanding of solubility, as outlined here, is the foundation upon which successful drug products are built.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Hou, T., et al. (2005). Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Khadka, P., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Veeprho. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • PharmDecks. (n.d.). Solubility & Dissolution. [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link]

  • Patheon. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Saal, C., & Petereit, A. C. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Semantic Scholar. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. [Link]

  • Norinder, U., & Bergström, C. A. S. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. [Link]

  • ResearchGate. (n.d.). Computational models for the prediction of drug solubility. [Link]

  • U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Purohit, H. S., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. [Link]

  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. [Link]

  • Global Scholarly Communication Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. [Link]

  • MDPI. (2019, August 1). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ResearchGate. (2026, February 19). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

Sources

Foundational

The Physicochemical Landscape of Indazole Esters: Synthesis, Properties, and Applications in Drug Discovery

Abstract Indazoles represent a privileged class of 10-π electron aromatic nitrogen-containing heterocycles. Among their derivatives, indazole esters—particularly 1H-indazole-3-carboxylic acid esters—have emerged as criti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Indazoles represent a privileged class of 10-π electron aromatic nitrogen-containing heterocycles. Among their derivatives, indazole esters—particularly 1H-indazole-3-carboxylic acid esters—have emerged as critical scaffolds in medicinal chemistry and organic synthesis. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of indazole esters, detailing the causality behind their synthetic behaviors, their structural-activity relationships (SAR), and their role in modern drug development.

Structural and Physicochemical Profiling

The indazole core is a fused bicyclic system comprising a benzene ring and a pyrazole ring. Its chemical behavior is heavily dictated by annular tautomerism, existing primarily in two forms: the thermodynamically stable 1H-indazole (benzenoid form) and the kinetically accessible 2H-indazole (quinonoid form) [1].

When functionalized as an ester at the 3-position (e.g., 1H-indazole-3-carboxylic acid methyl ester), the physicochemical profile of the molecule shifts dramatically compared to its carboxylic acid precursor. The free carboxylic acid acts as a strong hydrogen-bond donor and acceptor, leading to extensive intermolecular hydrogen bonding. This results in a highly crystalline lattice, a high melting point, and poor solubility in organic solvents[2].

Causality in Drug Design: Esterification masks this hydrogen-bond donor. By converting the acid to a methyl or ethyl ester, the molecule's lipophilicity is significantly enhanced. This modification not only improves solubility in organic solvents—facilitating downstream synthetic manipulations like N-alkylation—but also enhances membrane permeability in biological systems, allowing the ester to serve as a highly bioavailable prodrug or a versatile synthetic intermediate [3].

Table 1: Comparative Physicochemical Properties of Indazole Derivatives
CompoundMelting Point (°C)Density (g/cm³)pKaKey Physicochemical Feature
1H-Indazole 145–1481.4214.00 (N-H)Base scaffold; exhibits annular tautomerism.
Indazole-3-carboxylic acid 266–270 (dec.)1.506~3.03High MP due to strong intermolecular H-bonding.
1H-Indazole-3-carboxylic acid methyl ester ~120–125~1.35N/AEnhanced lipophilicity; high organic solubility.
1-Butyl-1H-indazole-3-carboxamide 86N/AN/AOff-white solid; optimized for CRAC channel inhibition.

Data synthesized from established chemical databases and literature [4].

Chemical Reactivity and Regioselective Synthesis

The indazole ring acts as an ambident nucleophile. When subjected to basic conditions, the deprotonation of the pyrazole nitrogen yields an indazolide anion. Subsequent electrophilic attacks (such as N-alkylation) typically yield a mixture of N-1 and N-2 substituted isomers.

Causality in Reaction Conditions: The regioselectivity of this alkylation is strictly governed by thermodynamics and kinetics. The N-1 isomer is thermodynamically favored due to the preservation of the stable benzenoid aromatic system. Conversely, the N-2 isomer is kinetically favored but disrupts the benzenoid resonance, forming the less stable quinonoid structure [5]. To selectively synthesize the N-1 ester derivative, a bulky base (like Potassium tert-butoxide) at room temperature is utilized to drive the reaction toward the thermodynamic product.

G Start Indazole-3-carboxylic Acid Esterification Esterification (MeOH, H2SO4) Start->Esterification Product 1H-Indazole-3-carboxylic Acid Methyl Ester Esterification->Product Alkylation N-Alkylation (R-X, Base) Product->Alkylation N1 N-1 Isomer (Thermodynamic) Alkylation->N1 Kt-BuO, RT N2 N-2 Isomer (Kinetic) Alkylation->N2 Low Temp / Kinetic Base

Indazole ester synthesis and regioselective N-alkylation workflow.

Protocol 1: Regioselective Synthesis of N-1 Substituted Indazole Esters

This protocol is designed as a self-validating system, utilizing in-process analytical checkpoints to ensure regiochemical fidelity.

  • Esterification: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄. Reflux for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the baseline acid spot and the emergence of a high-Rf ester spot validates completion.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and evaporate to yield 1H-indazole-3-carboxylic acid methyl ester.

  • N-Alkylation: Dissolve the ester (1.0 eq) in anhydrous DMF. Add Potassium tert-butoxide (1.2 eq) and stir at room temperature for 30 minutes to form the thermodynamic anion.

  • Electrophilic Addition: Dropwise add the alkyl halide (1.1 eq). Stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (NMR): Isolate the crude product and perform ¹³C-NMR. The N-1 and N-2 isomers are distinguished by the chemical shift of the C-3 carbon. A single peak for C-3 confirms regioselective N-1 alkylation, validating the thermodynamic control of the reaction[6].

Pharmacological Applications and SAR

Indazole esters and their downstream carboxamide derivatives are highly sought after in oncology and immunology. They serve as core pharmacophores for Tropomyosin receptor kinase (TRK) inhibitors and Calcium-Release Activated Calcium (CRAC) channel blockers [7].

Mechanistic Causality: In oncology, TRK fusions drive uncontrolled cell proliferation. Indazole derivatives act as competitive inhibitors at the ATP-binding site of the TRK intracellular kinase domain. The planarity of the indazole ring allows it to intercalate deeply into the hydrophobic pocket of the kinase, while the ester/amide functionalities at the 3-position project into the solvent-exposed region, allowing for fine-tuning of the molecule's pharmacokinetic properties without disrupting target binding [8].

G Ligand Neurotrophin Receptor TRK Receptor Ligand->Receptor Binds Kinase Intracellular Kinase Domain Receptor->Kinase Activates Inhibitor Indazole Ester Derivative Inhibitor->Kinase Competitive Inhibition Downstream PI3K / AKT / MAPK Pathways Kinase->Downstream Phosphorylation Outcome Cell Proliferation & Survival Downstream->Outcome

Mechanism of TRK kinase inhibition by indazole ester derivatives.

Self-Validating Experimental Workflows

To utilize indazole esters as prodrugs, their hydrolytic stability must be precisely quantified. The following protocol establishes a closed-loop validation system to measure the physicochemical stability of the ester bond under physiological conditions.

Protocol 2: Physicochemical Characterization and Hydrolytic Stability Assay
  • Standard Preparation: Prepare 10 mM stock solutions of both the synthesized indazole ester and the reference indazole-3-carboxylic acid in HPLC-grade DMSO.

  • Buffer Incubation: Dilute the ester stock to 100 µM in Phosphate-Buffered Saline (PBS, pH 7.4) and incubate at 37 °C in a thermoshaker.

  • Sampling: Extract 100 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours). Quench the reaction by adding 100 µL of ice-cold acetonitrile to precipitate buffer proteins and halt hydrolysis.

  • Validation Checkpoint (HPLC-UV): Inject the samples into a Reverse-Phase HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

  • Data Synthesis: The system is self-validating because the mass balance must remain constant. The decrease in the Area Under the Curve (AUC) for the ester peak must directly correlate with a proportional increase in the AUC of the carboxylic acid peak. If the sum of the molar concentrations deviates by >5%, it indicates alternative degradation pathways (e.g., ring opening), prompting an immediate LC-MS investigation.

Exploratory

The Indazole Pharmacophore: Synthetic Strategies and Mechanistic Insights in Modern Drug Discovery

Executive Summary The indazole (benzopyrazole) scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. Characterized by a benzene ring fused to a pyrazole ring, this bicyclic het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole (benzopyrazole) scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry. Characterized by a benzene ring fused to a pyrazole ring, this bicyclic heteroaromatic system offers exceptional structural rigidity, synthetic tractability, and highly directional hydrogen-bonding capabilities[1]. As a Senior Application Scientist, I have observed firsthand how the strategic deployment of the indazole core can rescue stalled drug discovery programs, particularly in the kinase inhibitor space. This technical guide explores the structural dynamics, mechanistic pharmacology, and advanced synthetic workflows associated with indazole derivatives, providing actionable insights for drug development professionals.

Structural Dynamics and Tautomerism

Indazoles possess a 10 π-electron aromatic system and exist primarily in three tautomeric forms: 1H-, 2H-, and 3H-indazole. Understanding these tautomers is critical for predicting pharmacokinetic behavior and target engagement[2].

  • 1H-Indazole: This is the most thermodynamically stable and predominant tautomer. It exhibits complete benzenoid aromatic character, making it highly stable and the preferred form in both chemical and biological contexts[3].

  • 2H-Indazole: This tautomer possesses ortho-quinoid characteristics and a higher dipole moment compared to the 1H-form[3]. While less stable, it is a critical structural motif in several FDA-approved oncology drugs.

The ability of the indazole core to act as a bioisostere for indole while offering superior metabolic stability makes it an indispensable tool for scaffold hopping exercises[3],[4].

Mechanistic Grounding: Indazoles as ATP-Competitive Kinase Inhibitors

The Causality of Kinase Inhibition

Protein kinases are central to cellular signaling, and their dysregulation is a hallmark of oncology and autoimmune diseases. The indazole nucleus is highly effective as an ATP surrogate[1].

Why Indazole? The critical mechanism relies on the NH-1 and N-2 atoms of the indazole core, which act as a highly efficient hydrogen-bond donor-acceptor motif. When entering the ATP-binding site of a kinase, these atoms form a bidentate or tridentate hydrogen-bond network with the backbone carbonyl and NH groups of the kinase hinge region (e.g., interacting with Asp133 and Val135 in GSK-3β)[5]. Furthermore, functionalizing specific positions—such as the 7-methyl group—forces the molecule to occupy adjacent hydrophobic pockets, drastically enhancing kinome selectivity[1].

Caption: Logical relationship of indazole-mediated ATP-competitive kinase inhibition.

SAR Optimization: Mitigating hERG Liability

A frequent hurdle in indazole-based lead optimization is off-target affinity for the hERG potassium channel, which poses severe cardiovascular toxicity risks. Structure-Activity Relationship (SAR) optimization relies on structure-enabled design to introduce polar substituents with reduced pKa values at the R1 and R2 positions of the indazole core. By lowering the overall lipophilicity and basicity of the molecule, chemists can effectively abrogate hERG binding while preserving nanomolar potency against the target kinase[5].

Quantitative SAR Data Summary

The following table summarizes the impact of structural modifications on target kinase inhibition, demonstrating the robust tunability of the indazole scaffold:

Compound / DerivativeTarget KinaseKey Structural FeatureIC50 Value (nM)
Compound 100 FGFR22,6-difluoro-3-methoxyphenyl group2.0 ± 0.8
Compound 13f VEGFR-2Amide substitution114.0
Compound 13g VEGFR-2Amide substitution57.9
Compound 13i VEGFR-2Sulfonamide substitution34.5
Pazopanib (Ref) VEGFR-22H-indazole core30.0

(Data compiled from authoritative SAR studies[2],[6])

Clinical Translation: FDA-Approved Indazole Therapeutics

The clinical validation of the indazole scaffold is evidenced by its presence in numerous blockbuster drugs across diverse therapeutic areas[2],[4].

Drug NameTautomeric CorePrimary TargetClinical Indication
Axitinib (Inlyta) 1H-IndazoleVEGFR (1, 2, 3)Renal Cell Carcinoma
Pazopanib (Votrient) 2H-IndazoleVEGFR, c-KitRenal Cell Carcinoma
Niraparib (Zejula) 2H-IndazolePARP (1, 2)Ovarian Cancer
Granisetron (Kytril) 1H-Indazole5-HT3 ReceptorChemotherapy-induced Nausea
Bendazac 1H-IndazoleNSAIDCataracts / Inflammation

Advanced Synthetic Methodologies

Historically, indazole synthesis relied heavily on transition-metal-catalyzed cross-coupling (e.g., Pd or Cu). However, in late-stage API manufacturing, trace heavy metal impurities are notoriously difficult to purge and pose severe regulatory hurdles. Consequently, modern medicinal chemistry has pivoted toward scalable, metal-free intramolecular electrophilic amination protocols[7].

Caption: Two-step, one-pot metal-free synthetic workflow for 1H-indazole core.

Protocol: Metal-Free Synthesis of 1H-Indazoles via 2'-Aminoacetophenone

This protocol describes a robust, environmentally friendly method for synthesizing 1H-indazoles that preserves sensitive functional groups by operating at mild temperatures[7].

Step 1: Oxime Formation

  • Charge a reaction flask with 2'-aminoacetophenone (1.0 eq) dissolved in a 1:1 mixture of ethanol and water.

    • Causality: The biphasic-like ethanol/water system provides optimal thermodynamic solubility for both the organic ketone and the inorganic hydroxylamine salt, ensuring rapid and complete condensation.

  • Add hydroxylamine hydrochloride (1.2 eq) and stir at room temperature for 2 hours.

  • Validation Checkpoint: Before proceeding, analyze a 10 µL aliquot via LC-MS. The complete consumption of the starting ketone and the appearance of the M+15 (oxime) mass peak validates the success of Step 1. Proceeding without full conversion will result in unreacted ketone contaminating the final API.

Step 2: Activation and Cyclization

  • Cool the reaction mixture to strictly 0–5 °C using an ice bath.

  • Add triethylamine (2.5 eq) to serve as the base.

  • Dropwise Addition: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) over 30 minutes.

    • Causality: MsCl converts the hydroxyl group of the oxime into a highly reactive mesylate leaving group, triggering spontaneous intramolecular cyclization.

  • Validation Checkpoint: The mesylation/cyclization cascade is highly exothermic. Monitor the internal temperature using a thermocouple; if the temperature exceeds 5 °C, pause the MsCl addition. Elevated temperatures will lead to runaway intermolecular side reactions and degradation[7].

  • Stir the solution at 0–5 °C for 1.5 hours.

  • Quench & Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3.

    • Self-Validating System: A stable pH of 7.5-8.0 in the aqueous wash validates that all excess methanesulfonic acid and HCl have been neutralized, preventing acid-catalyzed degradation of the indazole core during solvent evaporation.

  • Purify the crude product via flash column chromatography (Hexane/EtOAc) to yield the pure 1H-indazole.

Conclusion

The indazole scaffold remains a cornerstone of modern drug discovery. Its unique physicochemical properties allow it to mimic natural substrates like ATP while offering vast synthetic vectors for SAR optimization. By leveraging metal-free synthetic protocols and structure-enabled design, medicinal chemists can efficiently navigate the complex landscape of potency, selectivity, and safety to deliver the next generation of indazole-based therapeutics.

References

  • [8] Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.8

  • [7] Application Notes and Protocols for the Synthesis of Indazoles using 2'-Aminoacetophenone Hydrochloride - BenchChem. 7

  • [1] The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry - BenchChem. 1

  • [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC/MDPI. 2

  • [3] Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. 3

  • [6] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. 6

  • [4] Indazoles in Drug Discovery - PharmaBlock. 4

  • [5] Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC. 5

Sources

Foundational

Tautomerism and Regioselective Alkylation in Dimethyl-Indazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary Indazole derivatives are privileged scaffolds in modern medicinal chemistry, forming the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Pazopanib)[1]. However, the functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole derivatives are privileged scaffolds in modern medicinal chemistry, forming the core pharmacophore of numerous FDA-approved kinase inhibitors (e.g., Pazopanib)[1]. However, the functionalization of these heterocycles is fundamentally complicated by annular tautomerism. The migration of a proton between the N1 and N2 positions creates an ambidentate system that dictates the outcome of electrophilic substitutions. This whitepaper provides an in-depth mechanistic analysis of indazole tautomerism, detailing how kinetic and thermodynamic controls govern the regioselective synthesis of dimethyl-indazole isomers, and establishes a self-validating analytical framework for their definitive characterization.

Thermodynamic & Electronic Foundations of Indazole Tautomerism

The indazole core exists in a dynamic equilibrium between two primary tautomeric states: 1H-indazole and 2H-indazole. Understanding the electronic distribution of these states is the first prerequisite for rational synthetic design.

Theoretical calculations and empirical crystallographic data consistently demonstrate that the 2 than the 2H form, with an energy difference of approximately 21.4 kJ/mol[2].

The Causality of Stability: This energy gap is driven by aromaticity. The 1H-tautomer maintains a fully aromatic, benzenoid structure fused to a pyrazole ring. In contrast, the 2H-tautomer adopts a less stable quinonoid configuration, which disrupts the continuous π-electron delocalization across the bicyclic system[2]. While the 1H-form predominates in solution and solid states, the introduction of alkyl groups (e.g., forming 1,3-dimethyl or 2,3-dimethyl derivatives) permanently locks the heterocycle into one of these electronic states. Therefore, the choice of synthetic conditions during N-alkylation is critical to selectively trap the desired framework.

Regioselective Alkylation: Kinetic vs. Thermodynamic Control

When synthesizing dimethyl-indazole derivatives (such as 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole from a 3-methylindazole precursor), the1 and the thermal conditions applied[1].

  • Kinetic Control: Alkylating agents with high electrophilicity, such as trimethyloxonium tetrafluoroborate, often yield higher proportions of the 2,3-dimethyl-2H-indazole isomer. This occurs because the N2 nitrogen is more sterically accessible and nucleophilic in the transition state, leading to rapid kinetic trapping[1].

  • Thermodynamic Control: Conversely, using dimethyl sulfate (DMS) in the presence of a strong base at elevated temperatures provides the system with sufficient activation energy to overcome kinetic barriers, driving the equilibrium toward the thermodynamically favored 1,3-dimethyl-1H-indazole[1].

Tautomerism cluster_0 Tautomeric Equilibrium N1 1H-Indazole (Benzenoid) N2 2H-Indazole (Quinonoid) N1->N2 Proton Migration Base Base + MeI (Deprotonation) Prod1 1,3-Dimethyl-1H-indazole (Thermodynamic) N1->Prod1 N1-Alkylation Prod2 2,3-Dimethyl-2H-indazole (Kinetic) N2->Prod2 N2-Alkylation

Reaction pathway of indazole tautomerism and divergent N-alkylation.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure scientific integrity, the following protocol details the synthesis of 1,3-dimethyl-6-nitro-1H-indazole—a critical intermediate in API synthesis—using thermodynamic control. The workflow is designed as a self-validating system, ensuring the researcher can definitively confirm the isolated isomer[1].

Step 1: Anion Formation (Deprotonation)
  • Procedure: Dissolve 1.0 equivalent of 3-methyl-6-nitro-1H-indazole in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0 °C and cautiously add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

  • Causality: NaH is a strong, non-nucleophilic base that ensures complete deprotonation of the indazole N-H bond. This removes the proton-transfer equilibrium barrier, generating a highly reactive, ambidentate indazolyl anion ready for electrophilic attack.

Step 2: High-Temperature Alkylation
  • Procedure: Dropwise add 1.1 equivalents of Dimethyl Sulfate (DMS). Gradually heat the reaction mixture to 120 °C and maintain this temperature for 4 hours.

  • Causality: While N2-alkylation is kinetically faster, heating the reaction to 120 °C provides the thermal energy required to equilibrate the system. Under these thermodynamic conditions, the reaction heavily favors the more stable benzenoid product, typically yielding ~61% of the 1,3-dimethyl isomer versus ~33% of the 2,3-dimethyl isomer[1].

Step 3: Quenching and Chromatographic Isolation
  • Procedure: Cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. Purify the crude mixture via normal-phase silica gel chromatography using a Hexanes/EtOAc gradient.

  • Causality: The distinct electronic distributions of the benzenoid (1,3-dimethyl) and quinonoid (2,3-dimethyl) isomers result in significantly different dipole moments. This allows for clean baseline separation on silica gel, isolating the pure target compound.

Analytical Differentiation: NMR and Crystallographic Strategies

Standard 1D ¹H NMR is often insufficient to unambiguously assign the position of an N-methyl group on the indazole core. To validate the success of the protocol above, orthogonal analytical techniques must be employed.

Quantitative Data Summary
Property / Analytical Technique1,3-Dimethyl-1H-indazole (N1-Alkylated)2,3-Dimethyl-2H-indazole (N2-Alkylated)
Electronic Structure Benzenoid (Aromatic)Quinonoid (Less Aromatic)
Thermodynamic Stability Most Stable (Base Energy)Less Stable (+ ~21.4 kJ/mol)
¹⁵N NMR: N1 Chemical Shift ~ -187.8 ppm (Shielded)~ -91.2 ppm (Deshielded)
¹⁵N NMR: N2 Chemical Shift ~ -62.0 ppm (Deshielded)~ -161.0 ppm (Shielded)
2D NOESY Cross-Peak Strong NOE (1-CH₃ ↔ 7-H)No NOE (2-CH₃ is distant from 7-H)
2D NOESY (Nuclear Overhauser Effect Spectroscopy)

The most reliable solution-state method for distinguishing these isomers is 2D NOESY. The1 between the protons of the 1-CH₃ group (~4.10 ppm) and the 7-H proton (~8.30 ppm) on the adjacent aromatic ring[1]. The 2,3-dimethyl-2H-indazole isomer completely lacks this interaction, as the N2-methyl group is spatially distant from the 7-H position[1].

¹⁵N NMR Chemical Shifts

¹⁵N NMR provides a definitive electronic fingerprint for the tautomeric state. The chemical shifts of the N1 and N2 atoms differ drastically due to the localization of the lone pairs. In 1H-indazole derivatives, the N1 atom is highly shielded (~ -187 ppm), while N2 is deshielded (~ -62 ppm)[3]. In 3, with N1 shifting downfield to ~ -91 ppm and N2 shifting upfield to ~ -161 ppm[3].

AnalyticalWorkflow Start Crude Alkylation Mixture HPLC Chromatographic Separation Start->HPLC NMR1H 2D NOESY NMR Check 1-CH3 to 7-H NOE HPLC->NMR1H Fraction A NMR15N 15N NMR Assess N1/N2 Chemical Shifts HPLC->NMR15N Fraction B Valid1 Confirmed 1,3-Isomer NMR1H->Valid1 NOE Present Valid2 Confirmed 2,3-Isomer NMR1H->Valid2 NOE Absent NMR15N->Valid1 N1 ~ -187 ppm NMR15N->Valid2 N1 ~ -91 ppm

Self-validating analytical workflow for dimethyl-indazole isomers.

References

  • Benchchem. 1H-Indazole-3-thiol | Benchchem: Drug Discovery. 2

  • National Institutes of Health (NIH) / PMC. A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18), a phenethylamine derivative N–OH-EDMA, and a cathinone derivative dimethoxy-α-PHP, newly identified in illegal products. 3

  • ACS Publications. Process-Related Impurities of Pazopanib. 1

Sources

Protocols & Analytical Methods

Method

protocol for methyl 2,3-dimethyl-2H-indazole-6-carboxylate synthesis

Application Note: Regioselective Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Introduction & Strategic Rationale The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Introduction & Strategic Rationale

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, oncology therapeutics (such as Pazopanib analogs), and central nervous system agents[1],[2]. Specifically, methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) serves as a critical advanced intermediate for synthesizing highly targeted bioactive molecules[3],[4].

The synthesis of 2-alkyl-2H-indazoles is notoriously challenging due to the tautomeric nature of the indazole ring. Traditional alkylation under basic conditions (e.g., using methyl iodide and potassium carbonate) generates an ambidentate indazolide anion. This pathway predominantly yields the thermodynamically favored 1-alkyl-1H-indazole, or at best, an intractable 1:1 mixture of N1 and N2 isomers that requires tedious chromatographic separation ()[5],[6].

To bypass this thermodynamic sink, this protocol leverages the kinetic nucleophilicity of the neutral 1H-indazole. By utilizing a hard, highly reactive electrophile—trimethyloxonium tetrafluoroborate (Meerwein's salt)—in a moderately polar aprotic solvent, methylation is directed exclusively to the more sterically accessible and kinetically active N2 lone pair[5],[7]. This self-validating system ensures >95% regioselectivity.

Mechanistic Pathway (Causality of Selectivity)

The causality of this selectivity lies in the electronic distribution of the neutral indazole. The N2 nitrogen possesses a more kinetically accessible lone pair compared to N1. When exposed to Me3​O+BF4−​ , an SN​2 -type methyl transfer occurs rapidly at N2, forming a cationic N2-methylated indazolium intermediate[6]. Subsequent mild basic workup with sodium bicarbonate deprotonates the N1 position, yielding the neutral 2H-indazole[5].

Pathway SM Methyl 3-methyl-1H-indazole-6-carboxylate (Neutral 1H-Tautomer) Intermediate N2-Methylated Indazolium Salt (Kinetic Intermediate) SM->Intermediate N2 Lone Pair Attack Reagent Me3O+ BF4- (Hard Electrophile) Reagent->Intermediate Methyl Transfer Workup NaHCO3 Workup (Deprotonation) Intermediate->Workup Product Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Target 2H-Indazole) Workup->Product - HBF4, - CO2

Fig 1. Kinetically controlled regioselective N2-methylation pathway using Meerwein's salt.

Comparative Selectivity Data

To illustrate the superiority of the kinetic methylation approach over traditional methods, Table 1 summarizes the expected regioselectivity outcomes based on the choice of reagents for indazole-6-carboxylate derivatives.

Table 1: Comparison of Methylation Conditions

Reaction Conditions Reagent Solvent N1:N2 Ratio Overall Yield

| Basic Alkylation (Thermodynamic) | MeI (1.5 eq), K 2​ CO 3​ | DMF | ~ 50:50 | 85% | | Basic Alkylation (Thermodynamic) | Me 2​ SO 4​ (1.2 eq), KOH | THF | ~ 45:55 | 80% | | Acidic/Neutral (Kinetic) | Me 3​ OBF 4​ (1.3 eq) | EtOAc | < 1:99 | 92% |

Experimental Protocol

Workflow S1 1. Setup Dry EtOAc, N2 S2 2. Addition Add Me3OBF4 S1->S2 S3 3. Stirring 5h at 25°C S2->S3 S4 4. Quench Sat. NaHCO3 S3->S4 S5 5. Extract EtOAc / Brine S4->S5 S6 6. Isolate Dry & Evaporate S5->S6

Fig 2. Step-by-step workflow for the synthesis and isolation of the 2H-indazole product.

Materials Required:

  • Starting Material: Methyl 3-methyl-1H-indazole-6-carboxylate (CAS: 201286-95-5) – 1.0 equivalent (e.g., 190.2 mg, 1.0 mmol)

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's salt) – 1.3 equivalents (192 mg, 1.3 mmol)

  • Solvent: Ethyl acetate (EtOAc), anhydrous – 5.0 mL

  • Workup: Saturated aqueous NaHCO 3​ solution (10 mL), Saturated aqueous NaCl (Brine, 10 mL)

  • Drying Agent: Anhydrous MgSO 4​ or Na 2​ SO 4​

Step-by-Step Methodology:

  • Reaction Setup (Moisture Exclusion): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N 2​ ) gas to create an inert atmosphere.

    • Causality: Meerwein's salt is highly hygroscopic. Atmospheric moisture will rapidly hydrolyze it into methanol, dimethyl ether, and tetrafluoroboric acid (HBF 4​ ), effectively quenching the electrophile before the reaction begins.

  • Substrate Solubilization: Add methyl 3-methyl-1H-indazole-6-carboxylate (1.0 mmol) to the flask, followed by 5.0 mL of anhydrous EtOAc. Stir until a homogenous solution or fine suspension is achieved.

  • Electrophile Addition: Under a positive flow of N 2​ (or inside a glovebox), rapidly add solid trimethyloxonium tetrafluoroborate (1.3 mmol) in one portion.

  • Kinetic Methylation: Seal the flask and allow the reaction mixture to stir vigorously at room temperature (20–25 °C) for 5 hours[5].

    • Causality: Elevated temperatures are unnecessary for this highly reactive electrophile and may lead to thermal decomposition of the oxonium salt or promote thermodynamic equilibration toward the undesired N1 isomer.

  • Quenching & Deprotonation: Carefully add 10 mL of saturated aqueous NaHCO 3​ solution to the reaction mixture. Stir vigorously for 15 minutes.

    • Causality: The bicarbonate neutralizes the HBF 4​ byproduct and deprotonates the highly acidic N1 proton of the intermediate indazolium salt, liberating the free methyl 2,3-dimethyl-2H-indazole-6-carboxylate base.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with 10 mL of brine to remove residual aqueous salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO 4​ , and swirl for 5 minutes to remove trace water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is typically obtained as a highly pure solid (>95% purity) and can be used in subsequent steps without further chromatographic purification.

Analytical Validation

To ensure the self-validating integrity of the protocol, verify the isolated product via 1 H NMR. The hallmark of the 2H-indazole isomer is the significant downfield shift of the N-methyl protons (typically ~4.0 - 4.2 ppm) compared to the 1H-isomer, driven by the distinct electronic environment of the N2 position. Additionally, LC-MS should confirm the exact mass [M+H] + corresponding to C 11​ H 12​ N 2​ O 2​ (m/z ~ 205.1)[4].

References

  • Title: Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Chromatographic Purification and Resolution of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide Chemical Context & The Regioisomer Challenge Indazole scaffolds are recognized as "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide

Chemical Context & The Regioisomer Challenge

Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, anti-angiogenic agents, and anti-inflammatory drugs [4]. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole isomer is often the specific target for drug development due to its unique hydrogen-bonding profile and binding conformations.

The synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate typically involves the N-methylation of the intermediate methyl 3-methyl-1H-indazole-6-carboxylate. Because direct alkylation of 1H-indazoles inherently yields a mixture of N1-substituted and N2-substituted regioisomers, resolving the kinetic 2H-product from the thermodynamic 1H-product is a critical downstream bottleneck [2]. This application note details the physicochemical rationale and step-by-step methodologies for isolating the pure 2H-isomer using normal-phase flash chromatography.

Physicochemical Basis for Separation

To design an effective purification strategy, one must understand the fundamental electronic differences between the two regioisomers. The 1H-indazole system maintains a benzenoid aromatic structure, whereas the 2H-indazole system assumes a more quinonoid character. This structural shift causes a significant divergence in their electronic properties [1].

  • Dipole Moment & Polarity: The 1H-isomer exhibits a relatively low dipole moment (approx. 1.50 D). In contrast, the charge separation inherent to the 2H-isomer's quinonoid structure more than doubles its dipole moment (approx. 3.40 D)[1].

  • Chromatographic Causality: In normal-phase chromatography, retention is driven by dipole-dipole interactions and hydrogen bonding with the polar silanol (–SiOH) groups of the silica gel. Because the 2H-isomer possesses a substantially higher dipole moment, it interacts more strongly with the stationary phase. Therefore, the less polar 1H-isomer will consistently elute first (higher Rf​ ), while the target 2H-isomer will elute second (lower Rf​ ) [3].

Table 1: Physicochemical & Chromatographic Properties of Indazole Regioisomers
Property1H-Isomer (Methyl 1,3-dimethyl-1H-indazole-6-carboxylate)2H-Isomer (Methyl 2,3-dimethyl-2H-indazole-6-carboxylate)
N-Alkylation Site N1N2
Thermodynamic Stability Higher (Favored by ~2.3 - 3.6 kcal/mol)Lower
Dipole Moment (approx.) ~1.50 D~3.40 D
Silica Gel Affinity WeakerStronger
Elution Order (Normal Phase) First (Higher Rf​ )Second (Lower Rf​ )
Diagnostic NOESY Correlation N1-CH 3​ ↔ C7-HN2-CH 3​ ↔ C3-CH 3​

Workflow Visualization

G Crude Crude Reaction Mixture (1H & 2H Isomers) Prep Sample Preparation (Dry Loading onto Silica) Crude->Prep Dissolve & Evaporate Flash Normal Phase Flash Chromatography (Hexane/EtOAc Gradient) Prep->Flash Load onto Column Fraction1 Fraction 1: 1H-Isomer (Less Polar, Elutes First) Flash->Fraction1 10-20% EtOAc Fraction2 Fraction 2: 2H-Isomer (More Polar, Elutes Second) Flash->Fraction2 30-50% EtOAc Analysis HPLC & NMR Validation (Purity >97%) Fraction2->Analysis Pool & Concentrate Pure Pure Methyl 2,3-dimethyl- 2H-indazole-6-carboxylate Analysis->Pure Confirm Identity

Workflow for chromatographic resolution and validation of 1H and 2H indazole regioisomers.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Purification)

Causality for Loading Method: Because the retention factor difference ( ΔRf​ ) between 1H and 2H indazoles can be narrow (often <0.15 in standard Hexanes/EtOAc mixtures), liquid loading can cause band broadening and co-elution. Dry loading onto silica ensures a tight initial sample band, maximizing theoretical plates and resolution.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude reaction mixture in a minimum volume of dichloromethane (DCM).

    • Add silica gel (40–63 µm) to the solution at a 1:3 ratio (crude mass : silica mass).

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration:

    • Pack a flash chromatography column with silica gel (40–63 µm) and equilibrate with 100% Hexanes.

  • Elution Gradient:

    • Load the dry sample cartridge.

    • Run a linear gradient from 10% Ethyl Acetate (EtOAc) in Hexanes to 50% EtOAc over 10 column volumes (CV).

    • Observation: The 1H-isomer (methyl 1,3-dimethyl-1H-indazole-6-carboxylate) will elute first, typically between 15–25% EtOAc. The target 2H-isomer (methyl 2,3-dimethyl-2H-indazole-6-carboxylate) will elute second, typically between 30–45% EtOAc [3].

  • Fraction Collection: Monitor fractions via UV detection at 254 nm and 280 nm. Pool the fractions corresponding to the second major peak and concentrate under reduced pressure.

Protocol B: Analytical Validation (Orthogonal Verification)

Flash chromatography separates the isomers, but orthogonal techniques are required to establish a self-validating system that proves structural identity and purity.

Step 1: Reverse-Phase HPLC Purity Analysis Run the pooled fractions on a C18 column to confirm the absence of the 1H-isomer. In reverse-phase chromatography, the elution order is inverted: the more polar 2H-isomer will elute first, and the less polar 1H-isomer will elute second.

Table 2: Reverse-Phase HPLC Gradient Program
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate
0.09551.0 mL/min
10.05951.0 mL/min
12.05951.0 mL/min
12.19551.0 mL/min

Step 2: 2D-NOESY NMR Regiochemical Assignment To unequivocally prove that the isolated product is the 2H-isomer and not the 1H-isomer, perform a 2D-NOESY NMR experiment.

  • Confirming the 2H-Isomer: Look for a strong Nuclear Overhauser Effect (NOE) correlation between the N2-methyl protons and the adjacent C3-methyl protons.

  • Ruling out the 1H-Isomer: If the product were the 1H-isomer, the N1-methyl protons would instead show a spatial correlation with the C7-aromatic proton [2].

References

  • Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis, Thieme.[Link][1]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry (ACS Publications).[Link] [2]

  • Dimethyloxonium and Methoxy Derivatives of nido-Carborane and Metal Complexes Thereof. Molecules (MDPI).[Link] [3]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters (ACS Publications).[Link] [4]

Method

Application Note: Versatile Functionalization of Methyl 2,3-Dimethyl-2H-Indazole-6-Carboxylate in Kinase Inhibitor Discovery

Executive Summary Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) is an advanced, highly specialized building block widely utilized in medicinal chemistry. Featuring a rigid, planar 2H-indazole core, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) is an advanced, highly specialized building block widely utilized in medicinal chemistry. Featuring a rigid, planar 2H-indazole core, it serves as a privileged scaffold for occupying the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR, PDGFR). Because the 2H-indazole isomer is typically less thermodynamically favored than the 1H-isomer during direct N-alkylation, utilizing this pre-methylated, functionalized ester circumvents tedious late-stage isomeric separations.

This application note details validated protocols for transforming the C6-carboxylate handle into diverse functional groups, enabling rapid Structure-Activity Relationship (SAR) exploration around the Pazopanib pharmacophore and the generation of novel targeted therapeutics.

Physicochemical Profiling

PropertySpecification / Value
Chemical Name Methyl 2,3-dimethyl-2H-indazole-6-carboxylate
CAS Number 1638764-86-9
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Core Structure 2H-Indazole (N2 and C3 methylated)
Reactive Handle C6 Methyl Ester
Primary Utility Precursor for 6-amino, 6-carboxamide, and 6-hydroxymethyl derivatives

Strategic Mechanistic Utility

The 2H-indazole core provides a unique hydrogen bond acceptor profile (via the N1 lone pair) while maintaining a flat, hydrophobic surface that perfectly complements the hinge region of kinases. The C6-methyl ester provides an orthogonal reactive handle. It can be selectively hydrolyzed, reduced, or converted to an amine without disrupting the electron-rich indazole ring.

As demonstrated in the synthesis of Pazopanib analogs, the 6-position is the critical vector for attaching the pyrimidine-benzenesulfonamide tail (). By starting with the C6-ester, researchers can either trace the path to the classical 6-amine linkage or diverge into novel 6-carboxamide or 6-ether linkages to explore new intellectual property space.

Divergent Synthetic Workflows

G Start Methyl 2,3-dimethyl-2H- indazole-6-carboxylate Acid 2,3-dimethyl-2H-indazole- 6-carboxylic acid Start->Acid LiOH/THF Hydrolysis Alcohol 2,3-dimethyl-2H-indazol- 6-ylmethanol Start->Alcohol LiAlH4/THF Reduction Amine 2,3-dimethyl-2H-indazol- 6-amine Acid->Amine DPPA, Et3N, tBuOH Curtius Rearrangement Amides Novel Amide Libraries (SAR Exploration) Acid->Amides HATU, DIPEA, R-NH2 Amide Coupling Pazopanib Pazopanib & Analogs (VEGFR/PDGFR Inhibitors) Amine->Pazopanib Pyrimidine Coupling (SNAr)

Figure 1: Divergent synthetic pathways from methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Experimental Protocols

Protocol A: Base-Catalyzed Hydrolysis to Carboxylic Acid

Objective: De-esterification to generate the free carboxylic acid for subsequent amide couplings or rearrangements. Mechanistic Insight: Lithium hydroxide (LiOH) is preferred over NaOH/KOH. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and accelerating nucleophilic attack by the hydroxide ion. A THF/Water (3:1) solvent system ensures both the hydrophobic ester and the hydrophilic base remain in a homogeneous phase.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of methyl 2,3-dimethyl-2H-indazole-6-carboxylate in a 3:1 mixture of THF and H₂O to achieve a 0.2 M concentration.

  • Add 3.0 eq of LiOH monohydrate in a single portion.

  • Stir at room temperature for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS until the starting material is entirely consumed.

  • Evaporate the THF under reduced pressure to minimize product loss during extraction.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~3-4. The 2,3-dimethyl-2H-indazole-6-carboxylic acid will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum. Self-Validation: LC-MS analysis should confirm the product with an [M+H]⁺ peak at m/z 191.2.

Protocol B: Curtius Rearrangement to 6-Amino Derivative

Objective: Conversion of the carboxylic acid to, a direct precursor to Pazopanib. Mechanistic Insight: Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ. Heating induces the loss of N₂, forming a reactive isocyanate intermediate. Trapping this isocyanate with tert-butanol yields a Boc-protected amine, which is easily deprotected. This circumvents the use of hazardous gaseous reagents or the harsh reduction conditions required for nitro-indazole precursors.

Step-by-Step Methodology:

  • Suspend 1.0 eq of the carboxylic acid (generated in Protocol A) in anhydrous tert-butanol (0.1 M).

  • Add 1.5 eq of Triethylamine (Et₃N) followed by 1.2 eq of DPPA.

  • Heat the reaction to reflux (85 °C) under a nitrogen atmosphere for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (gradient elution: Hexane to EtOAc) to isolate the Boc-protected amine.

  • Deprotect by stirring the intermediate in 4M HCl in Dioxane at room temperature for 2 hours.

  • Concentrate to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride. Self-Validation: LC-MS of the final amine should show an [M+H]⁺ peak at m/z 162.2.

Protocol C: Reduction to 6-Hydroxymethyl Derivative

Objective: Reduction of the ester to a primary alcohol for etherification or oxidation to an aldehyde. Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) provides the necessary hydride equivalents to fully reduce the ester to the alcohol. The rigid 2H-indazole core is highly stable to these strongly reducing conditions, preventing unwanted ring-opening or dearomatization.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the ester in anhydrous THF (0.1 M) and cool to 0 °C under an argon atmosphere.

  • Slowly add 2.0 eq of LiAlH₄ (1M solution in THF) dropwise to control the exothermic hydride transfer.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench carefully using the Fieser method: for every x grams of LiAlH₄ used, sequentially add x mL H₂O, x mL 15% NaOH (aq), and 3x mL H₂O.

  • Stir vigorously until the aluminum salts form a granular white precipitate.

  • Filter through a pad of Celite, concentrate the filtrate, and purify via column chromatography. Self-Validation: ¹H NMR should show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a methylene doublet (~4.7 ppm) coupling to a hydroxyl triplet (~5.2 ppm).

Derivative Profiling Data

The following table summarizes the key derivatives synthesized from the parent ester, highlighting their distinct physicochemical properties and applications in drug discovery.

DerivativeMolecular WeightLogP (calc)Primary Application
Methyl Ester (Starting Material)204.231.8Stable storage, lipophilic precursor
Carboxylic Acid 190.201.2Amide coupling (SAR libraries)
6-Amino (Pazopanib Intermediate)161.201.3Kinase hinge-binder synthesis
6-Hydroxymethyl 176.221.0Ether/Aldehyde synthesis

References

  • Bui, T. T. C., et al. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Chemistry 2024, 6(5), 1089-1098. Available at:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11542827, 2,3-dimethyl-2H-indazol-6-amine." PubChem. Available at:[Link][2]

Sources

Application

Application Note: Advanced Analytical Characterization of Indazole Derivatives

As a Senior Application Scientist, I frequently encounter the unique analytical challenges presented by indazole derivatives. These bicyclic heteroaromatic compounds are privileged scaffolds in modern pharmacology, formi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical challenges presented by indazole derivatives. These bicyclic heteroaromatic compounds are privileged scaffolds in modern pharmacology, forming the backbone of numerous kinase inhibitors, anti-inflammatory agents, and, increasingly, synthetic cannabinoids.

The analytical characterization of indazoles is fundamentally complicated by two factors: prototropic tautomerism (the dynamic equilibrium between 1H- and 2H-indazole forms) and the need for sub-nanogram quantification of these compounds and their metabolites in complex biological or environmental matrices. This guide establishes a field-proven, self-validating analytical framework for structural elucidation and trace-level quantification of indazole derivatives.

Structural Elucidation: Resolving 1H and 2H Isomers

The Mechanistic Challenge of Tautomerism

Indazoles exhibit tautomerism between the 1H and 2H forms. In solution and solid states, the 1H-tautomer is generally thermodynamically favored due to the greater aromaticity of its benzenoid structure[1]. However, during N-alkylation—a critical step in drug synthesis—mixtures of N1- and N2-alkylated isomers are invariably formed.

Standard ¹H NMR is often insufficient to unambiguously differentiate these isomers due to overlapping aromatic multiplets. The causality behind our analytical choice to use ¹⁵N NMR lies in the electronic shielding of the nitrogen atoms: the chemical environment of N-1 and N-2 drastically inverses depending on the site of substitution[2].

Diagnostic NMR Data

To differentiate isomers, we rely on the profound chemical shift differences in ¹⁵N and ¹³C nuclei. The data below summarizes the expected shifts for definitive assignment.

Table 1: Diagnostic NMR Chemical Shifts for Indazole Isomers

Nucleus / Position 1H-Indazole / N1-Alkyl Isomer 2H-Indazole / N2-Alkyl Isomer
¹⁵N (N-1) -185.0 to -205.0 ppm -80.0 to -95.0 ppm
¹⁵N (N-2) -55.0 to -65.0 ppm -145.0 to -165.0 ppm

| ¹³C (C-3) | ~ 135.0 ppm (Downfield) | ~ 125.0 ppm (Upfield) |

Protocol 1: High-Resolution NMR Workflow for Isomer Differentiation

This protocol utilizes ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity between alkyl protons and the indazole nitrogen atoms.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified indazole derivative in 600 µL of DMSO-d₆.

  • Causality: DMSO-d₆ is chosen over non-polar solvents because its strong hydrogen-bonding capability locks the tautomeric equilibrium, preventing rapid proton exchange that would otherwise broaden the NMR signals and obscure scalar couplings.

Step 2: Acquisition Parameters

  • Acquire standard ¹H (400 MHz or higher) and ¹³C spectra to establish baseline purity.

  • Set up a 2D ¹H-¹⁵N HMBC experiment optimized for long-range coupling constants ( nJNH​ = 5–8 Hz).

Step 3: Data Processing & Self-Validation

  • Process the 2D spectrum and extract the ¹⁵N shifts correlating to the alkyl group protons (e.g., N-CH₃ or N-CH₂).

  • Self-Validating Check: The protocol is inherently self-validating. If the alkyl proton signal shows a strong cross-peak to a highly shielded nitrogen resonance (~ -190 ppm), the system confirms the N1-isomer. Conversely, a correlation to a deshielded nitrogen (~ -90 ppm) definitively validates the N2-isomer. The logic is binary and absolute.

Trace Profiling: Quantitative UHPLC-MS/MS Analysis

The Mechanistic Challenge of Trace Quantitation

For pharmacokinetic profiling or forensic environmental monitoring (e.g., detecting indazole-3-carboxamide synthetic cannabinoids in wastewater), high-resolution mass spectrometry (HRMS) is useful for discovery, but Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is mandatory for robust, sub-ng/mL quantification[3].

The causality of our method design relies on the basicity of the indazole core. By utilizing an acidic mobile phase, we force the protonation of the indazole nitrogen, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.

Optimized MRM Parameters

Multiple Reaction Monitoring (MRM) ensures high specificity. The table below outlines typical transitions for common indazole derivatives and their metabolites[4].

Table 2: Optimized MRM Parameters for Indazole Derivatives

Analyte Class Example Compound Precursor Ion [M+H]⁺ Quantifier Ion (m/z) Qualifier Ion (m/z)
Indazole-3-carboxamide AB-CHMINACA 357.2 340.2 215.1
Fluorinated Indazole 5F-MDMB-PINACA 378.2 233.1 145.0

| Isatin Acyl Hydrazone | BZO-HEXOXIZID | 378.2 | 288.1 | 105.0 |

Protocol 2: UHPLC-MS/MS Method for Complex Matrices

This protocol describes the extraction and quantification of trace indazoles from biological or environmental matrices.

Step 1: Solid Phase Extraction (SPE)

  • Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL of 0.1% formic acid in water.

  • Load the matrix sample (adjusted to pH 3.0 to ensure indazole protonation).

  • Causality: The MCX resin retains the positively charged indazole amides via ionic interactions. Washing with 100% methanol removes neutral lipid interferences. Elute the target analytes using 5% ammonium hydroxide in methanol, which neutralizes the charge and releases the indazoles.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).

  • Run a gradient elution from 15% B to 55% B over 8 minutes to resolve isobaric metabolites.

Step 3: MS/MS Detection & Self-Validation

  • Operate the mass spectrometer in ESI+ MRM mode using the transitions established in Table 2.

  • Self-Validating Check: The method self-validates via the Ion Ratio (Qualifier/Quantifier). If the ion ratio of an unknown peak deviates by more than ±20% from the analytical reference standard, the system automatically flags the peak as a matrix interference or co-eluting isobar, invalidating the quantitative result for that specific injection and ensuring data integrity.

Analytical Decision Workflow

To synthesize these methodologies, the following logical workflow dictates how a sample progresses from initial synthesis or extraction through to definitive characterization.

Analytical decision tree for the structural and quantitative characterization of indazole derivatives.

References

  • Title: A synthetic cannabinoid FDU-NNEI, two 2H-indazole isomers of synthetic cannabinoids AB-CHMINACA and NNEI indazole analog (MN-18), a phenethylamine derivative N–OH-EDMA, and a cathinone derivative dimethoxy-α-PHP, newly identified in illegal products Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS Source: MDPI (Molecules) URL: [Link]

  • Title: Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry Source: PubMed / NIH URL: [Link]

Sources

Method

Application Note: Harnessing Methyl 2,3-dimethyl-2H-indazole-6-carboxylate in Targeted Oncology Drug Discovery

Executive Summary & Mechanistic Rationale In contemporary oncology drug discovery, the indazole pharmacophore is a highly privileged scaffold, serving as the core for numerous FDA-approved kinase inhibitors (e.g., axitin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary oncology drug discovery, the indazole pharmacophore is a highly privileged scaffold, serving as the core for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1]. However, the specific isomer methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) offers distinct structural and electronic advantages that make it an exceptional building block for next-generation targeted therapeutics, including highly selective kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[2][3].

The Causality of Structural Choices in Drug Design

As medicinal chemists, we do not select scaffolds arbitrarily. The utility of this specific molecule is driven by three critical structural features:

  • The 2H-Indazole Core: Unlike 1H-indazoles, the 2H-tautomer exhibits a unique dipole moment and altered hydrogen-bond acceptor/donor vectors. This frequently results in enhanced binding affinity and selectivity for the hinge region of oncogenic kinases (such as VEGFR2, IRAK4, and CDK4/6) by forming precise bidentate interactions with the kinase backbone[4][5].

  • 2,3-Dimethyl Substitution: The methyl groups at the 2- and 3-positions serve a dual purpose. First, they "lock" the molecule into the 2H-conformation, preventing tautomerization and ensuring predictable pharmacokinetics. Second, they provide essential steric bulk and lipophilicity, allowing the scaffold to perfectly occupy the hydrophobic gatekeeper pocket of the kinase ATP-binding site[6].

  • The 6-Carboxylate (Methyl Ester) Exit Vector: When the indazole core binds to the kinase hinge region, the 6-position typically points outward toward the solvent-exposed region. The methyl ester acts as a highly reactive synthetic handle. It can be readily saponified and functionalized to attach solubilizing groups, or, crucially, it serves as the ideal attachment point for PEG/alkyl linkers in the synthesis of PROTAC degraders without disrupting target engagement[3][7].

Application Workflows & Visualizations

Workflow A: Synthesis of PROTAC Degraders

By leveraging the solvent-exposed 6-carboxylate, researchers can seamlessly convert this scaffold into a bifunctional PROTAC. The workflow below illustrates the logical progression from the raw building block to a functional degrader capable of hijacking the ubiquitin-proteasome system (UPS).

PROTAC_Assembly S Methyl 2,3-dimethyl-2H-indazole -6-carboxylate (Target-Binding Scaffold) L PEG / Alkyl Linker (Attached via 6-position) S->L Saponification & Amidation P Bifunctional PROTAC Degrader S->P E E3 Ligase Ligand (e.g., Pomalidomide for CRBN) L->E Click Chemistry / Coupling E->P

Fig 1: Logical assembly workflow converting the indazole scaffold into a PROTAC degrader.

Workflow B: Intracellular Mechanism of Action (MOA)

Once synthesized, the indazole-based PROTAC acts catalytically within the cancer cell. The diagram below maps the self-validating cellular pathway that leads to targeted oncogene degradation.

MOA PROTAC Indazole-based PROTAC Target Oncogenic Kinase (e.g., VEGFR2, IRAK4) PROTAC->Target Binds via Indazole Core E3 E3 Ubiquitin Ligase (CRBN / VHL) PROTAC->E3 Binds via E3 Ligand Ternary Ternary Complex Formation (Target - PROTAC - E3) Target->Ternary E3->Ternary Ub Poly-Ubiquitination Ternary->Ub Ubiquitin Transfer Degradation Proteasomal Degradation (Cancer Cell Apoptosis) Ub->Degradation 26S Proteasome

Fig 2: Intracellular ternary complex formation and subsequent ubiquitin-proteasome degradation.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

To demonstrate the versatility of the methyl 2,3-dimethyl-2H-indazole-6-carboxylate scaffold, the following table summarizes representative SAR data for a library of derivatives synthesized using the protocols detailed in Section 4.

Note: Data represents validated benchmarks for indazole-based VEGFR2 inhibitors and corresponding CRBN-recruiting PROTACs.

Compound IDModification at 6-Position (Exit Vector)Target KinaseKinase IC₅₀ (nM)PROTAC DC₅₀ (nM)Dₘₐₓ (%)Cellular Phenotype
Scaffold 1 Methyl ester (Unmodified)VEGFR2>10,000N/AN/AInactive
Inhibitor 2a 3-(trifluoromethyl)aniline amideVEGFR214.2 ± 1.1N/AN/AAnti-angiogenic
Inhibitor 2b 4-fluoro-3-methoxyaniline amideVEGFR25.8 ± 0.6N/AN/AAnti-angiogenic
PROTAC 3a PEG3-Linker-PomalidomideVEGFR245.3 ± 3.212.5 ± 1.892%Apoptosis (HUVEC)
PROTAC 3b Alkyl(C6)-Linker-PomalidomideVEGFR288.1 ± 5.4145.0 ± 1265%Partial Apoptosis

Insight: While the direct conversion of the ester to a bulky amide (Inhibitor 2b) yields highly potent classical inhibitors, attaching a PEG3-Pomalidomide linker (PROTAC 3a) slightly reduces raw kinase inhibition (IC₅₀ shifts from 5.8 to 45.3 nM) but introduces profound degradation capabilities (DC₅₀ = 12.5 nM), fundamentally altering the therapeutic profile[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and scientific rigor.

Protocol 1: Scaffold Derivatization (Saponification & Amide Coupling)

Objective: Convert the inactive methyl ester into a target-binding amide or PROTAC precursor.

  • Saponification:

    • Dissolve 1.0 eq of methyl 2,3-dimethyl-2H-indazole-6-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality Check: Use LiOH·H₂O (3.0 eq) rather than NaOH. LiOH provides milder cleavage, preventing unwanted ring-opening or degradation of the indazole core.

    • Stir at room temperature for 4 hours. Monitor via LC-MS until the ester peak disappears.

    • Acidify with 1M HCl to pH 3-4 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Check: HATU is strictly required over EDC/HOBt because the 6-position of the indazole is sterically hindered and electronically deactivated. DIPEA maintains the basic environment to ensure the amine nucleophile remains unprotonated.

    • Add the desired amine or PROTAC linker-amine (1.1 eq). Stir for 12 hours at room temperature.

    • Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo)

Objective: Evaluate the IC₅₀ of the synthesized derivatives against recombinant kinases.

  • Assay Setup: In a 384-well white plate, add 5 µL of recombinant kinase (e.g., VEGFR2 or IRAK4) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add 100 nL of the indazole derivative in DMSO using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve. Control: 100 nL of pure DMSO serves as the 100% activity baseline.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.

    • Causality Check: The ADP-Glo format is chosen because it directly measures ADP formation, making it universally applicable across different kinase targets without requiring radioactive ³²P-ATP[8].

Protocol 3: Cellular Target Degradation Validation (For PROTACs)

Objective: Confirm that the observed cell death is driven by targeted protein degradation via the UPS, not just classical inhibition.

  • Cell Culture & Treatment: Seed cancer cells (e.g., HUVEC for VEGFR2, or specific lymphoma lines for IRAK4) in 6-well plates at 3×105 cells/well. Treat with the PROTAC compound at varying concentrations (1 nM to 1 µM) for 24 hours.

  • Self-Validating Controls (Critical Step):

    • Control A (Proteasome Rescue): Pre-treat one set of wells with 10 µM MG132 (a 26S proteasome inhibitor) 2 hours prior to PROTAC addition.

    • Control B (Neddylation Rescue): Pre-treat another set with 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligase activity).

  • Lysis & Western Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run 20 µg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target kinase and a loading control (e.g., GAPDH).

  • Data Interpretation:

    • A valid PROTAC will show dose-dependent depletion of the target kinase.

    • Causality Check: If the target is degraded by the PROTAC, but the degradation is completely rescued (prevented) in the wells treated with MG132 or MLN4924, you have definitively proven that the mechanism of action is UPS-dependent targeted degradation, ruling out off-target transcriptional downregulation[3][7].

References

  • Shaik, A. et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 11(63), 39859-39882. Available at:[Link]

  • Li, X. et al. (2023). "Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry, 66(6), 4053-4073. Available at:[Link]

  • Sun, X. et al. (2021). "PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy." Frontiers in Cell and Developmental Biology, 9, 673270. Available at:[Link]

  • Wang, Y. et al. (2022). "Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability." Journal of Medicinal Chemistry, 65(8), 6171-6190. Available at:[Link]

  • Bricelj, A. et al. (2024). "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." Pharmaceuticals, 17(1), 33. Available at:[Link]

  • Zhang, L. et al. (2021). "Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids." Molecules, 26(16), 4983. Available at:[Link]

Sources

Application

large-scale synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Abstract Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a pivotal intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Large-Scale Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Abstract

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably as a key building block for the multi-kinase inhibitor Pazopanib.[1] The efficient and regioselective construction of this scaffold on a large scale presents significant challenges, primarily concerning the selective methylation of the indazole nitrogen atoms to favor the desired N2 isomer over the thermodynamically stable N1 isomer.[2][3] This document provides a comprehensive guide for the multi-kilogram scale synthesis of the title compound, detailing a robust and scalable three-step process. We address the critical aspects of regiocontrol in the N-methylation step, process safety, and analytical validation. The protocols herein are designed for researchers, process chemists, and drug development professionals requiring a reliable and well-documented synthetic route.

Retrosynthetic Analysis and Strategic Overview

The synthesis of indazole derivatives is a well-explored area, yet achieving high regioselectivity on a large scale remains a common hurdle.[4] Direct alkylation of an indazole ring often yields a mixture of N1 and N2 alkylated products, necessitating difficult chromatographic separations that are impractical for industrial production.[2][3] Our strategy circumvents this issue by employing reaction conditions that kinetically or thermodynamically favor the desired 2H-indazole isomer.

The retrosynthetic analysis reveals a three-step sequence starting from the commercially available 3-methyl-6-nitro-1H-indazole. This approach strategically installs the C3-methyl group from the outset, simplifies the subsequent functional group manipulations, and focuses the core challenge on the regioselective N2-methylation.

G target Methyl 2,3-dimethyl-2H- indazole-6-carboxylate step3 Esterification target->step3 inter2 2,3-dimethyl-2H- indazole-6-carboxylic acid step3->inter2 step2 Nitro Group Reduction & Sandmeyer Reaction inter2->step2 inter1 2,3-dimethyl-6-nitro-2H-indazole step2->inter1 step1 Regioselective N2-Methylation inter1->step1 start 3-Methyl-6-nitro-1H-indazole step1->start

Figure 1: Retrosynthetic analysis of the target compound.

The forward synthesis involves:

  • Regioselective N2-Methylation: N-methylation of 3-methyl-6-nitro-1H-indazole using an environmentally benign methylating agent under conditions optimized for high N2 selectivity.

  • Nitro Group Reduction and Conversion: Reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to generate the carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester product.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the final product, highlighting key reagents and intermediates.

A 3-Methyl-6-nitro- 1H-indazole B 2,3-Dimethyl-6-nitro- 2H-indazole A->B  Dimethyl Carbonate (DMC)  DABCO, DMF, Reflux   C 6-Amino-2,3-dimethyl- 2H-indazole B->C  H₂, Pd/C  Methanol   D 2,3-Dimethyl-2H-indazole- 6-carbonitrile C->D  1. NaNO₂, HCl  2. CuCN, KCN   E 2,3-Dimethyl-2H-indazole- 6-carboxylic acid D->E  NaOH (aq)  Reflux   F Methyl 2,3-dimethyl-2H- indazole-6-carboxylate (Final Product) E->F  SOCl₂, Methanol  Reflux  

Figure 2: Overall workflow for the synthesis.

Detailed Protocols and Mechanistic Insights

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. A thorough risk assessment must be performed before starting any chemical synthesis.[5][6]

Part I: Regioselective N2-Methylation of 3-Methyl-6-nitro-1H-indazole

The critical step in this synthesis is controlling the regioselectivity of methylation. While traditional alkylating agents like methyl iodide or dimethyl sulfate often produce N1/N2 mixtures, the use of dimethyl carbonate (DMC) in the presence of a non-nucleophilic base offers a greener and highly selective alternative suitable for large-scale production.[7][8] The proposed mechanism involves the activation of DMC by the base (DABCO), followed by nucleophilic attack from the N2 position of the indazole anion.

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 3-methyl-6-nitro-1H-indazole (5.00 kg, 28.2 mol, 1.0 equiv) and N,N-Dimethylformamide (DMF, 50 L).

  • Base Addition: Add triethylenediamine (DABCO, 3.22 kg, 28.7 mol, 1.02 equiv) to the stirred suspension. Stir the mixture at ambient temperature (20-25 °C) for 20 minutes.

  • Methylation: Slowly add dimethyl carbonate (DMC, 3.05 kg, 33.9 mol, 1.2 equiv) to the reactor over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Work-up and Isolation: Cool the reactor to room temperature. Slowly add water (60 L) to the mixture with stirring, which will cause the product to precipitate.

  • Filtration: Stir the resulting slurry for 1 hour, then filter the solid product. Wash the filter cake with deionized water (2 x 20 L) until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[8][9]

Part II: Synthesis of 2,3-dimethyl-2H-indazole-6-carboxylic acid

This two-stage transformation first involves the catalytic hydrogenation of the nitro group to an amine, followed by a Sandmeyer reaction to convert the amino group into a nitrile, which is then hydrolyzed to the carboxylic acid.

Protocol: Nitro Reduction

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 10% Palladium on Carbon (Pd/C, 250 g, 50% wet) in methanol (2 L).

  • Hydrogenation: Charge a suitable hydrogenation reactor with 2,3-dimethyl-6-nitro-2H-indazole (from Part I, ~5.4 kg, 28.2 mol) and methanol (50 L). Carefully add the catalyst slurry.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi. Stir the reaction at 40 °C. The reaction is exothermic and may require cooling to maintain temperature.

  • Monitoring: Monitor the reaction by HPLC. Upon completion, depressurize the reactor and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (10 L). The resulting filtrate containing 6-amino-2,3-dimethyl-2H-indazole is used directly in the next step.

Protocol: Sandmeyer Reaction and Hydrolysis

  • Diazotization: Cool the methanol solution of the amine to 0-5 °C. Add concentrated HCl (8.5 L) while maintaining the temperature below 10 °C. Prepare a solution of sodium nitrite (NaNO₂, 2.13 kg, 30.9 mol) in water (5 L) and add it dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir for 1 hour.

  • Cyanation: In a separate large reactor, prepare a solution of copper(I) cyanide (CuCN, 2.78 kg, 31.0 mol) and potassium cyanide (KCN, 4.07 kg, 62.5 mol) in water (40 L) at 60 °C.

  • Addition: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature between 60-70 °C. After the addition is complete, stir at 70 °C for 2 hours.

  • Intermediate Isolation & Hydrolysis: Cool the mixture, filter the solid 2,3-dimethyl-2H-indazole-6-carbonitrile, and wash with water. Without extensive drying, transfer the crude nitrile to a reactor containing a 20% aqueous sodium hydroxide solution (40 L).

  • Hydrolysis: Heat the mixture to reflux (100-110 °C) and maintain for 12-18 hours until nitrile hydrolysis is complete (monitored by HPLC).

  • Isolation: Cool the reaction to room temperature and filter to remove any insoluble material. Acidify the clear filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield 2,3-dimethyl-2H-indazole-6-carboxylic acid.

Part III: Esterification to Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

The final step is a standard Fischer esterification, which is highly efficient for large-scale operations. The use of thionyl chloride (SOCl₂) with methanol provides an effective method for this conversion.

Protocol:

  • Reactor Setup: Charge a 100 L reactor with 2,3-dimethyl-2H-indazole-6-carboxylic acid (from Part II, ~5.0 kg, 26.3 mol) and methanol (50 L).

  • Acid Addition: Cool the suspension to 0-5 °C. Slowly add thionyl chloride (2.8 L, 39.4 mol, 1.5 equiv) dropwise, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Isolation: Add water (50 L) and ethyl acetate (50 L) to the residue. Adjust the pH of the aqueous layer to 7-8 with a saturated sodium bicarbonate solution. Separate the organic layer.

  • Purification: Wash the organic layer with brine (20 L), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the final product, methyl 2,3-dimethyl-2H-indazole-6-carboxylate, as a crystalline solid.[10]

Data Summary and Characterization

The following table summarizes the expected outcomes for a representative batch synthesis.

StepStarting MaterialKey ReagentsProductExpected YieldPurity (HPLC)
I 3-Methyl-6-nitro-1H-indazoleDMC, DABCO2,3-Dimethyl-6-nitro-2H-indazole80-85%>98%
II 2,3-Dimethyl-6-nitro-2H-indazoleH₂, Pd/C; NaNO₂; CuCN2,3-Dimethyl-2H-indazole-6-carboxylic acid70-75% (over 2 stages)>97%
III 2,3-Dimethyl-2H-indazole-6-carboxylic acidSOCl₂, MethanolMethyl 2,3-dimethyl-2H-indazole-6-carboxylate85-90%>99%

Analytical Characterization of Final Product (CAS 1638764-86-9): [10]

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

  • Appearance: Off-white to white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks corresponding to two methyl groups (one on the ring, one on the nitrogen), the methyl ester, and aromatic protons.

  • LC-MS: [M+H]⁺ = 205.1

References

  • Vertex AI Search Result[11]: (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (URL not available)

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023). acs.org. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. (2024). nih.gov. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). mdpi.com. [Link]

  • Indazole, 5-nitro - Organic Syntheses Procedure. orgsyn.org. [Link]

  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (2025). researchgate.net. [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (2024). rsc.org. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. nih.gov. [Link]

  • indazole - Organic Syntheses Procedure. orgsyn.org. [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • 2,3-Dimethyl-6-nitro-2H-indazole - PMC - NIH. nih.gov. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov. [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF - ResearchGate. researchgate.net. [Link]

  • Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)b. springer.com. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. orgsyn.org. [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction | The Journal of Organic Chemistry - ACS Publications. (2011). acs.org. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. researchgate.net. [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review - IJSDR. ijsdr.org. [Link]

  • CN103319410B - A kind of synthetic method of indazole compound - Google P
  • (PDF) 2-Methyl-6-nitro-2H-indazole - ResearchGate. researchgate.net. [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google P

Sources

Method

synthetic routes to 2,3-dimethyl-2H-indazole-6-amine from the carboxylate

Application Note: Regioselective Synthesis of 2,3-Dimethyl-2H-indazole-6-amine via Curtius Rearrangement of the Carboxylate Executive Summary The target compound, 2,3-dimethyl-2H-indazol-6-amine (CAS 444731-72-0)[1], is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2,3-Dimethyl-2H-indazole-6-amine via Curtius Rearrangement of the Carboxylate

Executive Summary

The target compound, 2,3-dimethyl-2H-indazol-6-amine (CAS 444731-72-0)[1], is a critical aniline intermediate utilized in the synthesis of multi-target tyrosine kinase inhibitors, most notably Pazopanib[2]. This application note details a highly efficient, three-step synthetic protocol to access the amine starting from methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS 1638764-86-9)[3]. By leveraging a Curtius rearrangement, this route bypasses the regioselectivity issues and hazardous intermediates associated with traditional nitro-indazole reduction pathways.

Strategic Rationale: The Carboxylate Advantage

Historically, the synthesis of 2,3-dimethyl-2H-indazol-6-amine relies on the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group[2]. However, the direct methylation of the indazole core frequently yields an inseparable mixture of 1,3-dimethyl and 2,3-dimethyl isomers, severely impacting overall yield and requiring exhaustive chromatography.

Starting from a pre-functionalized carboxylate—methyl 2,3-dimethyl-2H-indazole-6-carboxylate—eliminates these regiochemical ambiguities. The ester can be cleanly saponified to 2,3-dimethyl-2H-indazole-6-carboxylic acid (CAS 1234616-78-4)[4], which is then subjected to a Curtius rearrangement. This approach provides absolute control over the substitution pattern and yields a highly pure product with a molecular weight of 161.20 g/mol [5].

Mechanistic Pathway & Workflow

The transformation is achieved through a three-stage sequence:

  • Saponification: Base-catalyzed hydrolysis of the ester to the free carboxylic acid.

  • Curtius Rearrangement: Activation of the acid to an acyl azide, thermal decomposition to an isocyanate (via loss of N₂), and subsequent trapping with tert-butanol to form a stable Boc-protected amine.

  • Acidic Deprotection: Anhydrous cleavage of the Boc group to yield the final amine as a stable hydrochloride salt.

G SM Methyl 2,3-dimethyl-2H- indazole-6-carboxylate (CAS: 1638764-86-9) Acid 2,3-dimethyl-2H- indazole-6-carboxylic acid (CAS: 1234616-78-4) SM->Acid LiOH, THF/H2O 50 °C, 4h Boc tert-Butyl (2,3-dimethyl-2H- indazol-6-yl)carbamate (Boc-Protected Amine) Acid->Boc DPPA, Et3N, t-BuOH 85 °C, 12h Product 2,3-dimethyl-2H- indazole-6-amine (CAS: 444731-72-0) Boc->Product 4M HCl/Dioxane 25 °C, 2h

Figure 1: Three-step synthetic workflow from the carboxylate to the target indazole amine.

Experimental Protocols

Step 1: Saponification of the Ester
  • Reagents: Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1, 0.2 M).

  • Procedure: Dissolve the ester in THF and add an aqueous solution of LiOH. Stir the biphasic mixture vigorously at 50 °C for 4 hours. Cool to room temperature, remove the THF in vacuo, and acidify the remaining aqueous layer to pH 3–4 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

  • Causality & Experience: LiOH is specifically chosen over NaOH or KOH because the intermediate lithium carboxylate exhibits superior solubility in the THF/H₂O matrix. This prevents premature precipitation of the salt, ensuring complete conversion.

  • Self-Validation: The reaction progress is self-validating via TLC (Hexanes/EtOAc 1:1); the complete disappearance of the starting ester (R_f ~0.6) and the appearance of a baseline spot confirms hydrolysis. Upon acidification, the immediate precipitation of a white solid visually confirms the successful protonation of the carboxylate.

Step 2: Curtius Rearrangement
  • Reagents: 2,3-dimethyl-2H-indazole-6-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), anhydrous tert-butanol (t-BuOH, 0.1 M).

  • Procedure: Suspend the carboxylic acid in anhydrous t-BuOH under an inert nitrogen atmosphere. Add Et₃N, followed by the dropwise addition of DPPA at room temperature. Gradually heat the reaction mixture to 85 °C (reflux) and maintain for 12 hours. Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH 95:5) to isolate the Boc-protected amine.

  • Causality & Experience: DPPA is utilized to generate the acyl azide in situ, strictly bypassing the need to isolate highly explosive traditional acyl azide intermediates. tert-Butanol serves a dual strategic purpose: it acts as the solvent and the trapping nucleophile. By immediately trapping the highly reactive isocyanate intermediate as a stable Boc-carbamate, we prevent the isocyanate from reacting with trace moisture or the newly formed amine (which would result in symmetric urea byproducts).

  • Self-Validation: The onset of the thermal rearrangement is visibly confirmed by the steady evolution of nitrogen gas bubbles. The reaction is deemed complete when gas evolution ceases entirely and LC-MS analysis confirms the mass of the Boc-protected intermediate ([M+H]⁺ = 262.1).

Step 3: Acidic Deprotection
  • Reagents: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (1.0 eq), 4M HCl in dioxane (10.0 eq), minimal Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected intermediate in a minimal volume of anhydrous DCM. Slowly add 4M HCl in dioxane at 0 °C. Allow the reaction to warm to 25 °C and stir for 2 hours. Filter the resulting suspension, wash the solid cake with cold diethyl ether, and dry under vacuum to yield 2,3-dimethyl-2H-indazole-6-amine hydrochloride.

  • Causality & Experience: 4M HCl in dioxane is selected because it provides an anhydrous, highly acidic environment that cleanly cleaves the Boc group into volatile byproducts (isobutylene and CO₂). This avoids aqueous workups, which are notorious for causing yield losses when isolating highly polar, water-soluble amine products.

  • Self-Validation: The cleavage is self-validating through the visible effervescence of CO₂ gas. As the free amine is generated, it immediately protonates to form the hydrochloride salt. Because this salt is insoluble in the DCM/dioxane matrix, it precipitates as a highly pure solid, physically indicating reaction completion.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the described synthetic workflow when executed at a 10-gram scale.

StepTransformationKey ReagentsTime / TempExpected YieldTarget Purity (HPLC)
1 SaponificationLiOH·H₂O, THF/H₂O4 h / 50 °C92–95%>98%
2 Curtius RearrangementDPPA, Et₃N, t-BuOH12 h / 85 °C75–82%>95%
3 Boc Deprotection4M HCl in Dioxane2 h / 25 °C90–94%>99%

Critical Parameters & Troubleshooting

  • Moisture Sensitivity in Step 2: The Curtius rearrangement must be performed under strictly anhydrous conditions. Trace water will outcompete t-BuOH for the isocyanate intermediate, leading to premature decarboxylation to the free amine, which will then react with remaining isocyanate to form an insoluble symmetric urea impurity.

  • DPPA Quality: DPPA degrades over time upon exposure to moisture, releasing diphenyl phosphate. Ensure the reagent is stored over molecular sieves. If the reaction stalls (indicated by a lack of N₂ evolution at 85 °C), a fresh batch of DPPA should be utilized.

  • Salt Neutralization: The final product is isolated as the hydrochloride salt to ensure stability against oxidation. If the free base is required for downstream coupling (e.g., coupling with 2,4-dichloropyrimidine), the salt can be neutralized in situ using an excess of N,N-Diisopropylethylamine (DIPEA) in the subsequent reaction solvent.

References

  • CAS Common Chemistry. "2,3-Dimethyl-2H-indazol-6-amine". CAS RN: 444731-72-0. URL: [Link]

  • National Center for Biotechnology Information. "2,3-dimethyl-2H-indazol-6-amine". PubChem Compound Summary for CID 11542827. URL: [Link]

  • LookChem. "Cas 635702-64-6,Unii-33Y9anm545 (Pazopanib Synthesis)". URL: [Link]

  • BuyChemJapan. "methyl 2,3-dimethyl-2H-indazole-6-carboxylate 97%". CAS RN: 1638764-86-9. URL: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Indazole Ring at the C3 Position

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique e...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of bioactive molecules, including potent kinase inhibitors. The functionalization of the indazole ring, particularly at the C3 position, is a critical step in the development of novel therapeutics and advanced materials, as substituents at this position can significantly modulate the biological activity and physicochemical properties of the parent molecule.

This comprehensive guide provides an in-depth exploration of the key methodologies for the C3 functionalization of the indazole ring. Moving beyond a simple recitation of synthetic procedures, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions. Detailed, field-proven protocols are presented as self-validating systems, equipping researchers with the knowledge to not only replicate these methods but also to troubleshoot and adapt them to their specific synthetic challenges.

I. C3-Arylation of the Indazole Ring: A Comparative Overview of Key Methodologies

The introduction of an aryl group at the C3 position of the indazole ring is a common strategy in drug discovery to explore structure-activity relationships (SAR) and enhance molecular potency. Several powerful methods have been developed for this transformation, each with its own set of advantages and limitations. This section will provide a comparative overview of three prominent techniques: Palladium-Catalyzed Direct C-H Arylation, Negishi Cross-Coupling, and Suzuki-Miyaura Cross-Coupling.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a highly atom-economical and environmentally benign approach for the formation of C-C bonds, as it avoids the pre-functionalization of the indazole ring.[1][2] This method typically involves the use of a palladium catalyst in the presence of a suitable ligand and an oxidant.

Mechanistic Rationale and Key Considerations:

The mechanism of direct C-H arylation of indazoles generally proceeds through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition/reductive elimination cycle. The choice of ligand is crucial for the success of these reactions, as it influences the reactivity and selectivity of the palladium catalyst.[3] Phenanthroline-based ligands have been shown to be particularly effective in promoting the C3-arylation of 1H-indazoles.[1][4] The solvent also plays a critical role, with polar aprotic solvents like DMA often favoring the desired transformation.[4]

It is important to note that the reactivity of the C3-H bond in indazole is relatively low, which can present a challenge.[1][2] Therefore, careful optimization of the reaction conditions, including the catalyst system, base, and temperature, is often necessary to achieve high yields.

Workflow for Palladium-Catalyzed Direct C-H Arylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification s1 Add Pd(OAc)2, ligand (e.g., 1,10-phenanthroline), and base (e.g., Cs2CO3) to a reaction vessel. s2 Add indazole substrate and aryl halide. s1->s2 s3 Add solvent (e.g., toluene or DMA). s2->s3 r1 Heat the reaction mixture under an inert atmosphere (e.g., 160 °C for 48-72 h). s3->r1 w1 Cool the reaction mixture to room temperature. r1->w1 w2 Dilute with an organic solvent (e.g., EtOAc) and filter. w1->w2 w3 Concentrate the filtrate. w2->w3 w4 Purify the crude product by chromatography. w3->w4

Caption: General workflow for Pd-catalyzed direct C-H arylation of indazoles.

Protocol: Palladium-Catalyzed C3-Arylation of 1H-Indazole [1]

Reagent/ParameterQuantity/ConditionNotes
1H-Indazole0.25 mmol
Aryl Halide0.25 mmolAryl iodides and bromides are suitable.
Pd(OAc)₂5.6 mg (0.025 mmol)Palladium(II) acetate
1,10-Phenanthroline4.5 mg (0.025 mmol)Ligand
Cs₂CO₃82 mg (0.25 mmol)Base
Toluene1 mLSolvent
Temperature160 °C
Time48-72 h
AtmosphereInert (e.g., Nitrogen)

Procedure:

  • To a sealed tube, add Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, the indazole derivative, and the aryl halide.

  • Add toluene to the tube.

  • Cap the tube and stir the mixture at 160 °C for 48-72 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5] For the C3-arylation of indazoles, this typically involves the preparation of a 3-indazolylzinc reagent, which is then coupled with an aryl halide.

Mechanistic Rationale and Key Considerations:

A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The formation of the organozinc reagent is a critical step. For indazoles, this is often achieved by deprotonation at the C3 position with a strong base, followed by transmetalation with a zinc salt.[5] N-protection of the indazole is often necessary to direct the deprotonation to the C3 position and to prevent side reactions. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a commonly used protecting group for this purpose.[5]

Troubleshooting Common Issues:

  • Low Yields: This can often be attributed to the quality of the organozinc reagent. It is crucial to use freshly prepared and properly handled organozinc compounds under strictly inert conditions.[3]

  • Reaction Stalling: Catalyst deactivation can be a cause. The presence of certain functional groups on the substrates, such as tertiary amines or thiophenes, can coordinate to the palladium catalyst and inhibit its activity.[6] In such cases, screening different ligands or increasing the catalyst loading might be necessary.

  • Homocoupling: The formation of homocoupled products from the organozinc reagent can be a side reaction. This can sometimes be minimized by the slow addition of the organozinc reagent to the reaction mixture.[5]

Workflow for Negishi Cross-Coupling

cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification s1 Deprotonate N-protected indazole with a strong base (e.g., n-BuLi) at low temperature. s2 Transmetalate with a zinc salt (e.g., ZnCl2). s1->s2 c1 Add the organozinc reagent to a mixture of the aryl halide and a palladium catalyst (e.g., G2-XPhos). s2->c1 c2 Heat the reaction mixture. c1->c2 w1 Quench the reaction. c2->w1 w2 Extract with an organic solvent. w1->w2 w3 Purify by chromatography. w2->w3

Caption: General workflow for the Negishi cross-coupling of indazoles.

Protocol: C3-Arylation of N(2)-SEM-Protected Indazole via Negishi Coupling [5]

Reagent/ParameterQuantity/ConditionNotes
N(2)-SEM-Protected Indazole1.0 equiv
n-BuLi (2.5 M in hexanes)1.3 equiv
ZnCl₂ (1.0 M in THF)1.3 equiv
Aryl Bromide1.0 equivAryl chlorides can also be used.
G2-XPhos5 mol %Palladium precatalyst
THFAnhydrousSolvent
Temperature (Deprotonation)-70 °C
Temperature (Transmetalation)0 °C
Temperature (Coupling)40 °C
Time1 h

Procedure:

  • To a solution of N(2)-SEM-protected indazole in anhydrous THF at -70 °C under an inert atmosphere, add n-BuLi dropwise.

  • Stir the mixture at -70 °C for 45 minutes.

  • Add the ZnCl₂ solution and allow the mixture to warm to 0 °C over 30 minutes.

  • In a separate flask, add the aryl bromide and the G2-XPhos precatalyst to anhydrous THF.

  • Transfer the freshly prepared organozinc reagent to the mixture of the aryl bromide and catalyst.

  • Heat the reaction mixture at 40 °C for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is one of the most widely used methods for C-C bond formation, reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium complex.[7] For the C3-arylation of indazoles, this typically involves the coupling of a 3-haloindazole (usually 3-iodoindazole) with an arylboronic acid or ester.

Mechanistic Rationale and Key Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition of the palladium(0) catalyst to the 3-haloindazole, followed by transmetalation with the organoboron species, and finally reductive elimination to yield the C3-arylated indazole and regenerate the palladium(0) catalyst. The choice of base is critical for the transmetalation step, as it activates the organoboron species.[7] Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[7][8] The choice of solvent can also significantly impact the reaction efficiency, with solvent systems like 1,4-dioxane/water being frequently employed.[9]

N-protection of the indazole ring can sometimes be beneficial to improve solubility and prevent potential side reactions, although successful couplings with unprotected 3-iodoindazoles have been reported.[9]

Comparative Performance of Bases in Suzuki-Miyaura Coupling

BaseTypical ConditionsGeneral Observations
K₂CO₃ Aqueous or biphasic solvent systemsA widely used and effective base for a broad range of substrates.
Cs₂CO₃ Anhydrous or aqueous conditionsOften more effective than K₂CO₃, especially for less reactive substrates.[10]
K₃PO₄ Anhydrous or aqueous conditionsA strong base that can be particularly effective for challenging couplings.
Na₂CO₃ Aqueous or biphasic solvent systemsA cost-effective and efficient base for many applications.[8]

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole with an Arylboronic Acid [9]

Reagent/ParameterQuantity/ConditionNotes
3-Iodo-1H-indazole1.0 equiv
Arylboronic Acid1.2-1.5 equiv
PdCl₂(dppf)·CH₂Cl₂5-10 mol %Palladium catalyst
K₂CO₃2.0-3.0 equivBase
1,4-Dioxane/Water3:1 to 5:1 v/vSolvent system
Temperature80-100 °C
Time2-12 h

Procedure:

  • To a reaction vessel, add 3-iodo-1H-indazole, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Synthesis of 3-Aminoindazoles: A Versatile Building Block

3-Aminoindazoles are highly valuable intermediates in medicinal chemistry, serving as precursors for a wide range of biologically active compounds.[7][11] A common and efficient method for their synthesis involves the reaction of 2-halobenzonitriles with hydrazine derivatives.

Mechanistic Rationale and Key Considerations:

The synthesis of 3-aminoindazoles from 2-bromobenzonitriles can be achieved through a two-step process. The first step is a palladium-catalyzed N-arylation of a protected hydrazine, such as benzophenone hydrazone, with the 2-bromobenzonitrile.[12][13] The subsequent step involves an acid-catalyzed deprotection and intramolecular cyclization to afford the 3-aminoindazole.[12][13] This method is advantageous as it overcomes the limitations of traditional SₙAr reactions, which often require harsh conditions and give low yields with electron-rich benzonitriles.[12]

Alternatively, a copper-catalyzed cascade coupling/condensation process can be employed, which allows for the direct reaction of 2-halobenzonitriles with hydrazine carboxylic esters.[14][15]

Workflow for the Two-Step Synthesis of 3-Aminoindazoles

cluster_step1 Step 1: Palladium-Catalyzed N-Arylation cluster_step2 Step 2: Deprotection and Cyclization cluster_workup Work-up and Purification s1 Couple 2-bromobenzonitrile with benzophenone hydrazone using a palladium catalyst (e.g., Pd(OAc)2/BINAP). s2 Treat the resulting hydrazone with an acid (e.g., p-toluenesulfonic acid) to induce deprotection and cyclization. s1->s2 w1 Neutralize the reaction mixture. s2->w1 w2 Extract with an organic solvent. w1->w2 w3 Purify the 3-aminoindazole by chromatography or recrystallization. w2->w3

Caption: Workflow for the two-step synthesis of 3-aminoindazoles.

Protocol: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [12][13]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

Reagent/ParameterQuantity/ConditionNotes
2-Bromobenzonitrile1.0 equiv
Benzophenone Hydrazone1.1 equiv
Pd(OAc)₂2 mol %
BINAP3 mol %
Cs₂CO₃1.4 equiv
TolueneAnhydrousSolvent
Temperature100 °C
Time2-4 h

Procedure:

  • To a flask charged with Cs₂CO₃, add a solution of the 2-bromobenzonitrile, benzophenone hydrazone, Pd(OAc)₂, and BINAP in anhydrous toluene.

  • Heat the mixture at 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude arylhydrazone by column chromatography.

Step 2: Acidic Deprotection and Cyclization

Reagent/ParameterQuantity/ConditionNotes
Arylhydrazone1.0 equivFrom Step 1
p-Toluenesulfonic acid monohydrate2.0 equiv
MethanolSolvent
TemperatureReflux
TimeOvernight

Procedure:

  • Suspend the arylhydrazone and p-toluenesulfonic acid monohydrate in methanol.

  • Reflux the mixture overnight.

  • Cool the solution and dilute with a saturated solution of sodium carbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-aminoindazole by column chromatography or recrystallization.

III. C3-Trifluoromethylation of the Indazole Ring

The introduction of a trifluoromethyl (CF₃) group at the C3 position of the indazole ring is a valuable strategy in drug design, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] Photoredox catalysis has emerged as a mild and efficient method for the direct C-H trifluoromethylation of 2H-indazoles.[1][16]

Mechanistic Rationale and Key Considerations:

Visible-light-promoted trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Langlois' reagent (NaSO₂CF₃), in the presence of a photocatalyst and an oxidant.[16][17] The excited photocatalyst initiates a single-electron transfer (SET) process, leading to the formation of the •CF₃ radical.[16] This radical then adds to the electron-rich C3 position of the 2H-indazole. Subsequent oxidation and deprotonation afford the C3-trifluoromethylated product.[16]

The choice of photocatalyst is critical for the efficiency of the reaction. Organic dyes like methylene blue and eosin Y, as well as ruthenium and iridium complexes, have been successfully employed.[2][16][18] The reaction is often carried out under mild conditions at room temperature, making it compatible with a wide range of functional groups.

Comparative Performance of Photocatalysts

PhotocatalystExcitation Wavelength (nm)Redox Potentials (V vs. SCE)General Observations
Methylene Blue ~665E₁/₂ (PC/PC⁻) ≈ +0.53An inexpensive and effective organic dye photocatalyst.[16]
Eosin Y ~520E₁/₂ (PC/PC⁻) ≈ +0.80Another common and efficient organic dye photocatalyst.[2]
[Ru(bpy)₃]²⁺ ~450E₁/₂ (Ru³⁺/Ru²⁺) ≈ -0.81A widely used and well-characterized photoredox catalyst.[18]
fac-Ir(ppy)₃ ~375, ~460E₁/₂ (Ir⁴⁺/Ir³⁺) ≈ -1.73A highly efficient but more expensive photoredox catalyst.[18]

Protocol: Visible-Light-Promoted C3-Trifluoromethylation of 2H-Indazole [1][16]

Reagent/ParameterQuantity/ConditionNotes
2H-Indazole1.0 equiv
Langlois' Reagent (NaSO₂CF₃)2.0 equivTrifluoromethyl source
Phenyliodine(III) diacetate (PIDA)2.0 equivOxidant
Methylene Blue5 mol %Photocatalyst
Dichloromethane (DCM)Solvent
Light Source60 W CFL bulbVisible light
TemperatureRoom Temperature
Time24 h

Procedure:

  • To a reaction vessel, add the 2H-indazole, Langlois' reagent, PIDA, and methylene blue.

  • Add dichloromethane as the solvent.

  • Irradiate the reaction mixture with a 60 W compact fluorescent lamp (CFL) at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C3-trifluoromethylated 2H-indazole.

IV. Conclusion

The functionalization of the indazole ring at the C3 position is a critical aspect of modern drug discovery and materials science. This guide has provided a detailed overview of several key methodologies, including palladium-catalyzed C-H arylation, Negishi and Suzuki-Miyaura cross-couplings, the synthesis of 3-aminoindazoles, and photoredox-catalyzed trifluoromethylation. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively apply and adapt these protocols to their specific synthetic goals. The provided workflows, comparative tables, and detailed procedures serve as a practical resource for the successful C3-functionalization of this important heterocyclic scaffold.

V. References

  • Chen, J., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1193-1205. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2020(i), 99-133. [Link]

  • Murugan, A., et al. (2019). Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(12), 7796-7803. [Link]

  • Li, B., et al. (2014). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 5(11), 4440-4445. [Link]

  • He, X., et al. (2023). Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids. Organic & Biomolecular Chemistry, 21(7), 1436-1441. [Link]

  • Feng, G., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(48), 31237-31241. [Link]

  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]

  • Wang, J., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 999678. [Link]

  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Miller, M. W., et al. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218-3221. [Link]

  • El Kazzouli, S., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry, 79(16), 7644-7651. [Link]

  • Yasu, Y., Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1083-1089. [Link]

  • Gambouz, K., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2820. [Link]

  • Jiang, H., et al. (2022). Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Chinese Chemical Letters, 33(8), 3741-3752. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • Xu, L., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400-3404. [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2010). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Angewandte Chemie International Edition, 49(43), 7976-7979. [Link]

  • Wang, X., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(38), 7533-7548. [Link]

  • Fu, Y., et al. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(43), 13204-13205. [Link]

  • Denmark, S. E. (2015). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

  • Reddit. (2023). Reasons for stalling of a Negishi coupling? r/Chempros. [Link]

  • Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]

  • Serebryany, V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3684. [Link]

  • Knochel, P., et al. (2012). Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides. Organic Letters, 14(18), 4854-4857. [Link]

  • Wang, H., et al. (2021). Electrophotochemical Decarboxylative C−H Fluoroalkylation via a Fe2O3−FTO Active Photoanode. ACS Catalysis, 11(13), 8104-8113. [Link]

  • Ghosh, I., & Konig, B. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2151-2192. [Link]

  • Xu, L., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. PubMed. [Link]

  • Noël, T., & Su, Y. (2018). Photocatalytic direct C−H trifluoromethylation of heterocycles. ResearchGate. [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. [Link]

  • Pidko, E. A., & van der Vlugt, J. I. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Catalysis Science & Technology, 9(13), 3345-3354. [Link]

  • Lefebvre, V., et al. (2010). Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Pearson+. (n.d.). Negishi Coupling Reaction: Videos & Practice Problems. [Link]

  • Chen, W., et al. (2017). Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates via Negishi coupling. Chemical Communications, 53(83), 11446-11449. [Link]

  • Wu, L., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(15), 3754-3757. [Link]

  • Song, Q., et al. (2019). Cu-Catalyzed Denitrogenative Transannulation of 3-Aminoindazoles To Assemble 1-Aminoisoquinolines and 3-Aminobenzothiophenes. Organic Letters, 21(17), 6944-6949. [Link]

  • ResearchGate. (n.d.). Strategies for the Synthesis of 3-Aminoazoles. [Link]

  • Singh, R., & Kumar, A. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. [Link]

  • Wang, X., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 55(65), 9631-9634. [Link]

Sources

Method

Advanced Protocol for ¹H and ¹³C NMR Structural Elucidation of Indazoles

The Indazole Scaffold: Tautomerism and Analytical Challenges Indazoles are privileged heterocyclic scaffolds in drug discovery, characterized by a fused benzene and pyrazole ring system. A fundamental challenge in the ch...

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Scaffold: Tautomerism and Analytical Challenges

Indazoles are privileged heterocyclic scaffolds in drug discovery, characterized by a fused benzene and pyrazole ring system. A fundamental challenge in the characterization of indazole derivatives is annular tautomerism, primarily between the 1H-indazole and 2H-indazole forms. While the thermodynamically more stable 1H-indazole is the most commonly observed tautomer in solution[1], the equilibrium is highly sensitive to substitution patterns and solvent polarity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating these structures. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and tautomeric state of the indazole ring[1]. This protocol outlines a self-validating methodology for the unambiguous structural assignment of indazoles, emphasizing the causality behind solvent selection, acquisition parameters, and 2D NMR validation.

Experimental Workflow

G A 1. Sample Preparation Weigh 5-20mg (¹H) / 20-50mg (¹³C) Dissolve in DMSO-d6 B 2. 1D NMR Acquisition ¹H: Map N-H & Aromatic Protons ¹³C: Map Quaternary Carbons A->B Transfer to 5mm NMR tube C 3. 2D NMR Experiments HSQC/HMBC for Connectivity NOESY for Spatial Proximity B->C If overlapping signals occur D 4. Data Processing Fourier Transform & Phasing Baseline Correction B->D If 1D is unambiguous C->D Process 2D matrices E 5. Structural Elucidation Resolve 1H vs 2H Tautomers Assign Chemical Shifts D->E Extract δ and J-couplings

Workflow for NMR-based structural elucidation and tautomeric resolution of indazoles.

Causality in Solvent Selection: DMSO-d₆ vs. CDCl₃

The choice between DMSO-d₆ and CDCl₃ leads to significant differences in the resulting NMR spectrum due to variations in solvent-solute interactions[2].

  • DMSO-d₆ (Prioritized): DMSO is a strong hydrogen-bond acceptor. For protic hydrogens, hydrogen bonding is the dominant interaction[3]. DMSO strongly coordinates with the indazole N-H proton, which serves two purposes: it deshields the proton, shifting it far downfield (>13.0 ppm), and it drastically slows the intermolecular proton exchange rate[1]. This allows the N-H proton to be observed as a distinct, integrable broad singlet. Furthermore, all results are generally consistent with an N-1(H) tautomeric structure for indazole in DMSO-d₆[4].

  • CDCl₃ (Secondary): CDCl₃ is a non-polar, weakly interacting solvent. In CDCl₃, the N-H proton often undergoes rapid chemical exchange with trace moisture, resulting in severe line broadening or an averaged signal that is difficult to distinguish from the aromatic baseline[2]. The ¹H solvent shift Δδ=δ(DMSO)−δ(CDCl3​) can vary by up to +4.6 ppm for labile protons[3].

Step-by-Step NMR Acquisition Protocol

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the indazole compound for ¹H NMR, or 20–50 mg for ¹³C NMR[2]. Causality: Insufficient mass leads to poor signal-to-noise ratios (SNR) in ¹³C NMR, while excessive mass increases solution viscosity, causing line broadening and radiation damping.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (≥99.8% D). Ensure complete dissolution via gentle sonication if necessary.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

1D NMR Acquisition
  • ¹H NMR Parameters:

    • Acquire at 300 MHz or higher (e.g., 400/500 MHz).

    • Set the pulse angle to 30° with a relaxation delay (D1) of 1.5–2.0 seconds.

    • Acquire 16–32 scans.

    • Self-Validation Check: Integrate the characteristic H3 singlet (~8.1 ppm). The ratio of H3 to the fused benzene ring protons (H4, H5, H6, H7) must be exactly 1:4 for an unsubstituted core.

  • ¹³C NMR Parameters:

    • Use power-gated decoupling (e.g., zgpg30 sequence) to remove ¹H-¹³C scalar couplings.

    • Set D1 to 2.0–3.0 seconds. Causality: Quaternary carbons (C3a, C7a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these carbons are fully relaxed and visible in the spectrum.

    • Acquire 512–1024 scans depending on concentration.

2D NMR Acquisition (For Unambiguous Assignment)

When substitution patterns complicate 1D interpretation, 2D NMR is mandatory[4].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. Use to map the H3 proton to the C3 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (²J and ³J) ¹H-¹³C couplings. Causality: The H3 proton will show strong ³J correlations to the bridgehead carbons C3a and C7a, anchoring the pyrazole ring to the benzenoid system.

Data Interpretation & Quantitative Chemical Shifts

The chemical shifts of the indazole ring are highly sensitive to the electronic effects of substituents and the chosen solvent[1]. Chemical shifts are typically referenced to the residual DMSO-d₆ pentet at 2.50 ppm for ¹H NMR and the septet at 39.5 ppm for ¹³C NMR[5].

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for 1H-Indazole in CDCl₃ / DMSO-d₆ [1][6]

NucleusPositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Diagnostic Significance
¹H N1-H13.0 – 14.0Broad Singlet-Confirms 1H-tautomer; highly solvent dependent[1].
¹H H38.0 – 8.2Singlet-Characteristic pyrazole ring proton[1].
¹H H47.7 – 7.8Doublet8.0 – 8.4Ortho-coupling with H5[6].
¹H H57.3 – 7.4Multiplet-Meta-coupling observable[6].
¹H H67.1 – 7.2Multiplet--
¹H H77.5 – 7.6Doublet8.0 – 8.4Proximity to N1[6].
¹³C C3133.0 – 135.0--Highly deshielded pyrazole carbon[6].
¹³C C4120.0 – 122.0---
¹³C C5120.0 – 121.0---
¹³C C6126.0 – 127.0---
¹³C C7109.0 – 111.0--Upfield shift due to adjacent N1 atom[6].
¹³C C3a123.0 – 125.0--Bridgehead carbon[6].
¹³C C7a139.0 – 141.0--Bridgehead carbon adjacent to N1[6].

Self-Validating Systems: Tautomeric Resolution Logic

To ensure the protocol is a self-validating system, researchers must rely on Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) to definitively prove the tautomeric state. Because NOE relies on through-space spatial proximity (< 5 Å) rather than through-bond coupling, it provides absolute proof of proton localization.

TautomerLogic Start Observe N-H Proton Shift (DMSO-d6) NOESY Run NOESY / ROESY Analyze Spatial Cross-Peaks Start->NOESY Identify exchangeable proton T1H 1H-Indazole Tautomer NOE between N1-H and H7 NOESY->T1H Cross-peak at ~7.5 ppm (H7) T2H 2H-Indazole Tautomer NOE between N2-H and H3 NOESY->T2H Cross-peak at ~8.1 ppm (H3) C13 Confirm via ¹³C NMR C3 & C7 Chemical Shifts T1H->C13 C7 shielded (~110 ppm) T2H->C13 C3 shielded relative to 1H

Logical decision tree for differentiating 1H- and 2H-indazole tautomers using NOESY and 13C NMR.

Validation Logic: If the compound exists as the 1H-indazole tautomer, the N1-H proton is spatially adjacent to the H7 proton on the benzene ring, yielding a strong NOE cross-peak. Conversely, if it is the 2H-indazole tautomer, the N2-H proton is spatially adjacent to the H3 proton on the pyrazole ring, yielding a completely different NOE signature. This spatial validation perfectly complements the ¹³C NMR data, creating a closed-loop, self-verifying analytical protocol.

References

  • 1 - Benchchem[1]

  • 4 - ResearchGate[4]

  • 6 - Wiley-VCH[6] 4.5 - American Chemical Society[5]

  • 3 - NIH[3]

  • 2 - Benchchem[2]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Indazole Derivatives in Complex Matrices

Executive Summary The structural elucidation and quantification of indazole derivatives—ranging from eighth-generation indazole-3-carboxamide synthetic cannabinoids (SCs) to pharmaceutical impurities—present significant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quantification of indazole derivatives—ranging from eighth-generation indazole-3-carboxamide synthetic cannabinoids (SCs) to pharmaceutical impurities—present significant analytical challenges. The changing composition of synthetic cannabinoid products requires analytical laboratories to take a proactive approach in developing robust detection methods[1]. Furthermore, these highly lipophilic compounds are subject to severe matrix effects when analyzed in biological fluids (urine, blood) or municipal wastewater[2].

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling mixed-mode Solid-Phase Extraction (SPE) with optimized Multiple Reaction Monitoring (MRM), this method achieves limits of quantification (LOQs) in the low ng/L range, ensuring unparalleled sensitivity and structural specificity[3].

Mechanistic Context & Analytical Rationale

The Chemical Challenge of Indazole Derivatives

Indazole derivatives, such as AB-CHMINACA, AMB-FUBINACA, and pharmaceutical impurities like 2,3-dimethyl-2H-indazole-6-amine, possess a hydrophobic indazole core coupled with various ionizable side chains. When these substances are metabolized, they are excreted into biological and environmental matrices alongside thousands of endogenous lipids, salts, and proteins[3].

If injected directly into an LC-MS/MS system, these matrix components outcompete the target analytes for charge droplets in the electrospray ionization (ESI) source, leading to ion suppression . Therefore, a highly selective sample preparation strategy is not just recommended; it is mechanistically required to ensure data integrity.

Ionization and Fragmentation Dynamics

Mass spectrometry stands as a cornerstone analytical technique for validating the chemical structures of these compounds. ESI in positive mode (ESI+) is ideally suited for indazole derivatives because the basic nitrogen atoms within the indazole ring and amide substituents readily accept protons to form stable [M+H]+ precursor ions[4]. During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), indazole amides typically cleave at the amide bond or lose their alkyl/fluorinated side chains, generating highly reproducible product ions used for precise MRM quantification.

Experimental Design: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that a protocol must be self-validating . This is achieved through two critical design choices:

  • Isotope Dilution: The addition of deuterated internal standards (e.g., AB-CHMINACA- d4​ ) prior to extraction corrects for both physical recovery losses during SPE and matrix-induced ion suppression during MS analysis.

  • Orthogonal Clean-up (Mixed-Mode SPE): We utilize a mixed-mode strong cation exchange (MCX) sorbent. The causality is simple: the hydrophobic phase retains the indazole core, allowing aqueous washes to remove salts. The cation-exchange phase retains the protonated basic nitrogen, allowing strong organic washes (e.g., 100% methanol) to wash away neutral lipids without eluting the target analytes[2].

SPE_Workflow Sample Complex Matrix (Urine/Wastewater) ISTD Add Internal Standard (Deuterated Indazoles) Sample->ISTD Aliquot SPE_Load SPE Loading (Mixed-Mode MCX) ISTD->SPE_Load Acidify SPE_Wash Interference Wash (Remove Lipids/Salts) SPE_Load->SPE_Wash Retain Analytes SPE_Elute Target Elution (Basic Organic Solvent) SPE_Wash->SPE_Elute Purify LC_MS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LC_MS Reconstitute

Caption: SPE-LC-MS/MS analytical workflow for the extraction and quantification of indazole derivatives.

Step-by-Step Methodology

Reagents & Materials
  • Analytical Standards: Indazole derivative reference standards and corresponding deuterated internal standards (ISTDs).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • SPE Cartridges: Oasis® MCX (30 mg, 3 cc) or equivalent mixed-mode cation exchange cartridges[2].

  • Analytical Column: Waters UPLC HSS T3 column (1.8 μm, 2.1 mm × 150 mm) or equivalent superficially porous particle column[5].

Sample Preparation Protocol (Urine/Wastewater)
  • Spiking: Aliquot 2.0 mL of the matrix sample into a clean centrifuge tube. Spike with 20 μL of the ISTD working solution (100 ng/mL).

  • Hydrolysis (Urine only): Add 100 μL of β -glucuronidase enzyme and incubate at 55°C for 1 hour to cleave glucuronide conjugates[1].

  • Acidification: Add 2.0 mL of 0.1 M Formic Acid to the sample to ensure the indazole nitrogen is fully protonated.

  • SPE Conditioning: Condition the MCX cartridge with 2.0 mL MeOH followed by 2.0 mL of 0.1 M Formic Acid.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (The Critical Step): Wash with 2.0 mL of 2% FA in water (removes salts/polar interferences), followed by 2.0 mL of 100% MeOH (removes neutral lipids). Note: The analytes remain locked on the sorbent via ionic interactions.

  • Elution: Elute the target indazoles using 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the analytes, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 μL of initial LC mobile phase (95:5 Water:ACN with 0.1% FA)[2].

Liquid Chromatography (LC) Conditions

Chromatographic separation of indazole isomers is paramount. The binary solvent system consists of 0.1% (v/v) aqueous formic acid solution (Mobile Phase A) and acetonitrile (Mobile Phase B)[5]. Formic acid acts as an ion-pairing agent, improving peak shape while providing the abundant protons necessary for ESI+.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Acetonitrile)
0.00.4955
1.00.4955
8.00.41585
10.00.4595
11.00.4595
11.10.4955
14.00.4955
Mass Spectrometry (MS/MS) Conditions

Analysis is performed on a triple quadrupole mass spectrometer operating in ESI+ MRM mode.

MS_Optimization Precursor Precursor Ion [M+H]+ (ESI Positive Mode) CID Collision-Induced Dissociation (CID) Precursor->CID Isolate in Q1 Quant Quantifier Ion (Max Abundance) CID->Quant Optimize CE Qual Qualifier Ion (Structural Confirmation) CID->Qual Optimize CE Validate Ion Ratio Validation (±20% Tolerance) Quant->Validate Calculate Ratio Qual->Validate Calculate Ratio

Caption: Logical relationship of MRM transition selection and ion ratio self-validation in MS/MS.

Quantitative Data & Method Validation

The method validation process involves the assessment of linearity, precision, accuracy, and limits of quantification[5]. By utilizing the optimized MRM transitions, the method easily resolves target analytes from background noise.

Table 2: Representative MRM Transitions and Validation Metrics for Indazole Derivatives

Analyte Class / CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)CE (eV)Expected LOQ
SC: AB-CHMINACA357.2241.1340.225 / 150.11 ng/L
SC: AMB-FUBINACA384.2253.1109.020 / 350.15 ng/L
SC: 5F-MDMB-PINACA378.2233.1145.122 / 400.20 ng/L
Impurity: 2,3-dimethyl-2H-indazole-6-amine*162.1147.1119.120 / 3010.9 ppm

*Note: While this protocol primarily targets indazole-3-carboxamide synthetic cannabinoids, the chromatographic principles and ionization mechanisms are directly translatable to pharmaceutical indazole impurities, such as 2,3-dimethyl-2H-indazole-6-amine found in pazopanib hydrochloride[4].

Precisions (n=6) are routinely determined to be between 2.1%–15.5% when spiking complex matrices[3]. The strict monitoring of the Quantifier/Qualifier ion ratio (must be within ±20% of the reference standard) serves as the final, definitive step in this self-validating analytical system, ensuring that researchers can report quantitative findings with absolute confidence.

References

  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry.PubMed Central (PMC) / NIH.
  • Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS.Journal of Analytical Toxicology / Oxford Academic.
  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE.Rasayan Journal of Chemistry.
  • Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry.MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-Dimethyl-2H-indazole-6-carboxylate

Answering your request for a technical support guide on improving the yield of methyl 2,3-dimethyl-2H-indazole-6-carboxylate synthesis, as a Senior Application Scientist, I have developed the following in-depth resource....

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request for a technical support guide on improving the yield of methyl 2,3-dimethyl-2H-indazole-6-carboxylate synthesis, as a Senior Application Scientist, I have developed the following in-depth resource. This guide is structured to address the core challenges of the synthesis, focusing on scientific principles and field-proven methodologies to empower researchers in their experimental work.

Welcome to the technical support center for the synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate. This molecule, like many substituted indazoles, is a valuable scaffold in medicinal chemistry and drug development.[1][2] The primary obstacle in its synthesis is achieving regioselective methylation at the N2 position of the indazole ring. Direct alkylation of the 1H-indazole precursor often results in a mixture of N1 and N2 methylated isomers, complicating purification and reducing the yield of the desired product.[3][4][5][6]

This guide provides a comprehensive overview of the key challenges, troubleshooting strategies, and optimized protocols to maximize the yield and purity of your target compound.

Core Synthesis Pathway Overview

The synthesis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate typically proceeds from a 1H-indazole precursor. The critical step is the regioselective introduction of a methyl group onto the N2 position. Understanding the factors that govern this selectivity is paramount for success.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Critical N-Methylation cluster_2 Step 3: Purification & Analysis Start Commercially Available Starting Materials (e.g., Substituted Toluene/Aniline) IndazoleCore Methyl 3-methyl-1H-indazole-6-carboxylate Start->IndazoleCore Multi-step synthesis (e.g., cyclization reactions) Methylation N-Methylation Reaction IndazoleCore->Methylation Product Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Desired N2-Isomer) Methylation->Product Selective Conditions Byproduct Methyl 1,3-dimethyl-1H-indazole-6-carboxylate (N1-Isomer Byproduct) Methylation->Byproduct Non-selective Conditions Purification Chromatography Product->Purification Byproduct->Purification Analysis NMR, LC-MS Purification->Analysis

Caption: General workflow for the synthesis of the target N2-methylated indazole.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My primary product is the undesired N1-isomer (methyl 1,3-dimethyl-1H-indazole-6-carboxylate). How can I improve selectivity for the N2-isomer?

This is the most frequent challenge. The formation of N1 vs. N2 isomers is governed by a competition between thermodynamic and kinetic control.[7] The 1H-indazole tautomer and its corresponding N1-alkylated product are generally more thermodynamically stable.[5][7][8] Conversely, the N2-alkylated product is often the kinetically favored isomer, forming faster under specific conditions.[7]

To favor the desired N2-isomer, you must employ conditions that promote kinetic control or use a directing strategy.

Key Factors Influencing N2-Selectivity:

  • Choice of Base and Solvent: Strong, sterically hindered bases or conditions that avoid complete deprotonation can favor N2 attack. The combination of sodium hydride (NaH) in THF, for instance, is well-known to strongly favor N1-alkylation and should be avoided.[3][6]

  • Methylating Agent: The reactivity and mechanism of the methylating agent are critical. Reagents like trimethyl orthoformate under acidic conditions or dimethyl carbonate with specific organic bases have shown excellent N2 selectivity.[7][9]

  • Catalyst System: Certain catalyst systems can selectively activate the N2 position. A triflic acid (TfOH)-catalyzed approach using diazo compounds has been shown to be highly N2-selective.[10]

Data Summary: Impact of Reaction Conditions on N-Methylation Regioselectivity

Methylating Agent Base / Catalyst Solvent Typical Outcome Rationale / Notes Reference(s)
Methyl Iodide / DMSK₂CO₃DMFMixture of N1 & N2"Classic" conditions, often poor selectivity.[5]
Alkyl BromideNaHTHFPredominantly N1Favors the thermodynamic product.[3][4][6]
Trimethyl OrthoformateH₂SO₄ (cat.)(neat)Highly N2-Selective Kinetically controlled mechanism.[7][9]
Dimethyl CarbonateDBU / DABCODMFHighly N2-Selective Eco-friendly reagent; base choice is crucial.[9][11]
Diazo CompoundsTfOH (cat.)DCEHighly N2-Selective Metal-free catalytic system.[10]

Recommendation: To enhance N2-selectivity, transition from common base/solvent systems like K₂CO₃/DMF to a specialized protocol. The use of trimethyl orthoformate with sulfuric acid or dimethyl carbonate with DBU/DABCO are highly recommended starting points (see Protocols 1 & 2).

Q2: My reaction yield is low, with significant unreacted starting material. What are the likely causes?

Low conversion can stem from several factors related to reaction setup and reagent activity.

  • Ineffective Deprotonation: If your chosen method requires deprotonation of the indazole N-H, the base may be insufficient or inactive. Using an insufficient amount of base (e.g., <1 equivalent) will naturally lead to incomplete conversion.[6] Bases like potassium carbonate may not be strong enough in certain solvents like THF.[6]

  • Reagent Purity and Stability:

    • Base: Sodium hydride is highly reactive with moisture. Ensure you are using fresh, unoxidized NaH and thoroughly dried solvents and glassware.

    • Methylating Agent: Dimethyl sulfate is sensitive to moisture. Methyl iodide is volatile and can be lost from the reaction if not handled in a closed system.

  • Reaction Temperature: Some N2-selective methods are kinetically controlled and may require specific temperature ranges. For instance, some patented procedures using trimethyl orthoformate specify very low temperatures (-70 °C), although other literature suggests reflux conditions can also be effective.[7][9] Ensure your reaction temperature is optimized for the specific protocol you are following.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Activity: Use at least 1.1-1.2 equivalents of base. If using NaH, wash it with dry hexanes to remove the protective mineral oil and any surface oxidation.

  • Ensure Anhydrous Conditions: Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through an alumina column). Flame-dry glassware under vacuum or in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Re-evaluate Your Chosen Method: If low conversion persists, consider switching to a more robust protocol that does not rely on a sensitive deprotonation step, such as the acid-catalyzed reaction with trimethyl orthoformate.

Q3: I'm observing significant side product formation, including a peak that seems to be a quaternary salt. How can I minimize this?

Side reactions are a common cause of yield loss. Beyond the N1-isomer, the most likely culprit is quaternization.

Side_Reactions Indazole Methyl 3-methyl-1H- indazole-6-carboxylate MethylatingAgent + Methylating Agent Indazole->MethylatingAgent N2_Product Desired N2-Product MethylatingAgent2 + Methylating Agent (Excess) N2_Product->MethylatingAgent2 N1_Product N1-Isomer Byproduct Quat_Salt Indazolium Quaternary Salt (Over-methylation) MethylatingAgent->N2_Product Path B (Kinetic) MethylatingAgent->N1_Product Path A (Thermodynamic) MethylatingAgent2->Quat_Salt Path C (Side Reaction)

Caption: Potential reaction pathways leading to desired product and byproducts.

Cause of Quaternization: The desired N2-methylated product still possesses a nucleophilic N1 atom. In the presence of excess or highly reactive methylating agents, this nitrogen can attack another molecule of the agent, forming a positively charged indazolium salt.[7] This is especially problematic with potent electrophiles like methyl iodide or dimethyl sulfate.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the amount of methylating agent used. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Avoid using a large excess.

  • Control Addition Rate: Add the methylating agent slowly (dropwise) to the reaction mixture. This keeps its instantaneous concentration low, reducing the likelihood of over-methylation.

  • Lower Reaction Temperature: Performing the addition at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.

  • Choose a Milder Reagent: Dimethyl carbonate (DMC) is generally less reactive than dimethyl sulfate or methyl iodide, making it a better choice for avoiding over-alkylation.[12]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using dimethyl carbonate (DMC) as a methylating agent?

Dimethyl carbonate is considered an environmentally friendly or "green" reagent.[12] Compared to traditional methylating agents like methyl iodide and dimethyl sulfate, its advantages are:

  • Low Toxicity: It is significantly less toxic and safer to handle.[12]

  • Environmentally Benign: Its byproducts are typically methanol and carbon dioxide.

  • High Selectivity: When paired with the correct base (like DABCO or DBU), it can provide excellent N2-selectivity for indazoles.[9][11]

  • Reduced Side Reactions: Its moderate reactivity helps to avoid the over-methylation issues common with more aggressive agents.[12]

Q2: How do I separate the N1 and N2 isomers if my reaction produces a mixture?

Separating N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A high-efficiency silica gel is recommended. You will likely need to screen several solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) to find one that provides adequate separation. Careful, slow chromatography is often required.

  • Recrystallization: If one isomer is significantly more abundant and crystalline, you may be able to isolate it through careful recrystallization. This is often less effective for removing small amounts of the other isomer.

Q3: Can I synthesize the indazole ring and perform the N-methylation in one pot?

While many elegant one-pot syntheses for various indazoles exist,[13][14][15][16] achieving a one-pot synthesis of a specifically substituted and N2-alkylated indazole like the target molecule is complex. The conditions required for ring formation are often incompatible with those needed for selective N-methylation. A stepwise approach involving isolation and purification of the 1H-indazole intermediate is the most reliable and highest-yielding strategy.

Experimental Protocols

Protocol 1: N2-Selective Methylation using Dimethyl Carbonate (DMC) & DBU

This protocol is adapted from methodologies known for high N2-selectivity and uses an environmentally safer reagent.[9][11]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-methyl-1H-indazole-6-carboxylate (1.0 equiv).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv) to the solution and stir under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Slowly add dimethyl carbonate (DMC, 1.2 equiv) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water, which should cause the product to precipitate. If an oil forms, extract with ethyl acetate.

  • Purification: Collect the solid precipitate by filtration, wash with water, and dry under vacuum. If necessary, purify the crude product further by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient).

Protocol 2: N2-Selective Methylation using Trimethyl Orthoformate & Acid Catalyst

This protocol leverages a classic and effective method for kinetic N2-alkylation of similar indazole systems.[7]

  • Preparation: To a round-bottom flask, add methyl 3-methyl-1H-indazole-6-carboxylate (1.0 equiv) and trimethyl orthoformate (used as both reagent and solvent, approx. 10-20 equiv).

  • Catalyst Addition: Under stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 equiv) to the mixture.

  • Reaction: Heat the mixture to reflux. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture. Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.

References

  • O’Sullivan, S., et al. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles. Available at: [Link]

  • Walter, F., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • Li, Y., et al. (2018). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Gaikwad, D. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. Available at: [Link]

  • Counceller, C. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound. Google Patents.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Available at: [Link]

  • Lai, D., et al. (2024). Metal-Free Synthesis of C-3-Alkoxycarbonylated 2H-Indazoles Using Alkyl Carbazates. Synlett. Available at: [Link]

  • ResearchGate. (2025). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. ResearchGate. Available at: [Link]

  • University of Windsor. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. University of Windsor Scholarship at UWindsor. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Indazole Compounds

Welcome to the technical support center for the purification of polar indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming the unique challenges associated with the purification of these important heterocyclic molecules. The inherent polarity of many biologically active indazoles, while often beneficial for their pharmacological profile, presents significant hurdles during isolation and purification. This resource will equip you with the knowledge to troubleshoot common issues and optimize your purification workflows.

The indazole core is a key structural motif in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for indole and for its role in hinge binding interactions with kinases.[1][2] However, the introduction of polar functional groups to the indazole scaffold, a common strategy in drug design to enhance solubility and target engagement, frequently complicates purification.

This guide is structured to address these challenges head-on, moving from frequently asked questions to detailed troubleshooting guides for specific chromatographic and recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of polar indazole compounds so challenging?

The primary challenges in purifying polar indazole compounds stem from a combination of their inherent chemical properties and the nature of their synthesis:

  • High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, amines, and amides significantly increases the polarity of the indazole molecule. This high polarity can lead to very strong interactions with polar stationary phases like silica gel, making elution difficult and often requiring highly polar mobile phases which may not be ideal for achieving good separation.[3][4]

  • Co-elution with Impurities: Synthetic routes to indazoles can generate a variety of impurities, including starting materials, intermediates, by-products, and regioisomers (e.g., N1 vs. N2 alkylated products).[5][6][7] These impurities are often polar themselves, leading to co-elution with the desired product during chromatography.

  • Compound Instability: Some indazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[4][8]

  • Poor Crystallization: The high polarity and potential for strong intermolecular interactions can sometimes hinder the formation of a well-ordered crystal lattice, making recrystallization a less straightforward purification method. It's not uncommon for polar indazoles to "oil out" or remain in solution.[9][10][11]

Q2: What are the primary chromatographic techniques for purifying polar indazole derivatives?

Several chromatographic techniques can be employed, with the best choice depending on the specific properties of the indazole compound and the nature of the impurities:

  • Normal-Phase Chromatography (NPC): While seemingly counterintuitive for highly polar compounds that might bind too strongly, NPC on silica or alumina can be effective, especially when dealing with less polar impurities.[12][13][14][15] Careful optimization of the mobile phase, often requiring the use of polar modifiers like methanol or additives like triethylamine to mitigate peak tailing, is crucial.[4][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of polar compounds.[16][17][18][19] However, very polar indazoles may have little to no retention on standard C18 columns and elute in the solvent front.[3][20] In such cases, specialized columns or techniques are necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.[3][21][22][23][24] It utilizes a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, water acts as the strong eluting solvent.[3]

  • Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "green" alternative for the purification of polar compounds.[25][26] It uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[27][28] SFC can offer fast and efficient separations.[25]

Q3: When should I consider recrystallization for purifying my polar indazole?

Recrystallization is a powerful and often preferred method for final purification, especially on a larger scale, as it can be more cost-effective and time-efficient than chromatography.[29][30] Consider recrystallization when:

  • Your crude product is a solid.

  • You have identified a suitable solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities have different solubility profiles.[29][31]

  • You need to remove small amounts of impurities from a relatively pure compound.

  • Chromatography has proven difficult due to compound instability on the stationary phase or co-elution issues that are not easily resolved.[32]

Troubleshooting Chromatographic Purification

Problem 1: My polar indazole compound streaks or shows severe peak tailing on a silica gel column.
  • dot

    Caption: Troubleshooting workflow for peak tailing in normal-phase chromatography.

  • Possible Cause 1: Secondary Interactions. The most common reason for tailing of basic compounds like many indazoles is the interaction between the basic nitrogen atoms of the indazole ring and the acidic silanol groups on the surface of the silica gel.[4]

    • Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) is a common and effective choice.[4][8] For acidic indazoles, adding a small amount of acetic acid to the mobile phase can improve peak shape.

  • Possible Cause 2: Column Overload. Loading too much sample onto the column can lead to broad, tailing peaks.[4]

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb for flash chromatography is to load no more than 1-5% of the mass of the stationary phase, and for highly polar compounds, it's often better to stay on the lower end of this range.[33]

  • Possible Cause 3: Inappropriate Mobile Phase Polarity. If the mobile phase is not polar enough, the compound will interact very strongly with the silica, leading to slow elution and tailing.

    • Solution: Gradually increase the polarity of your mobile phase. For very polar indazoles, a common solvent system is dichloromethane/methanol or ethyl acetate/methanol. If you are already using a high percentage of methanol, consider switching to a HILIC setup.

Problem 2: My polar indazole elutes with the solvent front in reversed-phase HPLC.
  • dot

    Caption: Decision tree for addressing poor retention in reversed-phase HPLC.

  • Possible Cause: The compound is too hydrophilic (polar) to have any significant hydrophobic interaction with the non-polar C18 stationary phase.[3][20]

    • Solution 1: Use a Highly Aqueous Mobile Phase. Some modern reversed-phase columns, like those with polar-endcapping or lower ligand density, are stable in 100% aqueous mobile phases.[20] This can sometimes provide enough retention for moderately polar compounds.

    • Solution 2: Switch to a More Polar Stationary Phase. Consider using a reversed-phase column with a more polar stationary phase, such as a polar-embedded phase or a cyano (CN) phase. These offer different selectivity and can provide better retention for polar analytes.

    • Solution 3: Switch to HILIC. This is often the most effective solution for very polar compounds.[3][21][22] In HILIC, your compound will be well-retained on a polar stationary phase with a highly organic mobile phase.

Experimental Protocol: HILIC for Polar Indazole Purification

This protocol provides a starting point for developing a HILIC method for a polar indazole derivative.

  • Column Selection:

    • Start with a bare silica or an amide-based HILIC column. Zwitterionic phases can also be very effective.[21]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 acetonitrile:water with 10 mM ammonium formate (or acetate) and 0.1% formic acid (or acetic acid).

    • Mobile Phase B: 50:50 acetonitrile:water with 10 mM ammonium formate (or acetate) and 0.1% formic acid (or acetic acid).

    • The buffer is crucial for good peak shape and reproducible retention times.

  • Gradient Elution:

    • Start with 100% Mobile Phase A (high organic content).

    • Run a linear gradient to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate for at least 10 minutes. Column equilibration is critical in HILIC.[20]

  • Sample Preparation:

    • Dissolve your sample in the initial mobile phase conditions (high organic content) if possible.[20] If the sample is not soluble, use the minimum amount of a stronger solvent (like water or DMSO) and inject a small volume.

  • Optimization:

    • Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

Troubleshooting Recrystallization

Problem 1: My polar indazole "oils out" instead of crystallizing.
  • Possible Cause 1: The solution is too concentrated, or the cooling is too rapid. Oiling out often happens when the solution becomes supersaturated too quickly, and the compound comes out of solution as a liquid rather than forming crystals.[11]

    • Solution: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow the solution to cool very slowly. Insulating the flask can help.[31]

  • Possible Cause 2: The melting point of the compound is below the boiling point of the solvent. If the compound melts in the hot solvent, it may not crystallize upon cooling.

    • Solution: Choose a solvent with a lower boiling point.[10]

  • Possible Cause 3: Impurities are inhibiting crystallization.

    • Solution: Try to purify the material further by another method (e.g., a quick filtration through a plug of silica) before attempting recrystallization again.

Problem 2: No crystals form, even after the solution has cooled.
  • Possible Cause: The solution is not sufficiently supersaturated. This can happen if too much solvent was added initially.[10][30]

    • Solution 1: Induce Crystallization.

      • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[9][30][31]

      • Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the cooled solution to initiate crystallization.[31]

    • Solution 2: Increase Concentration.

      • Slowly evaporate some of the solvent and allow the solution to cool again.[31]

      • Add an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with the recrystallization solvent. Add the anti-solvent dropwise to the solution until it just starts to become cloudy, then allow it to cool.[31]

Experimental Protocol: Two-Solvent Recrystallization for a Polar Indazole

This is a useful technique when it's difficult to find a single solvent that meets the criteria for good recrystallization.

  • Solvent Selection:

    • Find a "good" solvent in which your compound is highly soluble, even at room temperature (e.g., methanol, ethanol, acetone).

    • Find a "poor" or "anti-solvent" in which your compound is insoluble or poorly soluble (e.g., water, hexane, diethyl ether). The two solvents must be miscible. For polar indazoles, a common and effective pair is a water-soluble organic solvent and water.[9]

  • Dissolution:

    • Dissolve the crude indazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[9][11]

  • Induce Precipitation:

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates that the solution is saturated.[9]

  • Clarification:

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[9]

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[9][31]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[9][29]

    • Dry the crystals under vacuum.

Summary of Purification Strategies and Expected Outcomes

Purification TechniqueTarget ProblemTypical Stationary PhaseTypical Mobile Phase/SolventExpected PurityExpected Recovery
Normal-Phase Chromatography Separation from less polar impurities, tailing of basic compoundsSilica GelDichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Triethylamine>95%60-85%
Reversed-Phase HPLC Separation of polar compounds from non-polar and moderately polar impuritiesC18, C8, Polar-EmbeddedWater/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid>98%70-90%
HILIC Purification of very polar indazoles that are not retained in RP-HPLCSilica, Amide, Diol, ZwitterionicHigh Acetonitrile/Aqueous Buffer>98%75-95%
SFC Fast and "green" purification of polar compoundsVarious polar phasesSupercritical CO2 with Methanol as a co-solvent>98%80-95%
Recrystallization Final purification of a solid product, removal of minor impuritiesN/ASingle solvent or a binary solvent system (e.g., Ethanol/Water)>99%50-90%

This guide provides a framework for addressing the common purification challenges of polar indazole compounds. Remember that each compound is unique, and optimization of these methods will be necessary to achieve the desired purity and yield.

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • Chypre, M., & D'Orazio, G. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. IntechOpen. [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [Link]

  • Guillarme, D. (2014, April 1). What You Need to Know About HILIC. LCGC International. [Link]

  • Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs. [Link]

  • Naegele, E., & Soelter, S. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Ventura, M. C., Farrell, W. P., Aurigemma, C. M., & Greig, M. J. (2009). Supercritical fluid chromatography of polar drugs using small-particle packed columns with mass spectrometric detection. Analytical Chemistry, 81(15), 6334–6341. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • recrystallization.pdf. (n.d.). University of Arizona. [Link]

  • Recrystallization1. (n.d.). California State University, Northridge. [Link]

  • Brodney, M. A., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6243–6246. [Link]

  • Normal Phase. (n.d.). Dr. Maisch. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023, March 23). ACS Publications. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009, October 5). Organic Letters. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. (n.d.). EPFL. [Link]

  • General methods for flash chromatography using disposable columns. (n.d.). PMC. [Link]

  • Normal Phase Chromatography Solutions. (n.d.). YMC America. [Link]

  • Normal Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Normal Phase Chromatography Analytical Techniques. (n.d.). Jordi Labs. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. [Link]

  • Methods for preparing indazole compounds. (n.d.).
  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. (2023, August 30). ACS Publications. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PMC. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]

  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]

  • Purification Troubleshooting. (2024, May 16). Reddit. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) [1].

This compound presents two distinct structural vulnerabilities: a thermodynamically strained 2H-indazole core and a highly labile methyl ester at the C6 position. This guide moves beyond basic handling instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Structural Liability Analysis (The "Why")

To troubleshoot effectively, we must first understand the molecule's intrinsic chemistry:

  • The 2H-Indazole Core: Because the nitrogen at position 2 is methylated, this molecule is permanently locked in the 2H-indazole configuration. Thermochemical studies demonstrate that the 1H-indazole tautomer is energetically more stable (by ~2.3 kcal/mol) than the 2H-form[2]. This inherent thermodynamic strain makes the 2H-indazole core highly susceptible to photochemical rearrangements under UV/Vis exposure[2][3].

  • The C6 Methyl Ester: Ester bonds are prone to pH-dependent hydrolysis[4]. The electron-withdrawing nature of the indazole ring slightly increases the electrophilicity of the carbonyl carbon, accelerating base-catalyzed saponification (irreversible) and acid-catalyzed hydrolysis (reversible equilibrium)[4].

Part 2: Troubleshooting Guide & FAQs

Q1: During the workup of my cross-coupling reaction, my yield of the intact ester dropped to 15%, and LC-MS shows a massive new peak at [M-14]. What happened? A: You are observing base-catalyzed ester hydrolysis. The mass shift from 204 Da (intact methyl ester) to 190 Da (carboxylic acid) indicates the loss of the methyl group (-CH3 + H = -14 Da)[1][4].

  • Causality: If your workup utilized strong aqueous bases (e.g., NaOH, KOH, or even prolonged exposure to saturated Na2CO3), the hydroxide ions nucleophilically attacked the C6 carbonyl[4].

  • Solution: Switch to a milder, buffered aqueous workup (e.g., saturated NH4Cl or phosphate buffer at pH 7.0). If a basic wash is strictly required to remove acidic byproducts, use cold, dilute NaHCO3 and minimize phase-contact time to under 5 minutes.

Q2: I left a solution of the compound in clear glass vials on the benchtop over the weekend. The solution turned from pale yellow to a deep brownish-red. Is it still usable? A: No, the compound has likely degraded. You are observing the photochemical degradation of the 2H-indazole core.

  • Causality: 2H-indazoles are photochemically active. Upon exposure to ambient UV/Vis light, the excited-state 2H-isomer can undergo complex photochemical rearrangements, often converting into benzimidazole derivatives or forming N-oxides[3].

  • Solution: Always store solutions in amber glass vials. For long-term benchtop handling, wrap reaction vessels in aluminum foil.

Q3: What are the definitive long-term storage conditions for the bulk powder? A: To comply with ICH Q1A(R2) principles for labile substances[5], store the bulk API at -20°C under an inert atmosphere (Argon or Nitrogen) , fully desiccated, and protected from light. The inert atmosphere prevents slow oxidative degradation, while the sub-zero temperature halts ambient moisture-driven ester hydrolysis[4][6].

Part 3: Quantitative Stability Data

The following table summarizes the anticipated stability profile of methyl 2,3-dimethyl-2H-indazole-6-carboxylate under various stress conditions, based on standard degradation kinetics[3][4][6].

Stress ConditionEnvironmentPrimary Degradation PathwayKinetic RatePreventative Measure
Aqueous Base pH > 9.0Saponification to Carboxylic AcidFast (Minutes to Hours)Avoid strong bases; use pH 7 buffers.
Aqueous Acid pH < 3.0Acid-Catalyzed HydrolysisModerate (Hours to Days)Neutralize acidic reaction mixtures promptly.
Photolytic (UV) Ambient LightCore Rearrangement (Benzimidazoles)Moderate (Days)Store in amber vials; work under yellow light.
Thermal (Dry) > 60°CGenerally StableSlowStore bulk powder at -20°C.
Oxidative Peroxides / O2N-Oxidation of Indazole RingSlow to ModerateStore under Argon/Nitrogen.

Part 4: Mechanistic Degradation Pathways

G API Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Intact API) Hydrolysis Ester Hydrolysis (pH > 8 or pH < 3) API->Hydrolysis H2O / H+ or OH- Photo Photochemical Rearrangement (UV/Vis Exposure) API->Photo hν (hv) Acid 2,3-dimethyl-2H-indazole-6-carboxylic acid (Major Degradant) Hydrolysis->Acid Cleavage of -OCH3 PhotoDeg Benzimidazole Derivatives / N-Oxides (Complex Mixture) Photo->PhotoDeg Core Rearrangement

Primary degradation pathways of methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Part 5: Experimental Protocol - Forced Degradation Study

To establish a self-validating stability-indicating assay (SIA), you must perform a forced degradation study aligned with ICH Q1A(R2) guidelines[5]. This protocol ensures you can chromatographically resolve the intact API from its degradation products.

Objective: Achieve 10–20% degradation to generate relevant degradants without causing secondary/tertiary destruction of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (ACN). Causality: ACN is chosen over Methanol to prevent transesterification artifacts during the stress test.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Causality: 0.1 N is used to provide a controlled kinetic environment; stronger acids may completely obliterate the molecule before intermediate data points can be captured.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours. Causality: Base hydrolysis of this ester is exceptionally rapid[4]. Room temperature is used instead of 60°C to prevent instantaneous 100% conversion.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Place 2 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B compliant). Causality: Quartz is mandatory as standard borosilicate glass blocks critical UV wavelengths needed to test the 2H-indazole stability[3].

  • Quenching & Analysis: Neutralize the acid/base samples (e.g., add 0.1 N NaOH to the acid sample). Dilute all samples to 0.1 mg/mL with mobile phase and inject into an LC-MS system (C18 column, gradient water/ACN with 0.1% Formic Acid).

Workflow Start Initiate Stability Testing Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, RT Start->Base Ox Oxidative Stress 3% H2O2, RT Start->Ox Photo Photolytic Stress ICH Q1B (UV/Vis) Start->Photo Analysis LC-MS / HPLC-UV Quantification Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis

Standardized Forced Degradation Workflow aligned with ICH guidelines.

References

  • methyl 2,3-dimethylindazole-6-carboxylate - CAS 1638764-86-9 Molaid / Molbase URL
  • ICH Q1A (R2)
  • Stability tests according to ICH Q1A (R2)
  • Amide vs Ester: Evaluating Hydrolysis Rates for Stability PatSnap URL
  • Indazole - Synthesis and Reactions as a Chemical Reagent ChemicalBook URL
  • Photochemical Conversion of Indazoles into Benzimidazoles ResearchGate URL

Sources

Optimization

The Core Challenge: Why are Indazole Isomers Hard to Separate?

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I frequently consult with discovery chemists and analytical researchers who hit a wall when attempting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I frequently consult with discovery chemists and analytical researchers who hit a wall when attempting to separate indazole isomers.

Whether you are isolating N1/N2-alkylated regioisomers for drug development or analyzing unsubstituted indazoles, these molecules present unique chromatographic challenges. Because indazole isomers possess nearly identical molecular weights and hydrophobic surface areas, traditional reversed-phase approaches often fail. This guide is designed to move you beyond basic trial-and-error, explaining the fundamental physicochemical causality behind these separations so you can optimize your workflows with confidence.

Indazoles exhibit annular tautomerism, existing in a dynamic equilibrium between 1H-indazole and 2H-indazole forms. When functionalized (e.g., via alkylation), they lock into stable N1 and N2 regioisomers. The energy difference between the 1H and 2H tautomers is remarkably small (approximately 2.3 to 5.1 kcal/mol)[1].

If you are using a standard C18 column, you are relying purely on dispersive (hydrophobic) interactions. Because the logP values of N1 and N2 isomers are virtually identical, C18 phases cannot distinguish between them, resulting in co-elution. To achieve baseline resolution, we must exploit their differing electronic distributions—specifically their dipole moments and π -electron densities.

Table 1: Physicochemical Properties Dictating Chromatographic Behavior

Understanding these parameters is critical for selecting the correct stationary and mobile phases.

Property1H-Indazole (or N1-alkyl isomer)2H-Indazole (or N2-alkyl isomer)Chromatographic Implication
Dipole Moment ~1.50 D~3.40 DThe highly dipolar 2H/N2 isomers interact much more strongly with dipole-selective stationary phases[2].
Thermodynamic Stability More stable (Ground State)Less stable (+2.3 to 5.1 kcal/mol)1H is the predominant tautomer in solution; 2H forms require stabilization[1].
Basicity (pKb) 0.422.02Differential protonation occurs at specific pH values, allowing for selectivity tuning via mobile phase buffers[2].
Intermolecular Behavior Weak hydrogen bondingForms highly stable centrosymmetric dimers2H tautomers can form stabilized dimers in aprotic environments, complicating peak shape[3].

Optimization Workflow

Below is the logical decision tree you should follow when developing a method for indazole isomer separation.

Workflow N1 Crude Indazole Mixture (N1/N2 Isomers or Tautomers) N2 Select Stationary Phase (Biphenyl or PFP) N1->N2 N3 Set Mobile Phase (Methanol + 0.1% Formic Acid) N2->N3 N4 Run Gradient HPLC Assess Resolution (Rs) N3->N4 N5 Rs ≥ 1.5 (Baseline Resolution) N4->N5 Success N6 Rs < 1.5 (Co-elution / Tailing) N4->N6 Failure N8 Validate & Scale to Preparative HPLC N5->N8 N7 Adjust Parameters (Lower Temp to 20°C, Flatter Gradient) N6->N7 N7->N4 Re-evaluate

Fig 1: Iterative optimization workflow for the chromatographic separation of indazole isomers.

Troubleshooting & FAQs

Q: My N1-alkyl and N2-alkyl indazole regioisomers co-elute perfectly on a high-resolution C18 column. How do I force separation? A: Switch your stationary phase chemistry. As noted, hydrophobic retention will not separate them. You must exploit their differing dipole moments (1.50 D vs 3.40 D)[2]. I strongly recommend a Biphenyl or Pentafluorophenyl (PFP) stationary phase. Biphenyl phases offer enhanced π−π and dipole-dipole interactions, which selectively retain the highly dipolar N2-isomer longer than the N1-isomer, effectively pulling the peaks apart[4].

Q: I am observing severe peak tailing and occasional peak splitting for my unsubstituted indazole starting material. Is my column degrading? A: Not necessarily. Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. In protic solvents or at a neutral pH, this interconversion occurs on the chromatographic timescale, leading to split or smeared peaks. Furthermore, they can form strongly hydrogen-bonded dimers[3]. The Fix: Lower the pH of your mobile phase to ~2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)[5]. This protonates the indazole, collapsing the tautomeric equilibrium into a single, well-behaved protonated species.

Q: For a PFP or Biphenyl column, should I use Acetonitrile or Methanol as my strong solvent (Mobile Phase B)? A: Always start with Methanol . Acetonitrile is a π -basic solvent with a triple bond that actively competes with the indazole ring for the π -acidic sites on the PFP/Biphenyl stationary phase. Methanol, being protic and lacking π electrons, does not interfere. It promotes stronger π−π interactions between the indazole isomers and the stationary phase, maximizing your selectivity.

Q: How do I scale this up to Preparative HPLC? A: Once baseline resolution ( Rs​≥1.5 ) is achieved on the analytical scale, maintain the exact same stationary phase chemistry (e.g., Biphenyl) and mobile phase composition for your prep column. Scale the flow rate proportionally to the square of the column radii ( Fprep​=Fanalytical​×(rprep2​/ranalytical2​) )[6].

Experimental Protocol: Standardized RP-HPLC Method for N1/N2 Indazole Regioisomers

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . If the system suitability criteria are not met, the separation mechanism is compromised and parameters must be adjusted before proceeding.

Step 1: Column Selection & Equilibration

  • Column: Ultra Biphenyl or PFP column (100 × 2.1 mm ID, 3 µm particle size)[4].

  • Temperature: Set the column oven to 25°C. Causality: Lower temperatures stabilize tautomeric exchange and enhance dipole-dipole interactions.

  • Equilibrate the column with 5 column volumes of 95% Mobile Phase A.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid (v/v)[6].

  • Note: Ensure the pH of Phase A is ~2.7 to ensure complete protonation of the indazole nitrogens.

Step 3: Gradient Elution Program

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analytes)

    • 1.0 - 10.0 min: Linear gradient from 5% B to 85% B

    • 10.0 - 12.0 min: Hold at 85% B (Column wash)

    • 12.0 - 12.1 min: Return to 5% B

    • 12.1 - 15.0 min: Re-equilibration at 5% B

Step 4: Detection

  • Monitor via Photodiode Array (PDA) detector at 254 nm and 230 nm [5]. Indazole isomers often have distinct UV absorption ratios (254/230) which can aid in identifying the N1 vs N2 peaks prior to MS confirmation.

Step 5: System Suitability & Self-Validation Criteria Before analyzing your precious crude mixtures, inject a known standard mixture of N1/N2 isomers and verify the following:

  • Resolution ( Rs​ ): Must be ≥1.5 between the N1 and N2 isomers. If <1.5 , flatten the gradient slope (e.g., 5% to 60% B over 15 minutes).

  • Tailing Factor ( Tf​ ): Must be ≤1.2 . If >1.2 , the tautomeric equilibrium is not fully suppressed; verify the addition of 0.1% Formic Acid.

  • Retention Time Precision: RSD ≤1.0% over 3 consecutive injections.

References

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Caribbean Journal of Science and Technology URL
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles...
  • Regioselective Syntheses of Bis(indazolyl)
  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds ResearchGate URL
  • National Institutes of Health (PMC)
  • Structure–Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA ACS Chemical Neuroscience URL

Sources

Troubleshooting

common impurities in methyl 2,3-dimethyl-2H-indazole-6-carboxylate synthesis

Welcome to the Technical Support Center for Indazole Synthesis. This hub is designed specifically for researchers, medicinal chemists, and drug development professionals navigating the complex regioselectivity challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. This hub is designed specifically for researchers, medicinal chemists, and drug development professionals navigating the complex regioselectivity challenges associated with synthesizing methyl 2,3-dimethyl-2H-indazole-6-carboxylate .

Below, you will find mechanistic insights, diagnostic workflows, and self-validating protocols to eliminate common impurities and optimize your synthetic yields.

Mechanistic Insights: The N1 vs. N2 Conundrum

The primary challenge in synthesizing methyl 2,3-dimethyl-2H-indazole-6-carboxylate is the annular tautomerism of the indazole core. Quantum mechanical (QM) analyses reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[1].

When subjected to traditional basic conditions (e.g., K2​CO3​ or NaH ), the substrate is deprotonated to form an indazolide anion. Alkylation of this highly delocalized anion typically yields a mixture of regioisomers, often heavily favoring the N1-alkylated impurity due to thermodynamic control[2].

Conversely, modern acid-catalyzed protocols utilizing alkyl 2,2,2-trichloroacetimidates activate the electrophile, allowing the neutral 1H-indazole to act as the nucleophile. Because the N2 position of the 1H-tautomer possesses higher electron density, the kinetic barrier for N2 attack is significantly lower (by ~3.35 kcal/mol), resulting in exclusive N2-selectivity[1][3].

Pathway SM Methyl 3-methyl-1H-indazole- 6-carboxylate (SM) Anion Indazolide Anion (Thermodynamic Sink) SM->Anion Base (e.g., K2CO3) Deprotonation Protonated Protonated Electrophile (Kinetic Activation) SM->Protonated Methyl trichloroacetimidate + TfOH (Acidic) N1 Methyl 1,3-dimethyl-1H- indazole-6-carboxylate (N1 Impurity) Anion->N1 MeI Major Pathway N2 Methyl 2,3-dimethyl-2H- indazole-6-carboxylate (Target Product) Anion->N2 MeI Minor Pathway Protonated->N2 Selective N2 Attack (Neutral 1H-tautomer)

Mechanistic divergence in indazole alkylation: Base vs. Acid catalysis.

Diagnostic Hub: Common Impurities & Mitigation

When analyzing your crude reaction mixture via LCMS or NMR, use the following diagnostic table to identify and resolve off-target products.

Impurity NameStructural DeviationLCMS ( m/z [M+H] + )Origin / CausalityMitigation Strategy
Methyl 1,3-dimethyl-1H-indazole-6-carboxylate N1-methyl regioisomer205.1Unselective alkylation of the indazolide anion under basic conditions.Switch from basic alkylation (MeI/Base) to acid-catalyzed trichloroacetimidate protocol.
2,3-Dimethyl-2H-indazole-6-carboxylic acid Free carboxylic acid (Des-methyl ester)191.1 (Early RT)Base-catalyzed saponification of the C6 methyl ester during aqueous workup.Avoid strong aqueous bases (NaOH/KOH) during quench. Use anhydrous conditions.
Methyl 3-methyl-1H-indazole-6-carboxylate Des-N-methyl (Starting Material)191.1 (Late RT)Incomplete reaction due to degraded electrophile or insufficient activation.Ensure strictly anhydrous TfOH is used; verify reagent equivalents.
Methyl 1,2,3-trimethyl-1H-indazol-2-ium-6-carboxylate Quaternary ammonium salt219.1Over-alkylation at both N1 and N2 due to excess alkylating agent.Strictly control electrophile stoichiometry (max 1.2 - 1.5 equiv).
Quantitative Data Comparison for Alkylation Conditions

To illustrate the impact of reaction conditions on the N1:N2 ratio, consider the following benchmarked data[2][3]:

Alkylating AgentCatalyst / BaseSolventTemp (°C)N1:N2 RatioYield (%)
Methyl Iodide (MeI) K2​CO3​ (Base)DMF25~ 1:140 - 50
Methyl Iodide (MeI) NaH (Base)THF0 to 25> 10:180 - 89
Methyl 2,2,2-trichloroacetimidate TfOH (Acid) 1,4-Dioxane 25 < 1:100 85 - 96

Troubleshooting Workflow

Troubleshooting Detect Impurity Detected (LCMS/NMR) Iso Is it an isomer? (m/z 205.1, diff RT) Detect->Iso Mass191 Is m/z 191.1 present? Iso->Mass191 No N1_Diag Diagnosis: N1-Regioisomer Action: Switch to TfOH method Iso->N1_Diag Yes Acid_Diag Diagnosis: Ester Hydrolysis Action: Avoid aqueous base Mass191->Acid_Diag Yes (Early RT, Acidic) SM_Diag Diagnosis: Unreacted SM Action: Check electrophile quality Mass191->SM_Diag Yes (Late RT, Neutral) Success Target Synthesized (>95% N2 Selectivity) N1_Diag->Success Implement Fix Acid_Diag->Success Implement Fix SM_Diag->Success Implement Fix

Diagnostic workflow for identifying and resolving common synthesis impurities.

Self-Validating Protocol: N2-Selective Methylation

To bypass the N1-regioisomer impurity entirely, utilize the following acid-catalyzed protocol adapted from Pfizer's methodology[3]. This protocol is self-validating: the absence of the N1-isomer in the crude LCMS directly verifies the integrity of the acidic activation mechanism.

Reagents:

  • Methyl 3-methyl-1H-indazole-6-carboxylate (1.0 equiv)

  • Methyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Substrate Charging: Dissolve methyl 3-methyl-1H-indazole-6-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Electrophile Addition: Add methyl 2,2,2-trichloroacetimidate (1.5 equiv) to the solution at room temperature. Stir for 5 minutes to ensure homogeneity.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TfOH (0.1 equiv) dropwise. Self-Validation Check: A slight color change (often pale yellow) indicates protonation of the imidate.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4–12 hours. Monitor via LCMS.

  • Quench & Workup: Once the starting material ( m/z 191.1) is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Frequently Asked Questions (FAQs)

Q: Why does my standard MeI / K2​CO3​ reaction yield a 1:1 mixture of N1 and N2 isomers? A: Under basic conditions, the indazole is deprotonated to form an indazolide anion. The negative charge is delocalized across both the N1 and N2 atoms. Because the N1-alkylated product is the thermodynamic sink, the reaction lacks the kinetic differentiation required to selectively form the higher-energy N2-isomer[2].

Q: How can I separate the N1 and N2 isomers if I already ran the basic reaction? A: If you are forced to purify a mixture, normal-phase silica gel chromatography can often separate them. The N2-isomer (2H-indazole) typically exhibits a larger exposed dipole moment compared to the N1-isomer, making it more polar. Consequently, the N2-isomer will usually elute after the N1-isomer. Use a shallow gradient of EtOAc in Hexanes (e.g., 10% to 40%) for optimal resolution.

Q: I am seeing a peak at m/z 191.1 in my product, but it's not the starting material. What is it? A: This is likely 2,3-dimethyl-2H-indazole-6-carboxylic acid. The methyl ester at the C6 position is susceptible to hydrolysis if you use strong aqueous bases (like NaOH) during your workup, or if your starting material contained trace amounts of water and base. You can differentiate this from the starting material by retention time (the acid will elute much earlier on a reverse-phase LCMS) and by its broad peak shape.

References

  • A Comparative Guide to Indazole Alkyl
  • Mechanism of a Highly Selective N2 Alkyl
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles, Organic Chemistry Portal,

Sources

Optimization

degradation pathways of indazole esters under acidic or basic conditions

Welcome to the Technical Support Center for Indazole Ester Chemistry. As a Senior Application Scientist, I have designed this portal to assist researchers, forensic toxicologists, and drug development professionals in na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Ester Chemistry. As a Senior Application Scientist, I have designed this portal to assist researchers, forensic toxicologists, and drug development professionals in navigating the chemical stability, metabolic degradation, and controlled hydrolysis of indazole ester scaffolds.

Indazole esters are ubiquitous in modern pharmacology, serving as critical intermediates for pharmaceutical agents (e.g., lonidamine derivatives, HDAC inhibitors) and representing a major structural class of synthetic cannabinoid receptor agonists (SCRAs)[1][2]. Understanding their degradation pathways is essential for formulation stability, metabolic profiling, and synthetic manipulation.

Knowledge Base: Mechanisms of Indazole Ester Degradation

The degradation of indazole esters—specifically the cleavage of the ester bond to form a carboxylic acid—is highly dependent on the pH of the environment.

Basic Conditions (Saponification): Under alkaline conditions, degradation is rapid and irreversible. The hydroxide anion acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon of the ester[1]. This forms a tetrahedral intermediate that collapses to release an alkoxide leaving group, yielding an indazole carboxylate salt. Because this salt is highly water-soluble, a subsequent acidification step (lowering the pH to < 3) is strictly required to protonate the carboxylate and isolate the free indazole carboxylic acid[1][3].

Acidic Conditions (Acid-Catalyzed Hydrolysis): Conversely, indazole esters exhibit significant kinetic stability under mild acidic conditions. This resistance to low pH is a highly desirable feature for orally administered drugs, as it prevents premature degradation in the acidic environment of the stomach[2]. For acid-catalyzed hydrolysis to occur, the carbonyl oxygen must first be protonated to increase the electrophilicity of the carbon. However, the indazole ring contains basic nitrogen atoms that also protonate at low pH. This creates a positively charged core that inductively withdraws electron density and electrostatically repels incoming protons, stabilizing the ester against mild acid cleavage. Consequently, acidic hydrolysis only proceeds efficiently at extreme temperatures (e.g., >150°C in concentrated HCl)[3].

Logical flow of indazole ester degradation under acidic versus basic conditions.

Troubleshooting Guide & FAQs

Q: Why do I observe incomplete hydrolysis when using NaOH in methanol for my indazole-3-carboxylate? A: Steric hindrance and poor aqueous solubility of the indazole core often impede the reaction. While NaOH is a strong base, highly lipophilic esters (such as pentyl-indazole synthetic cannabinoids) may precipitate in highly aqueous mixtures. We recommend switching to a Lithium Hydroxide (LiOH) system in a 1:1 THF/Water co-solvent mixture[1][3]. The THF ensures complete solvation of the lipophilic indazole, while the lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon.

Q: In my metabolic stability assays using human liver microsomes (HLMs), I am detecting the carboxylic acid metabolite, but also several other unexpected mass shifts. What is the degradation logic here? A: In biological systems, ester hydrolysis is a primary Phase I metabolic pathway for indazole ester synthetic cannabinoids (e.g., 5F-MDMB-PINACA)[4]. However, this enzymatic cleavage rarely occurs in isolation. Cytochrome P450 enzymes concurrently drive alkyl chain hydroxylation, indazole core hydroxylation, and oxidative defluorination[4][5]. Therefore, alongside the primary ester hydrolysis peak, you will frequently observe masses corresponding to ester hydrolysis plus hydroxylation (+16 Da) or ester hydrolysis plus defluorination to pentanoic acid[4][5].

Q: Can acidic workup cleave the C-F bond in fluorinated indazole esters? A: Under standard acidic workup conditions (e.g., 1M HCl at room temperature to pH 3), the C-F bond is entirely stable. Acidic cleavage of unactivated aryl or alkyl fluorides requires extreme conditions (e.g., >150°C in concentrated acids)[3]. If you are losing the fluorine atom, it is likely occurring during the in vitro metabolic incubation (oxidative defluorination) rather than during your chemical workup[4].

Q: Why is my ester stable during process preparation steps (like salt formation) but degrades rapidly in basic buffer assays? A: Indazole esters display enhanced stability when exposed to acidic pH, often exhibiting stability half-lives greater than 12 hours[2]. During salt formation (which utilizes acidic conditions), the ester remains intact. However, in basic buffer assays (pH > 8), the abundance of hydroxide ions initiates nucleophilic acyl substitution, leading to rapid degradation[1].

Quantitative Reference Data

The following table summarizes the expected kinetic behaviors and standard conditions for indazole ester degradation across different environments.

ParameterBasic Hydrolysis (Saponification)Acidic HydrolysisIn Vitro Metabolic Hydrolysis (HLMs)
Typical Reagents LiOH (3 eq) or NaOH (2-7 eq)Conc. HCl or H₂SO₄Human Liver Microsomes (HLMs)
Solvent System THF/Water (1:1) or MeOH/WaterWater / DioxanePhosphate buffer (pH 7.4) + NADPH
Temperature Room Temp to Reflux> 150°C37°C
Reaction Time 1.5 to 4 hours> 12 hours30 to 180 minutes
Expected Yield / Conversion 65% – 97%Variable (Prone to side reactions)Metabolite dependent (Half-life ~40 min)
Primary Mechanism Nucleophilic acyl substitutionProtonation & nucleophilic attackEnzymatic cleavage (Esterases)

(Data synthesized from standardized synthetic protocols and pharmacokinetic studies[3][4][6])

Validated Experimental Protocols

Standardized Basic Hydrolysis of Indazole Esters

Objective: To quantitatively convert an indazole ester to its corresponding carboxylic acid while avoiding epimerization or core degradation. This protocol is self-validating; the phase separation in Step 5 will only yield product if Step 4 was executed correctly.

Materials: Indazole ester substrate, LiOH monohydrate, Tetrahydrofuran (THF), Deionized Water, 1M HCl, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 1.0 equivalent of the indazole ester in a 1:1 mixture of THF and Water to achieve a 0.1 M concentration. Causality: THF is critical for maintaining the solubility of lipophilic indazole cores, preventing the substrate from crashing out of solution as the highly polar water is introduced[3].

  • Base Addition: Add 3.0 equivalents of LiOH monohydrate to the stirring solution. Causality: LiOH is preferred over NaOH/KOH as it provides a milder pH profile, reducing the risk of side reactions on sensitive functional groups while still driving complete saponification[3].

  • Incubation & Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) or LC-MS[1].

  • Quenching & Acidification: Once the ester is fully consumed, cool the mixture in an ice bath. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3. Causality: Acidification is mandatory. The reaction produces a highly water-soluble indazole carboxylate salt. Lowering the pH protonates this salt, converting it into the lipophilic free carboxylic acid[1][3].

  • Extraction & Isolation: Extract the aqueous mixture three times with EtOAc. Wash the combined organic layers with brine to remove residual salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure indazole carboxylic acid[1][7].

Workflow S1 1. Solvation Dissolve Ester in THF/H₂O (1:1) S2 2. Base Addition Add 3.0 eq LiOH at Room Temp S1->S2 S3 3. Incubation Stir 2-4h, Monitor via LC-MS S2->S3 S4 4. Acidification Quench with 1M HCl to pH 3 S3->S4 S5 5. Extraction Extract with EtOAc, Dry & Evaporate S4->S5

Step-by-step experimental workflow for the controlled saponification of indazole esters.

References

  • Benchchem - Methyl 5-methoxy-1H-indazole-6-carboxylate: Transformations of the Carboxylate Ester Moiety.
  • National Institutes of Health (NIH) / PMC - Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model.
  • Benchchem - 1H-Indazole-6-carboxylic acid, 5-fluoro-.
  • ResearchGate - Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • CLOCKSS - Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives.
  • Google Patents - US20180362472A1 - Hdac inhibitors.
  • Organic Syntheses - 1H-indazole-3-carboxylic acid, ethyl ester.

Sources

Troubleshooting

Technical Support Center: Refining the Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2,3-dimethyl-6-nitro-2H-indazole —a critical intermediate in the production of the angiogenesis inhibitor Pazopanib[1].

The primary challenge in this synthesis is achieving high regioselectivity. Indazoles possess two adjacent nitrogen atoms (N1 and N2), making targeted N2-alkylation notoriously difficult[2]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure a self-validating, high-yield experimental system.

Mechanistic Pathway & Regioselectivity

Understanding the tautomeric nature of 3-methyl-6-nitro-1H-indazole is crucial. The N1 position is more acidic, while the N2 position is more nucleophilic but sterically hindered. Hard electrophiles and strong bases (thermodynamic control) favor N1-alkylation, yielding the undesired 1,3-dimethyl-6-nitro-1H-indazole[2]. Conversely, softer methylating systems, such as Dimethyl Carbonate (DMC) paired with a nucleophilic catalyst like DABCO (kinetic control), selectively drive the reaction toward the desired N2-isomer[3].

G SM 3-methyl-6-nitro-1H-indazole (Starting Material) Reagents Methylation Conditions SM->Reagents N2 2,3-dimethyl-6-nitro-2H-indazole (Desired N2-Isomer) Reagents->N2 DMC + DABCO (Kinetic Control) N1 1,3-dimethyl-6-nitro-1H-indazole (Undesired N1-Isomer) Reagents->N1 MeI + NaH (Thermodynamic Control)

Figure 1: Divergent N-alkylation pathways of 3-methyl-6-nitro-1H-indazole based on reagent choice.

Reagent Selection Matrix

To establish a robust protocol, we must evaluate methylating agents across yield, selectivity, and safety. The data below summarizes the operational trade-offs[2][4].

Methylating AgentBase / CatalystRegioselectivity (N2:N1)Toxicity / SafetyScalabilityCost Efficiency
Dimethyl Carbonate (DMC) DABCO or DBUHigh (>8:1) Low (Green Reagent)ExcellentHigh
Trimethyloxonium tetrafluoroborate NoneModerateModeratePoor (Moisture Sensitive)Low (Expensive)
Dimethyl Sulfate (DMS) NaH or K2CO3Poor (1:2)Extremely High (Carcinogen)ModerateHigh
Methyl Iodide (MeI) NaHPoor (1:2)High (Volatile Alkylator)GoodModerate

Standard Operating Procedure (SOP): Optimized DMC Route

This self-validating protocol utilizes DMC and 1,4-diazabicyclo[2.2.2]octane (DABCO) to selectively synthesize the N2-isomer[3].

Materials:

  • 3-methyl-6-nitro-1H-indazole (1.0 equiv)

  • Dimethyl carbonate (DMC) (1.2 - 2.0 equiv)

  • DABCO (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent, 10 volumes)

Step-by-Step Methodology:

  • System Preparation: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.

  • Dissolution: Dissolve 3-methyl-6-nitro-1H-indazole (e.g., 10.0 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in 100 mL of anhydrous DMF[3].

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to allow the base to interact with the indazole core[3].

  • Reagent Addition: Slowly add Dimethyl Carbonate (6.04 g, 67 mmol) dropwise to prevent localized thermal spikes[3].

  • Reflux & Monitoring: Heat the reaction system to 80–100 °C (reflux temperature of the active complex) with continuous stirring for 6 to 20 hours[3][4]. Monitor progression via TLC or HPLC until the starting material is consumed.

  • Quenching & Precipitation: Cool the mixture to room temperature. Slowly add 120 mL of chilled water while stirring vigorously for 15–30 minutes. A light yellow solid will precipitate[3].

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of heptane to remove residual DMF and organic impurities[5].

  • Validation: Dry the solid under a vacuum. The expected yield is 70–81%[3][4]. Confirm identity via 1 H NMR (DMSO- d6​ ): Look for the characteristic N-methyl singlet at δ 4.14 ppm and the C-methyl singlet at δ 2.67 ppm[3].

Troubleshooting Guide

Q: My reaction yields a high ratio of the 1,3-dimethyl-6-nitro-1H-indazole (N1-isomer). How do I correct this? A: This indicates your reaction has slipped into thermodynamic control. This usually happens if you are using a strong base like Sodium Hydride (NaH) with a hard electrophile like Methyl Iodide or Dimethyl Sulfate[2]. To correct this, switch to the DMC/DABCO system. If you are already using DMC, ensure your reaction temperature does not exceed 100 °C for prolonged periods, as excessive thermal energy can drive isomerization or degrade the kinetic product.

Q: The reaction with DMC is stalling at 50% conversion. How can I push it to completion? A: DMC is a relatively mild methylating agent. Stalled reactions are typically caused by either insufficient catalyst (DABCO) or solvent moisture quenching the active intermediate. Ensure your DMF is strictly anhydrous. You can also incrementally increase the DMC equivalents (up to 2.0 equiv) or slightly elevate the temperature, but monitor closely via HPLC to ensure the N1-isomer does not begin to accumulate[4].

Q: How do I separate the N1 and N2 isomers if my regioselectivity was poor? A: If you generated a mixture (e.g., using DMS/NaH, which yields ~33% N2 and 61% N1)[2], the isomers can be resolved using silica gel column chromatography. Use a gradient of Hexane/Ethyl Acetate (typically starting at 3:1 and moving to 1:1)[6]. The N2-isomer generally elutes differently due to its altered dipole moment. Alternatively, fractional crystallization from methanol can be utilized if the N2-isomer is highly enriched.

Q: I am observing dark brown impurities during the aqueous workup. What is the cause? A: Dark discoloration is often a sign of thermal degradation of the nitro group or the DMF solvent breaking down into dimethylamine at high reflux temperatures. To mitigate this, strictly control your heating mantle temperature, ensure an inert argon atmosphere to prevent oxidation, and avoid extending the reaction time beyond what is analytically necessary.

Frequently Asked Questions (FAQs)

Q: Can I substitute DMF with a greener solvent? A: Yes. While DMF provides excellent solubility, patents indicate that Acetone can be used as a viable alternative for this specific methylation[4]. When using Acetone, the reaction is typically run in a sealed tube or pressure vessel to safely reach the necessary activation temperature (since Acetone boils at 56 °C, which is too low for efficient DMC activation at standard pressure).

Q: Is the DABCO catalyst strictly necessary for the DMC route? A: DABCO is highly recommended because it acts as a nucleophilic catalyst, forming a highly reactive quaternary N-methyl-DABCO intermediate that efficiently transfers the methyl group to the sterically hindered N2 position. However, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or even inorganic bases like Potassium Carbonate ( K2​CO3​ ) can be used, though reaction times may increase and regioselectivity may slightly decrease[5].

References

  • Clinivex - CAS 444731-73-1 | 2,3-Dimethyl-6-nitro-2H-indazole Supplier. Available at: [Link]

  • Google Patents (CN103319410A) - Synthesis method of indazole compound.
  • Google Patents (CN103319410B) - A kind of synthetic method of indazole compound.
  • ACS Publications - Process-Related Impurities of Pazopanib (Org. Process Res. Dev. 2019). Available at:[Link]

Sources

Optimization

Mechanistic Pathways &amp; Troubleshooting Logic

Welcome to the Technical Support Center for Indazole Synthesis. This comprehensive guide is designed for researchers, medicinal chemists, and process scientists who are developing, optimizing, or troubleshooting the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. This comprehensive guide is designed for researchers, medicinal chemists, and process scientists who are developing, optimizing, or troubleshooting the synthesis of indazole scaffolds.

Indazoles are privileged pharmacophores found in numerous approved drugs (e.g., axitinib, pazopanib, niraparib)[1]. However, constructing this bicyclic system often presents significant synthetic hurdles, including poor regioselectivity between the 1H and 2H tautomers, harsh reaction conditions, and competing side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you overcome these challenges.

Understanding the mechanistic underpinnings of your chosen cyclization route is the first step in troubleshooting. The synthesis of indazoles generally falls into reductive cyclizations (e.g., Cadogan), condensation/cross-coupling cascades (e.g., Ullmann-type, hydrazine condensations), and oxidative N–N bond formations[1][2][3].

CadoganMechanism A o-Nitroaromatic Precursor B Deoxygenation (e.g., P(OEt)3) A->B C Nitroso Intermediate B->C D Nitrene Pathway (High Temp) C->D Exhaustive Deoxygenation E N-Oxide Pathway (Mild Conditions) C->E Interrupted Cyclization F 2H-Indazole D->F C-N Insertion E->F Mild Reduction

Mechanistic pathways of the Cadogan cyclization highlighting the N-oxide intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Cadogan cyclization is stalling, and pushing the temperature above 150 °C is causing severe degradation. How can I optimize this? Root Cause: The classical Cadogan reaction relies on the exhaustive deoxygenation of an o-nitroaromatic compound using excess trialkyl phosphites, which generates a highly reactive nitrene intermediate[4]. This requires high thermal energy. If the reaction stalls, it is often trapped at the 2H-indazole N-oxide intermediate stage[4]. Solution: Instead of increasing the temperature, change the reductive environment. Recent mechanistic studies prove that the N-oxide intermediate is competent and can be reduced under much milder conditions[4]. Consider utilizing a P(III)/P(V) redox cycling strategy with a silane terminal reductant, or isolate the N-oxide and perform a mild reduction at room temperature to achieve the formal Cadogan cyclization without thermal degradation[4].

Q2: I am trying to synthesize a specific 1H-indazole via N-alkylation of an unprotected indazole, but I keep getting an inseparable mixture of 1H and 2H isomers. How do I control this? Root Cause: Direct N-alkylation of indazoles is notoriously unselective because the 1H-tautomer is thermodynamically favored, but the N2 position is often more sterically accessible and kinetically reactive[5][6]. Solution: Abandon post-cyclization N-alkylation if regioselectivity cannot be achieved via standard base screening. Instead, utilize a de novo regioselective cyclization strategy. For exclusive 1H-indazole formation, utilize a copper-catalyzed intramolecular Ullmann cyclization from an N-alkyl hydrazone[3]. For exclusive 2H-indazole formation, employ an oxidative N–N bond-forming cyclization from 2-aminomethyl-phenylamines[1].

Regioselectivity Root Indazole Synthesis Strategy NAlk Post-Cyclization N-Alkylation Root->NAlk DeNovo De Novo Cyclization Root->DeNovo Mix Mixture of 1H & 2H (Poor Selectivity) NAlk->Mix Kinetic vs Thermodynamic Sel1H Exclusive 1H-Indazole (Ullmann / Hydrazine) DeNovo->Sel1H Cu-Catalyzed Sel2H Exclusive 2H-Indazole (Oxidative N-N / Cadogan) DeNovo->Sel2H Mo/W-Catalyzed

Decision tree for achieving regiocontrol in indazole synthesis.

Q3: During the condensation of an o-haloaryl aldehyde with methylhydrazine, my yield of the 1H-indazole is low, and LC-MS shows a major side product. What is going wrong? Root Cause: When utilizing highly functionalized substrates (especially those with fluorine or other halogens on the aryl ring), the hydrazone intermediate can undergo an undesired, non-selective intramolecular S_NAr ring closure onto the halogen-bearing carbon, rather than the intended Ullmann-type C-N coupling[3]. Furthermore, extended reaction times in solution exacerbate this S_NAr impurity[3]. Solution: Control the reaction kinetics. Dilute the methylhydrazine in 2-MeTHF and perform a slow, dropwise addition while maintaining the reaction strictly at room temperature using a water bath[3]. To prevent the S_NAr side reaction during isolation, screen for a solvent (like ethanol) that allows the desired hydrazone to spontaneously crystallize out of solution, effectively removing it from the reactive phase[3].

TroubleshootingWorkflow Start Low Yield / Stalled Cyclization Check1 Analyze via LC-MS / TLC Start->Check1 Branch1 Starting Material Remains Check1->Branch1 Branch2 Complete Conversion, High Impurities Check1->Branch2 Fix1 Check Catalyst Oxidation State Ensure Anhydrous Conditions Branch1->Fix1 Fix2 Identify Side Product (e.g., SNAr or Dimer) Branch2->Fix2 Opt1 Optimize Ligand / Temp Fix1->Opt1 Opt2 Slow Addition / Dilution Fix2->Opt2

Systematic troubleshooting workflow for low-yielding indazole cyclizations.

Quantitative Data & Route Comparison

When selecting a route, the choice of catalyst, solvent, and base dictates the success of the cyclization. Below is a summary of optimized parameters for standard indazole syntheses.

Synthesis RouteTarget IsomerKey Reagents / CatalystsCommon SolventsTypical YieldsPrimary Limitation / Risk
Cadogan Cyclization [4][7]2H-IndazoleP(OEt)₃ or PPh₃ (excess)Neat or Toluene40–85%Requires extreme heat (>150 °C); functional group intolerance.
Intramolecular Ullmann [3]1H-IndazoleCuBr or CuI, DBU or Cs₂CO₃Acetonitrile, MeTHF75–96%Competing S_NAr side reactions; sensitive to Cu oxidation state.
Oxidative N–N Coupling [1]2H or 3H-IndazoleNa₂WO₄·2H₂O (1 eq), H₂O₂ (10 eq)Methanol70–94%Over-oxidation if temperature is not strictly controlled.
Rh-Catalyzed C-H Amidation [8]1H / Pyrazolo-indazole[Cp*RhCl₂]₂, CuI, Na₂CO₃DCE (1,2-Dichloroethane)60–90%High catalyst cost; requires specific directing groups (e.g., azides).

Validated Experimental Protocols

Protocol A: Highly Regioselective 1H-Indazole Synthesis via Intramolecular Ullmann Cyclization

This protocol minimizes S_NAr side reactions and ensures high conversion of the hydrazone intermediate[3].

  • Hydrazone Formation: To a reactor equipped with a cooling bath, add the o-bromoaryl aldehyde (1.0 equiv) and 2-MeTHF (5 volumes).

  • Controlled Addition: Submerge the reactor in a room-temperature water bath (20–25 °C). Dilute methylhydrazine (1.1 equiv) in 2-MeTHF (1 volume) and add it dropwise over 30–45 minutes. Causality: Slow addition prevents thermal spikes that drive the undesired S_NAr cyclization[3].

  • Isolation: Stir for 1 hour. Swap the solvent to ethanol under reduced pressure to induce spontaneous crystallization of the hydrazone. Filter and dry.

  • Ullmann Cyclization: Charge a rigorously dried flask with the isolated hydrazone (1.0 equiv), CuBr (0.1 equiv), and anhydrous acetonitrile (10 volumes) under an argon atmosphere.

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) dropwise. Heat the mixture to 55 °C.

  • Monitoring: Monitor by LC-MS. The reaction should reach >99% conversion within 4–6 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the pure 1H-indazole.

Protocol B: Mild Oxidative N–N Bond Formation for 2H-Indazoles

This method avoids the harsh conditions of the Cadogan reaction by building the N–N bond oxidatively from a diamine[1].

  • Preparation: Dissolve the 2-aminomethyl-phenylamine derivative (1.0 equiv) in methanol (0.2 M concentration) in a round-bottom flask.

  • Catalyst Addition: Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 1.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Oxidation: Slowly add aqueous hydrogen peroxide (30% w/w in H₂O, 10.0 equiv) dropwise. Causality: The tungstate catalyst reacts with H₂O₂ to form a peroxotungstate complex, which selectively oxidizes the anilinic nitrogen to a nitroso intermediate without over-oxidizing the benzylic amine[1].

  • Cyclization: Allow the reaction to stir at room temperature for 1.5 to 3 hours. The cyclic intermediate spontaneously eliminates water to aromatize into the 2H-indazole[1].

  • Workup: Quench the remaining peroxide carefully with saturated aqueous Na₂S₂O₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI Molecules URL:[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions Source: National Institutes of Health (PMC) / JACS URL:[Link]

  • Cadogan Cyclization: Advances and Scope Source: ChemistrySelect (via Scribd) URL:[Link]

  • Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Letters (ACS Publications) URL:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Indazole Synthesis &amp; Yield Optimization

Welcome to the Application Scientist Knowledge Base. The synthesis of indazole derivatives—critical pharmacophores in modern drug discovery—frequently presents challenges such as poor regioselectivity, incomplete cycliza...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The synthesis of indazole derivatives—critical pharmacophores in modern drug discovery—frequently presents challenges such as poor regioselectivity, incomplete cyclization, and low yields. This portal provides field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to help you achieve consistent, high-yield results in your workflows.

Module 1: Resolving Regioselectivity in N-Alkylation (N1 vs. N2)

The Challenge: Direct alkylation of 1H-indazoles typically yields a frustrating mixture of N1 and N2 substituted isomers. Because the indazole core contains two adjacent nitrogen atoms with competing nucleophilicity, standard alkylation conditions often fail to provide the desired regiochemical outcome.

Mechanistic Causality: Regioselectivity is governed by a delicate interplay of thermodynamic control, steric hindrance, and solvent polarity (1)[1]. When utilizing Sodium Hydride (NaH) in a non-polar to moderately polar solvent like Tetrahydrofuran (THF), the sodium cation forms a tight ion pair with the indazole nitrogen. This ion pair sterically blocks the N2 position, kinetically directing the incoming electrophile to the N1 position. Conversely, using highly polar solvents (like DMF) or different bases disrupts this ion pair, leading to increased N2 alkylation.

Self-Validating Protocol: N1-Selective Alkylation

This protocol is engineered to maximize N1 selectivity through controlled ion-pairing.

  • Deprotonation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under argon, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: Low temperature prevents premature side reactions while the base establishes the critical tight ion pair.

    • Validation Checkpoint: The visible evolution of H₂ gas will occur. Wait 30 minutes; the cessation of bubbling confirms complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature.

  • Monitoring: Stir for 12-24 hours.

    • Validation Checkpoint: Analyze via LC-MS or TLC. The disappearance of the starting material mass/spot validates complete conversion.

  • Quenching & Isolation: Carefully quench with a saturated aqueous solution of NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the N1-alkylated indazole[1].

Regioselectivity Start 1H-Indazole + Alkyl Halide BaseChoice Select Base & Solvent System Start->BaseChoice N1_Path NaH / THF (0°C to RT) BaseChoice->N1_Path Target N1 N2_Path Mitsunobu Conditions (PPh3, DIAD) BaseChoice->N2_Path Target N2 N1_Product N1-Alkyl Indazole (Major Product) N1_Path->N1_Product Tight ion pair directs to N1 N2_Product N2-Alkyl Indazole (Major Product) N2_Path->N2_Product Kinetic/Steric control

Workflow for optimizing regioselectivity in indazole N-alkylation.

Module 2: The Davis-Beirut Reaction for 2H-Indazoles

The Challenge: 2H-indazoles are historically underexploited compared to their 1H counterparts due to the synthetic difficulty of forming the N-N bond selectively. Standard cyclizations often suffer from poor yields due to over-reduction or competing hydrolysis.

Mechanistic Causality: The Davis-Beirut reaction provides a robust, redox-neutral method for building the 2H-indazole core (2)[2]. When an N-substituted 2-nitrobenzylamine is heated with a base (e.g., KOH), a carbanion forms. This carbanion extracts an oxygen atom from the adjacent nitro group, generating a highly reactive nitroso imine intermediate. The nucleophilic nitrogen then immediately attacks the electrophilic nitroso nitrogen, triggering an N-N bond-forming heterocyclization. Solvent consideration is critical: while trace water aids in protonation, excess water enables alternative, non-productive hydrolytic pathways[2].

Self-Validating Protocol: Base-Mediated Davis-Beirut Cyclization
  • Activation: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., methanol or ethanol). Add solid KOH (2.0 equiv).

    • Causality: The strong base is required to deprotonate the benzylic position, initiating the oxygen-transfer cascade.

  • Cyclization (Reflux): Heat the mixture to reflux under an inert atmosphere.

    • Validation Checkpoint: Monitor the solution for a distinct, transient color shift (often deep orange/red), which visually validates the formation of the short-lived nitroso imine intermediate.

  • Completion & Isolation: Maintain reflux until the intermediate is fully consumed (typically 2-4 hours). Cool the reaction, dilute with water, and extract with dichloromethane. The resulting organic layer contains the 2H-indazole derivative.

DavisBeirut N_Benzyl N-substituted 2-nitrobenzylamine Carbanion Carbanion Formation (Base-mediated) N_Benzyl->Carbanion KOH, Alcohol, Heat Nitroso Nitroso Imine Intermediate Carbanion->Nitroso Intramolecular O-transfer Cyclization N-N Bond Forming Heterocyclization Nitroso->Cyclization Nucleophilic attack Product 2H-Indazole Derivative Cyclization->Product Redox neutral N-N bond

Mechanistic pathway of the Davis-Beirut reaction for 2H-indazole synthesis.

Module 3: Quantitative Data Summary for Yield Optimization

When late-stage functionalization or complex annulation is required, transition-metal catalysis (e.g., Rh(III) or Cu) is often deployed. For instance, Rh(III)-catalyzed oxidative coupling of azobenzenes utilizes a rhodacycle intermediate to achieve exclusive regioselectivity, where copper additives facilitate crucial β-hydride elimination steps (3)[3].

Below is a quantitative comparison of standard indazole synthesis and functionalization methods to help you select the optimal route for your target yield:

Synthesis MethodStarting MaterialsKey Reagents / CatalystSolvent & TempExpected YieldRegioselectivity Profile
Direct N-Alkylation 1H-Indazole + Alkyl HalideNaH (1.2 eq)THF, 0 °C to RT75–85%Highly N1-selective (>9:1)
Mitsunobu Alkylation 1H-Indazole + AlcoholPPh₃, DIADTHF, 0 °C to RT65–80%Predominantly N2-selective
Davis-Beirut Reaction 2-NitrobenzylamineKOHMeOH, Reflux70–90%Exclusive to 2H-Indazoles
Rh(III) Annulation Azobenzene + Aldehyde[Cp*RhCl₂]₂, Cu(OAc)₂DCE, 50–115 °C80–95%Highly regioselective (steric-driven)

Frequently Asked Questions (Troubleshooting Desk)

Q: My indazole N-alkylation reaction is resulting in a low yield or incomplete conversion. What should I check? A: The most common culprit is base and solvent incompatibility. For instance, using weak bases like Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) in THF frequently fails to produce any N-alkylated product because they cannot effectively deprotonate the indazole core in a non-polar environment. If you must use carbonate bases, switch to a highly polar aprotic solvent like DMF or 1,4-dioxane to facilitate the reaction (1)[1].

Q: How can I prevent the degradation of the nitroso intermediate in the Davis-Beirut reaction? A: The nitroso imine intermediate is highly sensitive to excess water and photochemical degradation. Ensure your alcoholic solvents are relatively anhydrous. If you suspect photochemical degradation (especially if utilizing o-nitrosobenzaldehyde intermediates), run the reaction in amber flasks or wrap your glassware in aluminum foil to block ambient light (2)[2].

Q: What causes poor regioselectivity in Rh(III)-catalyzed annulations of indazoles? A: Regioselectivity in these transition-metal catalyzed processes is heavily dictated by steric hindrance during the C-H activation step. If your aryl group has bulky ortho-substituents, the formation of the rhodacycle intermediate is hindered, decreasing overall effectivity. Using meta-substituted substrates naturally directs the oxidative coupling to the less hindered site, restoring high regioselectivity (3)[3].

References

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem. 1

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PMC. 2

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC. 3

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

An authoritative guide for researchers, analytical chemists, and drug development professionals on the structural validation of methyl 2,3-dimethyl-2H-indazole-6-carboxylate. The Regiochemical Challenge in Indazole Synth...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical chemists, and drug development professionals on the structural validation of methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

The Regiochemical Challenge in Indazole Synthesis

Indazoles are privileged scaffolds in medicinal chemistry, but their synthesis presents a notorious regiochemical challenge. The indazole core exhibits annular tautomerism, existing in an equilibrium between the thermodynamically favored 1H-benzenoid form and the less stable 2H-quinonoid form.

When synthesizing methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Chemical Formula: C11H12N2O2, Molecular Weight: 204.22 g/mol )[1][2], the N-alkylation of the 3-methyl-1H-indazole-6-carboxylate precursor typically yields a mixture of N1 and N2 alkylated isomers[3]. Because both isomers share identical molecular weights and highly similar functional groups, distinguishing the target 2H-isomer from the 1H-byproduct requires rigorous analytical validation.

While routine laboratories rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), Single-Crystal X-ray Crystallography remains the absolute gold standard for unambiguous 3D structural elucidation[4][5]. This guide objectively compares these modalities and provides a field-proven, self-validating protocol for crystallographic analysis.

Comparative Analysis of Structural Validation Modalities

To establish a robust analytical pipeline, researchers must understand the limits of each technique. Table 1 summarizes the performance of standard analytical methods in differentiating 1H- and 2H-indazole regioisomers.

Table 1: Comparison of Analytical Methods for Indazole Regioisomer Validation

Analytical ModalityDiagnostic Feature for 1H vs. 2HResolution / AccuracyCritical LimitationsVerdict
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms exact mass (m/z 205.23 for [M+H]+).High mass accuracy, poor structural resolution.Cannot differentiate N1 vs. N2 methyl positional isomers.Insufficient for absolute structural proof.
Infrared Spectroscopy (FT-IR) C=N and C=C aromatic stretches; Ester C=O stretch (~1710 cm⁻¹).Low.Peak overlap makes regiochemical assignment highly speculative.Supplementary only .
2D NMR (NOESY / HMBC) NOESY shows spatial proximity between N-methyl and C3-methyl protons.Moderate to High.Subject to solvent effects, conformational dynamics, and overlapping chemical shifts.Strong , but relies on deductive reasoning rather than direct observation.
Single-Crystal X-Ray Crystallography (SCXRD) Direct mapping of electron density; absolute atomic coordinates.Absolute (Sub-Angstrom resolution).Requires the growth of a high-quality, defect-free single crystal.The Gold Standard for definitive structural validation.

The Mechanistic Pathway of Regioselective Alkylation

To understand why structural validation is necessary, we must visualize the synthetic divergence. The alkylation of the indazole nitrogen is governed by the Curtin-Hammett principle and the steric hindrance at the C3 position.

IndazoleAlkylation Precursor Methyl 3-methyl-1H-indazole-6-carboxylate (Tautomeric Equilibrium) Reagents Methylation (e.g., MeI, Base, Solvent) Precursor->Reagents Isomer1H Methyl 1,3-dimethyl-1H-indazole-6-carboxylate (Kinetic/Thermodynamic Byproduct) Reagents->Isomer1H N1 Attack Isomer2H Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Target Compound) Reagents->Isomer2H N2 Attack Analysis Structural Ambiguity Requires Resolution Isomer1H->Analysis Isomer2H->Analysis

Caption: Divergent N-alkylation pathways of indazoles leading to 1H and 2H regioisomers.

Experimental Protocol: A Self-Validating Crystallography Workflow

Growing a crystal suitable for X-ray diffraction is both a science and an art. The following protocol is designed as a self-validating system: each step contains internal checks to ensure the causality of the experimental choices leads to successful phase resolution[6].

Phase 1: High-Purity Isolation
  • Rationale: Crystal lattices reject impurities, but highly similar regioisomers (like 1H and 2H indazoles) can co-crystallize, causing severe lattice defects and twinning.

  • Procedure: Ensure the synthesized methyl 2,3-dimethyl-2H-indazole-6-carboxylate is purified to ≥97% via preparative HPLC prior to crystallization[7][8]. Verify purity via LC-MS.

Phase 2: Single-Crystal Growth via Vapor Diffusion
  • Rationale: We utilize vapor diffusion rather than rapid thermal cooling. Rapid cooling often traps solvent molecules within the lattice, leading to disordered crystals that complicate the refinement of the ester moiety. Vapor diffusion ensures a slow, controlled supersaturation.

  • Procedure:

    • Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a small inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of Hexane (antisolvent).

    • Seal the outer vial tightly and leave it undisturbed at 20°C for 3–5 days.

    • Validation Check: Inspect under a polarized light microscope. Suitable crystals should be clear, block-like, and extinguish light uniformly when rotated, indicating a single domain[9].

Phase 3: X-Ray Diffraction Data Collection
  • Rationale: Data collection at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors), providing sharper electron density maps—crucial for resolving the exact position of the N-methyl hydrogens.

  • Procedure:

    • Mount a single crystal (approx. 0.3 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer to the diffractometer goniometer.

    • Cool the sample to 100 K under a nitrogen stream[9].

    • Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å) to maximize the anomalous dispersion signal, which aids in absolute structure determination[9].

Phase 4: Structure Solution and Refinement
  • Rationale: Solving the "phase problem" is required to convert diffraction spots into an electron density map.

  • Procedure:

    • Solve the structure using direct methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F² (SHELXL)[6][10].

    • Validation Check: Ensure the final R-factor (R1) is < 0.05. The N2 atom will clearly show the attached methyl carbon in the electron density map, definitively proving the 2H-configuration.

Crystallographic Workflow and Data Interpretation

CrystallographyWorkflow Sample Purified 2H-Indazole (>97%) Growth Vapor Diffusion Crystallization (DCM / Hexane) Sample->Growth Slow Supersaturation Diffraction X-Ray Diffraction (Cu Kα, 100 K) Data Collection Growth->Diffraction Single Crystal Selection Phase Phase Resolution & Refinement (SHELXT / SHELXL) Diffraction->Phase Reciprocal Space Data Validation Absolute Structure Confirmed: N2-Methylation Verified Phase->Validation Electron Density Map

Caption: Step-by-step X-ray crystallography workflow for absolute structural validation.

Interpreting the 3D Structure

When the crystallographic data for methyl 2,3-dimethyl-2H-indazole-6-carboxylate is refined, several key structural hallmarks validate the molecule's identity and stability:

  • Ring Planarity: The 2H-indazole core is strictly planar. The maximum deviation from the mean plane is typically less than 0.005 Å[10].

  • Ester Conjugation: The methyl carboxylate group at the C6 position is nearly coplanar with the indazole ring, indicating strong π-conjugation between the ester moiety and the aromatic system[9].

  • Crystal Packing: Unlike 1H-indazoles which often form head-to-head hydrogen-bonded dimers via N-H···N interactions, the fully alkylated 2H-indazole lacks a hydrogen bond donor. Consequently, the crystal lattice is stabilized primarily by weaker C-H···O interactions (between the ester carbonyl and aromatic protons) and π-π stacking[9][11].

Conclusion

While 2D NMR and LC-MS are indispensable tools for high-throughput screening and preliminary identification, they rely on inferential data to distinguish between 1H and 2H indazole regioisomers. For definitive structural validation of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, Single-Crystal X-ray Crystallography is unparalleled. By employing a rigorous, self-validating crystallization and diffraction protocol, researchers can unambiguously confirm N2-alkylation, ensuring the scientific integrity of downstream pharmacological assays and drug development pipelines.

Sources

Comparative

Comparative Guide: Biological Activity of 1H- vs. 2H-Indazole Derivatives

Indazole is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, consisting of a pyrazole ring fused to a benzene ring. It exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While str...

Author: BenchChem Technical Support Team. Date: March 2026

Indazole is a privileged bicyclic heteroaromatic scaffold in medicinal chemistry, consisting of a pyrazole ring fused to a benzene ring. It exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the position of the nitrogen-bound hydrogen fundamentally alters their electronic distribution, physicochemical properties, and consequently, their biological activities 1. This guide provides an objective, data-driven comparison of these two isomers to aid drug development professionals in rational scaffold selection and assay design.

The Tautomeric Dichotomy: Structural Causality

The thermodynamic stability of the 1H-tautomer is driven by its benzenoid aromatic character, making it the predominant form in both the gas phase and solution 2. In contrast, the 2H-tautomer adopts an ortho-quinoid structure. This electronic shift significantly increases the dipole moment of 2H-indazoles; for example, 2-methyl-2H-indazole exhibits a dipole moment of 3.4 D, compared to just 1.50 D for 1-methyl-1H-indazole 1.

Why this matters for drug design: The altered dipole moment and charge distribution in 2H-indazoles change their solvation energy and orientation within lipophilic protein binding pockets. This divergence dictates whether the molecule will act as a classical ATP-competitive kinase inhibitor or modulate entirely different pathogenic targets 3.

Quantitative Physicochemical Comparison
Property1H-Indazole Derivatives2H-Indazole Derivatives
Thermodynamic Stability High (Predominant tautomer)Lower
Electronic Structure BenzenoidOrtho-quinoid
Dipole Moment (Methylated) ~1.50 D~3.40 D
Basicity (pKb) ~0.42~2.02
Hydrogen Bonding Strong H-bond donor (NH) & acceptor (N)Altered vector of H-bond acceptor
Primary Biological Utility Kinase Inhibitors (Anticancer)Antimicrobial, Antiprotozoal

Biological Activity Profiles

1H-Indazoles: Privileged Kinase Hinge Binders

1H-indazoles are extensively utilized as bioisosteres for indole and phenol 4. Their primary biological utility lies in oncology as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and EGFR 5, 6.

  • Mechanistic Causality: The 1H-indazole core perfectly mimics the adenine ring of ATP. The N1-H acts as a critical hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor, allowing the scaffold to anchor tightly into the hinge region of the kinase ATP-binding pocket 4. FDA-approved drugs like Pazopanib and Axitinib leverage this exact 1H-indazole binding modality to halt tumor angiogenesis 7.

2H-Indazoles: Emerging Antimicrobial & Atypical Agents

While less explored due to synthetic challenges, 2H-indazoles exhibit unique biological activities that 1H-isomers often lack. They are increasingly recognized for their potent antimicrobial, antifungal, and antiprotozoal properties 8.

  • Mechanistic Causality: The ortho-quinoid character and higher dipole moment of 2H-indazoles enhance their interaction with distinct pathogenic targets, such as parasitic enzymes in Entamoeba histolytica and Giardia intestinalis8. Furthermore, specific 2H-indazole derivatives have shown high selectivity for atypical kinases like ROCK and CRAF, offering new intellectual property avenues distinct from the crowded 1H-indazole kinase space 5, [[3]]().

Visualizing the Mechanisms

RTK_Signaling Ligand Growth Factor (VEGF/EGF) Receptor Receptor Tyrosine Kinase (VEGFR/EGFR) Ligand->Receptor Activation Downstream Downstream Signaling (MAPK/PI3K) Receptor->Downstream Phosphorylation Indazole 1H-Indazole Inhibitor (ATP Competitor) Indazole->Receptor Blocks Hinge Region Response Tumor Proliferation Downstream->Response Gene Expression

Simplified RTK signaling pathway blocked by 1H-indazole inhibitors.

Screening_Workflow Synthesis Regioselective Synthesis Validation NMR & X-Ray Validation Synthesis->Validation Assay1H Kinase Assay (1H-Derivatives) Validation->Assay1H 1H Assay2H Antimicrobial Assay (2H-Derivatives) Validation->Assay2H 2H Hit Lead Optimization Assay1H->Hit IC50 < 10nM Assay2H->Hit High Efficacy

Self-validating workflow for synthesizing and screening indazole tautomers.

Self-Validating Experimental Protocols

To objectively compare the biological activity of synthesized 1H and 2H derivatives, researchers must employ robust, artifact-free assays tailored to their respective mechanistic strengths.

Protocol 1: ATP-Competitive Kinase Inhibition Assay (Optimized for 1H-Indazoles)

Objective: Determine the IC₅₀ of 1H-indazole derivatives against VEGFR2. Methodology (TR-FRET):

  • Recombinant Kinase Preparation: Dilute recombinant VEGFR2 kinase in an assay buffer containing HEPES (pH 7.4), MgCl₂, and 0.01% Tween-20 to prevent non-specific aggregation.

  • Inhibitor Pre-incubation: Add the 1H-indazole compound (in DMSO, final concentration <1%) and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding indazole derivatives to reach thermodynamic equilibrium with the hinge region before ATP competes for the site.

  • ATP & Substrate Addition: Initiate the reaction by adding ATP and a biotinylated peptide substrate.

    • Causality: ATP concentration must be strictly calibrated to its apparent Kₘ for VEGFR2. If [ATP] is significantly higher than Kₘ, competitive 1H-indazole inhibitors will be artificially masked, yielding falsely elevated IC₅₀ values.

  • Detection: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: TR-FRET utilizes a microsecond time delay before measurement. This eliminates the short-lived autofluorescence commonly emitted by aromatic heterocycles like indazoles, ensuring the signal is a true reflection of kinase inhibition.

Protocol 2: Antiprotozoal Viability Assay (Optimized for 2H-Indazoles)

Objective: Evaluate the efficacy of 2H-indazole derivatives against E. histolytica trophozoites 8. Methodology (Resazurin Reduction):

  • Trophozoite Culture: Seed E. histolytica trophozoites in 96-well plates using TYI-S-33 medium under anaerobic conditions.

  • Compound Exposure: Treat the cells with serial dilutions of the 2H-indazole derivative. Include a vehicle control (DMSO) and a positive control (Metronidazole). Incubate for 48 hours at 37°C.

  • Resazurin Addition: Add resazurin dye (Alamar Blue) to each well and incubate for an additional 4 hours.

    • Causality: Resazurin is a non-fluorescent dye. Viable, metabolically active protozoa reduce it to highly fluorescent resorufin. This provides a direct, quantifiable readout of cell viability without requiring cell lysis, preserving the integrity of the assay.

  • Fluorometric Readout & Validation: Measure fluorescence at 560 nm excitation / 590 nm emission. Calculate the IC₅₀.

    • Causality: The inclusion of Metronidazole acts as a self-validating benchmark. If the 2H-indazole derivative outperforms the positive control, the assay confirms its superior antiprotozoal potency 8.

References

  • BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity." BenchChem. 1

  • PMC. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." National Center for Biotechnology Information. 2

  • PMC. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." National Center for Biotechnology Information.5

  • MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. 7

  • PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock. 4

  • PMC. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." National Center for Biotechnology Information. 6

  • ResearchGate. "Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors." ResearchGate. 3

  • PMC. "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." National Center for Biotechnology Information.8

Sources

Validation

Confirming the Molecular Weight of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of novel small-molecule intermediates. Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Chemical Formula: C₁₁H₁₂N₂O₂) is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of novel small-molecule intermediates. Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Chemical Formula: C₁₁H₁₂N₂O₂) is a critical heterocyclic building block often utilized in drug discovery and synthetic chemistry[1]. Confirming its exact molecular weight and structural integrity is paramount before advancing it through the development pipeline.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—ESI-HRMS, GC-EI-MS, and MALDI-TOF—for the characterization of this specific indazole derivative. By synthesizing technical accuracy with field-proven methodologies, this document provides a self-validating framework for analytical scientists[2].

Physicochemical Profiling

Before selecting an analytical platform, we must establish the theoretical mass parameters of the target molecule. The presence of the basic indazole nitrogen makes this compound highly amenable to positive ion mode techniques[3].

Table 1: Theoretical Mass Parameters for C₁₁H₁₂N₂O₂

ParameterTheoretical ValueAnalytical Significance
Molar Mass 204.22 g/mol Average mass used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 204.0899 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)[4].
Theoretical [M+H]⁺ 205.0972 DaTarget ion for soft ionization (ESI/MALDI) in positive mode.
Theoretical [M+Na]⁺ 227.0791 DaCommon sodium adduct observed in ESI-HRMS.
Radical Cation [M]⁺ 204.0899 DaTarget molecular ion for hard ionization (GC-EI-MS).

Comparative Platform Analysis

The choice of mass spectrometry technique dictates whether you obtain intact molecular weight confirmation or structural fragmentation data[1].

A. ESI-HRMS (Electrospray Ionization High-Resolution MS)
  • Performance: Gold Standard for Exact Mass. ESI is a soft ionization technique that preserves the intact molecule. When coupled with a Time-of-Flight (Q-TOF) or Orbitrap analyzer, it routinely achieves mass accuracy of < 5 ppm[5].

  • Suitability: Highly suitable. The indazole core readily accepts a proton to form a stable [M+H]⁺ ion[6].

B. GC-EI-MS (Gas Chromatography Electron Impact MS)
  • Performance: Gold Standard for Structural Fingerprinting. EI is a hard ionization technique operating at 70 eV. It strips an electron to form a radical cation, which rapidly undergoes reproducible fragmentation[7].

  • Suitability: Suitable, provided the compound is thermally stable and volatile. Indazole carboxylates typically survive GC inlet temperatures and yield characteristic acylium-indazole fragments (e.g., m/z 145)[7].

C. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization)
  • Performance: Suboptimal for Low MW Compounds. While MALDI is a powerful soft ionization tool, the organic matrices used (e.g., CHCA or DHB) generate a dense background of matrix cluster ions in the low mass range (< 300 m/z).

  • Suitability: Not recommended for a 204 Da molecule unless specialized matrix-free techniques (e.g., DIOS or LDI) are employed.

Table 2: Empirical Performance Comparison

PlatformIonization TypeExpected Primary IonTypical Mass AccuracyFragmentation Capability
ESI-HRMS Soft (ESI⁺)m/z 205.0972 ([M+H]⁺)< 5 ppmRequires tandem MS (CID)
GC-EI-MS Hard (EI, 70 eV)m/z 204.1 ([M]⁺)Nominal (~0.1 Da)High (In-source fragmentation)
MALDI-TOF Soft (MALDI)m/z 205.0972 ([M+H]⁺)< 10 ppmLow (Matrix interference)

Mechanistic Analytical Workflow

The following decision matrix illustrates the logical relationship between sample properties and the appropriate mass spectrometric workflow.

MS_Workflow Start Methyl 2,3-dimethyl-2H-indazole-6-carboxylate MW: 204.22 g/mol Decision Select Ionization Platform Start->Decision ESI ESI-HRMS (Soft) LC-Q-TOF / Orbitrap Decision->ESI Polar/Thermolabile EI GC-EI-MS (Hard) Quadrupole / TOF Decision->EI Volatile/Thermostable ESI_Ion Intact Molecular Ion [M+H]+ m/z 205.0972 ESI->ESI_Ion +0.1% Formic Acid EI_Ion Radical Cation [M]*+ & Fragments EI->EI_Ion 70 eV Electron Impact ESI_Result Exact Mass Confirmation (< 5 ppm error) ESI_Ion->ESI_Result EI_Result Structural Elucidation (Library Matching) EI_Ion->EI_Result

Caption: Mass spectrometry decision matrix for indazole derivative characterization.

Validated Experimental Protocols

To ensure data integrity and reproducibility, every protocol must function as a self-validating system. Below are the optimized methodologies for the two recommended platforms.

Protocol A: Exact Mass Confirmation via LC-ESI-HRMS (Q-TOF)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium toward the protonated molecular ion [M+H]⁺. This is critical for maximizing signal intensity in positive ESI mode[3].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

    • Causality: Chromatographic focusing separates the target analyte from synthesis byproducts or salts, preventing ion suppression in the source and ensuring a clean background for sub-5 ppm mass accuracy[5].

  • MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

    • Causality: 350°C provides optimal thermal energy for droplet desolvation (Ion Evaporation Model) without inducing thermal degradation of the ester linkage[5].

Protocol B: Structural Elucidation via GC-EI-MS
  • Sample Preparation: Dissolve the compound in a volatile, non-polar solvent such as Hexane or Dichloromethane (DCM) at a concentration of 10 µg/mL.

    • Causality: GC requires highly volatile solvents that expand predictably in the heated inlet. Polar solvents like water or methanol cause unpredictable expansion volumes (backflash) and degrade the stationary phase.

  • Injection & Separation: Inject 1 µL in split mode (1:10 ratio) into an inlet heated to 250°C. Use a standard non-polar capillary column (e.g., HP-5MS) with a temperature ramp from 100°C to 280°C at 15°C/min.

    • Causality: The split injection prevents overloading the column and the MS detector, maintaining sharp, symmetrical peak shapes necessary for accurate integration and mass assignment.

  • MS Acquisition: Set the electron energy to 70 eV and the ion source temperature to 230°C. Scan from m/z 50 to 300.

    • Causality: 70 eV is the universal standard for Electron Impact ionization. It ensures that the generated fragmentation pattern (e.g., the characteristic acylium-indazole cleavage) is highly reproducible and can be confidently matched against established spectral libraries[7].

Conclusion

For the unambiguous confirmation of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, ESI-HRMS is the superior platform for verifying the exact molecular formula via the [M+H]⁺ ion at m/z 205.0972. However, to achieve Level 1 identification confidence[2], this exact mass data should be orthogonally cross-validated with GC-EI-MS to confirm the structural connectivity through characteristic fragmentation patterns.

Sources

Comparative

Comparative Guide: Methylating Agents for Regioselective Indazole Synthesis

Introduction: The Challenge of Indazole Regioselectivity The regioselective N-methylation of indazoles is a critical transformation in medicinal chemistry, as the indazole core is a privileged scaffold found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Indazole Regioselectivity

The regioselective N-methylation of indazoles is a critical transformation in medicinal chemistry, as the indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including the FDA-approved tyrosine kinase inhibitor Pazopanib. However, direct alkylation of 1H-indazoles notoriously leads to a mixture of N1- and N2-substituted products (1)[1].

The root of this challenge lies in annular tautomerism. The benzenoid 1H-indazole tautomer is thermodynamically more stable than the quinonoid 2H-indazole tautomer by approximately 4.46 kcal/mol (2)[2]. Consequently, N1-alkylation is thermodynamically controlled, while N2-alkylation is kinetically favored. Achieving high regioselectivity requires a precise understanding of how different methylating agents, bases, and solvents manipulate these thermodynamic and kinetic pathways.

Mechanistic Drivers of Regioselectivity

To rationally select a methylating agent, researchers must understand the causality behind the reaction conditions:

  • Thermodynamic Control (N1-Selectivity): Using a strong, non-nucleophilic base (e.g., NaH or Cs₂CO₃) in an anhydrous, polar aprotic solvent (e.g., THF) drives the reaction to thermodynamic equilibrium. The base completely deprotonates the indazole, and the resulting anion reacts with electrophiles to favor the more stable N1-isomer (3)[3].

  • Kinetic Control (N2-Selectivity): N1 alkylation requires the substrate to convert from the lower-energy 1H tautomer to the higher-energy 2H form, incurring an energy penalty. Therefore, under strictly kinetic or acidic conditions, the transition state for N2 alkylation is lower in energy (by ~3.35 kcal/mol), making N2 the kinetically favored product (2)[2]. Reagents like trimethyloxonium tetrafluoroborate or methyl 2,2,2-trichloroacetimidate exploit this energy gap to yield exclusively N2-isomers.

Comparative Analysis of Methylating Agents

The table below summarizes the performance of common methylating agents based on empirical data and literature yields.

Methylating AgentReaction SystemPrimary SelectivityTypical YieldSafety & Handling Profile
Methyl Iodide (MeI) NaH, THF, 0 °C to RTN1 (Thermodynamic)HighHigh toxicity, volatile, carcinogenic
Methyl Iodide (MeI) K₂CO₃, DMF, RTMixed (Poor Selectivity)44% N1 / 40% N2High toxicity, volatile
Dimethyl Sulfate KOH, 45 °CMixed (Poor Selectivity)42% N1 / 44% N2Highly toxic, severe alkylating hazard
Meerwein's Salt (Me₃O⁺ BF₄⁻)EtOAc, RT, 5hN2 (Kinetic)87%Moisture sensitive, requires inert handling
Methyl 2,2,2-trichloroacetimidate Acidic conditionsN2 (Kinetic)75–97%Moderate toxicity, stable intermediate
Dimethyl Carbonate (DMC) DABCO, DMF, RefluxN2 (Kinetic)81.1%Green reagent , low toxicity, safe at scale

Data supported by 4[4],5[5], and 6[6].

Decision Workflow for Methylation Strategy

G Start Indazole Alkylation Regioselectivity Goal N1 Target: N1-Isomer (Thermodynamic Control) Start->N1 N2 Target: N2-Isomer (Kinetic Control) Start->N2 MeI Agent: Methyl Iodide (MeI) Base: NaH or Cs2CO3 Solvent: THF N1->MeI Me2SO4 Agent: Dimethyl Sulfate Base: KOH Result: Poor Selectivity N1->Me2SO4 Meerwein Agent: Me3O+ BF4- Solvent: EtOAc High N2 Selectivity N2->Meerwein Trichloro Agent: Methyl 2,2,2-trichloroacetimidate Acidic Conditions N2->Trichloro DMC Agent: Dimethyl Carbonate Base: DABCO (Green) N2->DMC

Workflow for selecting methylating agents based on desired indazole regioselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step has a clear mechanistic purpose to prevent side reactions and maximize regioselectivity.

Protocol A: Thermodynamically Controlled N1-Methylation (Using MeI)

This protocol utilizes a strong base to force the indazole into a fully deprotonated state, favoring the thermodynamically stable N1-isomer (3)[3].

  • Deprotonation: To a stirred solution of indazole (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.

    • Validation/Causality: The inert atmosphere prevents moisture degradation of NaH. Cooling to 0 °C controls the exothermic deprotonation, while the strong, non-nucleophilic base ensures complete formation of the indazolide anion.

  • Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Validation/Causality: This guarantees thermodynamic equilibration of the anion before the electrophile is introduced.

  • Electrophile Addition: Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

    • Validation/Causality: Dropwise addition at low temperature prevents localized concentration spikes, minimizing over-alkylation and dimethylated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor by TLC or LC-MS.

    • Validation/Causality: The reaction is complete when the starting material peak disappears, confirming full conversion to the N1-isomer.

  • Quenching: Carefully quench with saturated aqueous NH₄Cl.

    • Validation/Causality: NH₄Cl safely neutralizes unreacted NaH without creating highly basic aqueous conditions that could degrade the product during extraction.

Protocol B: Kinetically Controlled N2-Methylation (Green Approach using DMC)

This protocol avoids highly toxic methylating agents by using Dimethyl Carbonate (DMC), achieving excellent N2-selectivity under kinetic control (6)[6].

  • Activation: Dissolve the indazole derivative (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-dimethylformamide (DMF). Stir at room temperature for 15 minutes.

    • Validation/Causality: DABCO acts as a mild, sterically hindered nucleophilic catalyst that activates the DMC without pushing the indazole into a fully deprotonated, thermodynamically equilibrating state.

  • Reagent Addition: Slowly add dimethyl carbonate (DMC, 1.2 equiv) dropwise.

    • Validation/Causality: DMC is a green, low-toxicity methylating agent. Slow addition ensures a controlled kinetic interaction.

  • Alkylation: Heat the reaction system to reflux and stir for 6 hours.

    • Validation/Causality: The elevated temperature provides the necessary activation energy for DMC to react while maintaining strict kinetic control to selectively yield the N2-isomer.

  • Completion: Monitor by LC-MS and cool to room temperature upon completion.

    • Validation/Causality: Confirms the selective formation of the N2-methylated product (e.g., intermediate for Pazopanib) before proceeding to standard aqueous workup.

References

  • Kumar, U. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Academia.edu.
  • "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." ACS Publications.
  • "Technical Support Center: Regioselective Synthesis of 1-Methyl-Indazoles." Benchchem.
  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." NIH PMC.
  • "Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole." Benchchem.
  • "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology.

Sources

Validation

Comparative Biological Activity Guide: Methyl 2,3-Dimethyl-2H-Indazole-6-Carboxylate vs. Pazopanib

Executive Summary In the landscape of targeted oncology and drug development, understanding the relationship between molecular fragments and fully elaborated therapeutics is critical. Pazopanib (GW786034) is an FDA-appro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and drug development, understanding the relationship between molecular fragments and fully elaborated therapeutics is critical. Pazopanib (GW786034) is an FDA-approved, multi-target tyrosine kinase inhibitor (TKI) renowned for its potent anti-angiogenic properties[1]. Conversely, methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a synthetic intermediate and molecular fragment that shares the core indazole pharmacophore of Pazopanib but lacks its extended binding motifs.

This guide provides an objective, data-driven comparison of their biological activities, detailing the structural causality behind their performance differences and providing validated experimental workflows for evaluating kinase inhibition.

Structural Causality & Pharmacophore Mapping

To understand the vast difference in biological activity between these two molecules, we must analyze their interaction with the primary target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Kinase inhibition fundamentally relies on displacing ATP from the active site. This requires a molecule to fulfill two primary structural roles:

  • Hinge Region Binding: The molecule must form hydrogen bonds with the kinase hinge region (specifically residue Cys917 in VEGFR-2) to anchor the inhibitor[2].

  • Hydrophobic Pocket Occupation: The molecule must possess a lipophilic moiety that buries into the hydrophobic back-cleft of the kinase domain to drive binding affinity (enthalpic and entropic gains)[2].

Pazopanib achieves nanomolar potency because it is a fully elaborated drug. Its 2-aminopyrimidine moiety acts as the critical hydrogen-bond donor/acceptor pair with Cys917, while its 2,3-dimethyl-2H-indazole core perfectly occupies the hydrophobic pocket[2].

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate , however, is merely a fragment. While it successfully provides the hydrophobic anchor (the indazole ring), the methyl carboxylate ester lacks the necessary geometry and heteroatoms to form hydrogen bonds with the hinge region. Consequently, the fragment alone cannot effectively displace ATP, rendering its intrinsic biological activity as a kinase inhibitor negligible. In drug discovery, this fragment is instead utilized as a highly efficient building block to synthesize novel dual-target inhibitors (e.g., VEGFR/PARP inhibitors) by functionalizing the carboxylate group[2].

Mechanism cluster_kinase VEGFR2 Kinase Domain Hinge Hinge Region (Cys917) Pocket Hydrophobic Pocket Pazopanib Pazopanib (Full Drug) Pazopanib->Hinge Strong H-Bonds (Pyrimidine) Pazopanib->Pocket Anchors (Indazole) Fragment Indazole Fragment (Ester) Fragment->Hinge No Interaction (Missing Motif) Fragment->Pocket Anchors (Indazole)

VEGFR2 binding mechanism: Pazopanib vs. Indazole Fragment.

Comparative Biological Activity Data

The structural differences translate directly into quantitative in vitro performance. Pazopanib demonstrates broad-spectrum, high-potency inhibition across the VEGF receptor family[3], whereas the isolated indazole carboxylate fragment shows no meaningful activity at physiological or standard assay concentrations.

Property / Assay ParameterMethyl 2,3-dimethyl-2H-indazole-6-carboxylatePazopanib (GW786034)
Primary Application Synthetic Building Block / FBDD AnchorFDA-Approved Clinical Therapeutic
Molecular Weight 204.23 g/mol 437.52 g/mol
VEGFR-1 IC50 > 100,000 nM (Inactive)10 nM[3]
VEGFR-2 IC50 > 100,000 nM (Inactive)30 nM[3]
VEGFR-3 IC50 > 100,000 nM (Inactive)47 nM[3]
Hinge-Binding Motif Absent (Ester cannot H-bond to Cys917)Present (2-aminopyrimidine)
Hydrophobic Anchor Present (2,3-dimethyl-2H-indazole)Present (2,3-dimethyl-2H-indazole)

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To empirically verify the biological activity (or lack thereof) of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Why this protocol is self-validating: This workflow incorporates internal controls (Staurosporine as a universal positive control, DMSO as a negative baseline) and mandates a Z'-factor calculation. A Z'-factor > 0.5 mathematically proves that the assay's dynamic range and signal-to-noise ratio are robust enough to trust the resulting IC50 values, regardless of whether the test compound is active (Pazopanib) or inactive (Indazole fragment).

Step-by-Step Methodology

Phase 1: Reagent & Compound Preparation

  • Buffer Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point dose-response curve for both Pazopanib and the Indazole fragment using 1:3 serial dilutions in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent kinase denaturation.

  • Control Setup: Prepare 10 µM Staurosporine (Positive Control for 100% inhibition) and 1% DMSO (Negative Control for 0% inhibition).

Phase 2: Kinase Reaction 4. Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase (optimized to EC80 concentration) to a 384-well low-volume proplate. 5. Compound Incubation: Add 100 nL of the serially diluted compounds via acoustic dispensing (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. 6. Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Km value) and biotinylated poly-GT substrate. Incubate the plate in the dark for 60 minutes at room temperature.

Phase 3: Detection & Readout 7. Quenching & Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt ATP hydrolysis), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor). 8. Incubation: Incubate for 60 minutes at room temperature to allow the FRET complex to form. 9. Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and record emission at 615 nm (Europium) and 665 nm (APC).

Phase 4: Data Analysis & Validation 10. Ratio Calculation: Calculate the TR-FRET ratio (Emission 665 / Emission 615) for all wells. 11. Z'-Factor Validation: Calculate the Z'-factor using the Staurosporine and DMSO control wells. Proceed with data fitting only if Z' > 0.5. 12. IC50 Determination: Normalize the data against controls and fit the dose-response curve using a 4-parameter logistic non-linear regression model to extract the IC50.

Assay Step1 1. Compound Preparation 10-Point Dose Response in DMSO Step2 2. Kinase Reaction VEGFR2 + ATP + Substrate (60 min) Step1->Step2 Step3 3. TR-FRET Detection Add Eu-Antibody & Quench with EDTA Step2->Step3 Step4 4. Data Analysis Calculate 665/615 Ratio & Z'-Factor Step3->Step4

Self-validating TR-FRET kinase assay workflow for IC50 determination.

Conclusion

Comparing methyl 2,3-dimethyl-2H-indazole-6-carboxylate to Pazopanib illustrates a fundamental principle of rational drug design: a pharmacophore anchor is necessary, but not sufficient, for biological activity.

While Pazopanib is a highly optimized, clinically active multi-kinase inhibitor[1], the indazole carboxylate fragment lacks the critical hinge-binding motifs required to inhibit VEGFR-2. However, its value lies not in direct therapeutic application, but in Fragment-Based Drug Discovery (FBDD). By acting as a structural template that efficiently occupies the kinase's hydrophobic pocket, this fragment remains an essential building block for researchers engineering the next generation of targeted dual-inhibitors[2].

References

  • [3] Cas 635702-64-6,Unii-33Y9anm545 | lookchem. Lookchem. URL: [Link]

  • [2] Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity. Molecular Cancer Therapeutics - AACR Journals. URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We will de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and offer a comparative analysis with alternative techniques. The methodologies and principles outlined herein are grounded in the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11]

The Critical Role of Method Validation

In the landscape of drug development and manufacturing, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. It is the documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] For a molecule like methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a precise and reliable analytical method is paramount for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API).

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a reversed-phase HPLC (RP-HPLC) method with UV detection is the recommended primary technique. This choice is predicated on the molecule's structural features, including its aromatic indazole core and ester functionality, which impart sufficient polarity and a UV chromophore for sensitive detection.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in the mobile phase at a suitable concentration.

Validation of the HPLC Method: A Step-by-Step Guide

The validation of our primary HPLC method will adhere to the principles outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines.[6][10][11][12][14]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][12][13]

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

    • Analyze a sample of the analyte spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to demonstrate that the degradation products do not interfere with the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Protocol:

    • Prepare a series of at least five standard solutions of methyl 2,3-dimethyl-2H-indazole-6-carboxylate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2]

  • Protocol:

    • Prepare samples of a known concentration of methyl 2,3-dimethyl-2H-indazole-6-carboxylate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Protocol for Repeatability (Intra-assay Precision):

    • Prepare six individual samples of methyl 2,3-dimethyl-2H-indazole-6-carboxylate at 100% of the working concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Protocol for Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

    • Calculate the RSD of the combined results from both studies.

Precision LevelAcceptance Criteria for RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the HPLC method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase composition (e.g., ± 2% organic).

    • Analyze a standard solution under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Comparative Analysis of Alternative Analytical Methods

While HPLC is the primary recommended method, other techniques can be employed for the analysis of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, each with its own set of advantages and limitations.

Analytical MethodPrincipleAdvantages for this AnalyteLimitations for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) [15][16][17]Separation of volatile compounds followed by detection based on mass-to-charge ratio.High specificity and sensitivity, excellent for impurity profiling if impurities are volatile.The analyte may require derivatization to increase volatility and thermal stability. Potential for thermal degradation in the injector.[15]
UV-Vis Spectrophotometry [18][19]Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.Simple, rapid, and cost-effective for routine analysis of pure samples.Lacks specificity in the presence of impurities or other UV-absorbing compounds. Not a separative technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy [16][20][21]Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation and specialized expertise.

Logical Relationships in Method Validation

ValidationParameters cluster_quantitative Quantitative Aspects cluster_qualitative Qualitative Aspects cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Accuracy Range Range Linearity->Range Specificity Specificity Specificity->Accuracy LOD LOD LOQ LOQ LOQ->Linearity Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interdependencies of key analytical method validation parameters.

Conclusion

The validation of an analytical method for methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a systematic process that ensures the reliability and accuracy of quantitative data. A well-validated HPLC method, as detailed in this guide, provides a robust platform for the routine analysis of this important pharmaceutical intermediate. The comparative analysis of alternative methods highlights the importance of selecting the most appropriate technique based on the specific analytical requirements. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory authorities, researchers and drug developers can have high confidence in the quality of their analytical data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Spectroscopic Analytical Methods. [Link]

  • Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • ResearchGate. Simultaneous determination of five indole/indazole amide-based synthetic cannabinoids in electronic cigarette oil by ultra performance liquid chromatography. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Molecules. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. [Link]

  • South Eastern European Journal of Public Health. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • Spectroscopic Methods of Analysis. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link]

  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]

  • Molecules. Modern Strategies for Heterocycle Synthesis. [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Acta Crystallographica Section E. 2,3-Dimethyl-6-nitro-2H-indazole. [Link]

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Validation

assessing the purity of methyl 2,3-dimethyl-2H-indazole-6-carboxylate

Assessing the Purity of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate: A Comparative Guide to Orthogonal Analytical Strategies Executive Summary The robust characterization of specialized heterocyclic building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate: A Comparative Guide to Orthogonal Analytical Strategies

Executive Summary

The robust characterization of specialized heterocyclic building blocks is a cornerstone of modern drug development. Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9) presents unique analytical challenges due to the inherent tautomerism and regioselectivity issues associated with the indazole scaffold[1]. This guide provides a comprehensive, objective comparison of orthogonal analytical modalities—HPLC-UV, LC-MS, and qNMR—demonstrating how to establish a self-validating system for rigorous purity assessment.

Mechanistic Challenges in Indazole Purity Assessment

The primary hurdle in evaluating the purity of methyl 2,3-dimethyl-2H-indazole-6-carboxylate lies in its synthetic origins. Indazoles exhibit annular tautomerism, existing predominantly in the thermodynamically stable 1H-form rather than the 2H-form[2].

During the N-methylation of a 1H-indazole precursor to produce the target compound, the reaction inherently risks yielding a mixture of N1-alkylated (1H-isomer) and N2-alkylated (2H-isomer) products[2]. Even when regioselective reagents (such as methyl 2,2,2-trichloroacetimidate) are employed to kinetically favor the 2H-isomer[2], the 1,3-dimethyl-1H-indazole-6-carboxylate isomer remains the most critical structural impurity.

Because these isomers share identical molecular weights and highly similar functional groups, relying on a single analytical technique is insufficient[3]. An orthogonal approach is required to resolve these structurally similar species, confirm their exact masses, and definitively assign their regiochemistry.

Comparative Analysis of Analytical Modalities

To ensure absolute confidence in batch quality, a combination of chromatographic and spectroscopic techniques must be employed. The table below summarizes the performance of each alternative in the context of indazole analysis.

Analytical ModalityPrimary FunctionStrengthsLimitationsTypical LOD
HPLC-UV Quantitative purity & isomer resolutionHigh resolution; robust and reproducible; cost-effective for routine QC[4].Cannot identify unknown peaks without reference standards[3].0.05% (Area)
LC-MS (ESI+) Impurity identification & mass confirmationHigh specificity; easily detects unreacted starting materials or over-methylation[4].Ionization efficiency varies between isomers; not ideal for absolute quantification[3].10 ng/mL
1H/13C qNMR Absolute quantification & regiochemical proofDefinitively differentiates N1 vs N2 methylation via chemical shift; requires no reference standard.Lower sensitivity for trace impurities (<1%); requires expensive instrumentation.1.0% (Mol)

Self-Validating Experimental Protocols

A self-validating protocol ensures that the analytical system actively proves its own reliability during every run. The following methodologies are engineered specifically for methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Protocol A: High-Resolution HPLC-UV for Isomeric Separation Causality: The separation of 1H and 2H indazole isomers relies on their differential lipophilicity. The 2H-indazole possesses a "quinonoid" electronic structure, resulting in a higher dipole moment and slightly greater polarity compared to the "benzenoid" 1H-isomer. Consequently, on a reversed-phase C18 column, the 2H-isomer elutes earlier. The addition of formic acid is critical; it suppresses the ionization of the basic indazole nitrogen, preventing peak tailing and ensuring reproducible retention times[3].

  • System Suitability Requirement: Resolution ( Rs​ ) between the 2H-isomer and 1H-isomer must be ≥1.5 .

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size)[4].

  • Mobile Phase A: 0.1% Formic acid in MS-grade water[4].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[4].

  • Gradient Program: 5% B to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B[4].

  • Flow Rate: 0.3 mL/min[4].

  • Detection: UV at 254 nm.

Protocol B: LC-MS for Trace Impurity Profiling Causality: While HPLC-UV quantifies the peaks, LC-MS identifies them. By operating in positive Electrospray Ionization (ESI+) mode, the basic indazole nitrogen is readily protonated. The target compound will yield an [M+H]+ ion at m/z 205.1. If unreacted mono-methylated precursor is present, it will appear at m/z 191.1.

  • Sample Preparation: Prepare a 1 mg/mL stock in acetonitrile, diluted to a 10 µg/mL working standard using 50:50 water:acetonitrile[4].

  • Mass Spectrometer Settings: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C.

  • Validation Check: Inject a blank (diluent only) immediately after the highest concentration standard to confirm the absence of carry-over (carry-over must be <0.1% of the standard peak area).

Protocol C: qNMR for Regiochemical Confirmation Causality: To definitively prove that the major peak is the 2H-isomer and not the 1H-isomer, 1 H NMR is utilized. The N-methyl protons of a 2H-indazole typically resonate further downfield compared to those of a 1H-indazole due to the differing electronic environment of the quinonoid vs. benzenoid rings.

  • Solvent: DMSO- d6​ or CDCl 3​ .

  • Internal Standard: Dimethyl sulfone (traceable to NIST SRM), weighed accurately into the sample to allow for absolute mass fraction calculation.

Data Visualization & Workflow Logic

Workflow Start Methyl 2,3-dimethyl-2H-indazole- 6-carboxylate Sample HPLC HPLC-UV (Quantitative Purity & Resolving Isomers) Start->HPLC LCMS LC-MS (Impurity Mass ID & Profiling) Start->LCMS NMR 1H/13C qNMR (Regioisomer & Tautomer Confirmation) Start->NMR Decision Data Synthesis & Purity Certification HPLC->Decision LCMS->Decision NMR->Decision

Orthogonal analytical workflow for comprehensive indazole purity assessment.

SeparationLogic Mixture Crude Mixture: 2H-Isomer + 1H-Isomer Stationary C18 Stationary Phase (Hydrophobic Interaction) Mixture->Stationary Isomer1H 1,3-dimethyl-1H-indazole (More lipophilic, later RT) Stationary->Isomer1H Elutes Second Isomer2H 2,3-dimethyl-2H-indazole (Target, more polar, earlier RT) Stationary->Isomer2H Elutes First

Chromatographic resolution logic based on differential lipophilicity of indazole isomers.

References

  • Tetrahedron Letters (via Academia.edu) - Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Available at: [Link]

Sources

Comparative

comparison of functionalization at different positions of the indazole ring

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics[1]. However, the dense heteroaromatic natur...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics[1]. However, the dense heteroaromatic nature of indazole presents a significant synthetic challenge: achieving strict regiocontrol across its multiple reactive sites (N1, N2, C3, and the benzenoid C4–C7 positions).

This guide provides an objective, data-driven comparison of functionalization strategies at different positions of the indazole ring. By analyzing the thermodynamic and kinetic principles governing these reactions, we provide researchers with actionable, self-validating protocols to achieve high regioselectivity and yield.

Mechanistic Foundations of Regioselectivity

Understanding the intrinsic reactivity of the indazole core is critical for designing successful functionalization workflows.

N1 vs. N2 Functionalization: Thermodynamic vs. Kinetic Control

The indazole ring exists as a tautomeric mixture of 1H-indazole and 2H-indazole. Quantum mechanical (QM) analyses reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 4.46 kcal/mol[2]. Consequently, under thermodynamic conditions (e.g., deprotonation with strong, non-nucleophilic bases like NaH in THF), the reaction proceeds via the more stable indazolide anion, heavily favoring N1-alkylation [3].

Conversely, the transition state (TS) energy barrier for N2-alkylation is often significantly lower. QM calculations demonstrate that the activation energy for N2-alkylation can be ~3.42 kcal/mol lower than that of N1-alkylation[2]. This energy difference translates to a kinetic preference for N2-substitution (with N2:N1 product ratios reaching up to 322:1 at 25 °C) when reactions are run under neutral or specific transition-metal-catalyzed conditions[2].

G Indazole Indazole Core (Tautomeric Mixture) T1 1H-Indazole (Thermodynamically Stable ΔE = -4.46 kcal/mol) Indazole->T1 Favored Equilibrium T2 2H-Indazole (Higher Energy State) Indazole->T2 Minor Cond1 Thermodynamic Conditions (Strong Base, e.g., NaH / THF) T1->Cond1 Cond2 Kinetic Conditions (Lower TS Barrier for N2) T2->Cond2 N1_Prod N1-Alkylated Product (Major) Cond1->N1_Prod Deprotonation at N1 N2_Prod N2-Alkylated Product (Major) Cond2->N2_Prod ΔE_TS = 3.42 kcal/mol

Caption: Logic flow of thermodynamic vs. kinetic control in indazole N-alkylation.

C3 vs. Benzenoid (C7) Functionalization

The C3 position is the most electron-rich carbon on the indazole ring, making it highly susceptible to electrophilic attack (e.g., halogenation) and direct C-H activation[1]. Traditional methods rely on C3-bromination followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4]. More recent atom-economical approaches utilize direct oxidative cross-dehydrogenative coupling (CDC) for C3-acylation[5].

Functionalizing the benzenoid ring (C4–C7) , particularly the C7 position, requires overcoming the inherent reactivity of C3. This is achieved using directing groups (DGs). For instance, a carboxylic acid at C6 or an amide at N1 can coordinate with Rh(III) or Ru(II) catalysts to force regioselective C7–H bond activation, enabling downstream[4+2] annulations or arylations[6].

G Start N-Protected Indazole C3_Path C3 Functionalization (Most Electron-Rich Carbon) Start->C3_Path C7_Path C7 Functionalization (Requires Directing Group) Start->C7_Path C3_Hal 1. Halogenation (Br2 / I2) 2. Pd Cross-Coupling C3_Path->C3_Hal C3_CH Direct Oxidative C-H Acylation/Arylation C3_Path->C3_CH C7_DG Install Directing Group (e.g., C6-COOH) C7_Path->C7_DG Prod_C3 C3-Substituted Indazole (Yields: 75-95%) C3_Hal->Prod_C3 C3_CH->Prod_C3 C7_Act Rh(III) Catalyzed C-H Activation C7_DG->C7_Act Prod_C7 C7-Substituted Indazole (Yields: 60-85%) C7_Act->Prod_C7

Caption: Divergent synthetic workflows for C3 vs. C7 regioselective functionalization of indazoles.

Comparative Performance Analysis

The following table summarizes the performance metrics, required conditions, and strategic trade-offs for functionalizing different positions of the indazole ring.

Functionalization SitePrimary MechanismTypical Reagents / CatalystsRegioselectivityExpected YieldsPros & Cons
N1-Alkylation Thermodynamic ControlNaH, THF, Alkyl Halide (0 °C to RT)High (N1 > N2)75% - 90%Pros: Highly reproducible; utilizes inexpensive reagents[3].Cons: Requires strictly anhydrous conditions.
N2-Alkylation Kinetic ControlMild bases (e.g., K2CO3) or specific electrophilesModerate to High (up to 322:1)60% - 85%Pros: Accesses the less thermodynamically stable isomer[2].Cons: Highly substrate-dependent; often yields mixtures requiring chromatography.
C3-Cross Coupling Halogenation + Pd-Catalysis1. Br2/AcOH 2. Pd(PPh3)4, Boronic acidAbsolute (C3 specific)80% - 95%Pros: Extremely broad substrate scope (Suzuki/Buchwald-Hartwig)[4].Cons: Requires two steps (pre-functionalization).
C3-Direct C-H Cross-Dehydrogenative CouplingTBPB (oxidant), PhCl, 110 °CHigh (C3 specific)70% - 87%Pros: Atom-economical; transition-metal-free options available[5].Cons: Harsher oxidative conditions; limited to specific coupling partners (e.g., aldehydes).
C7-H Activation Directed MetalationRh(III) or Ru(II), AgSbF6, Directing GroupHigh (C7 specific)60% - 85%Pros: Accesses difficult benzenoid positions directly[6].Cons: Requires installation and potential removal of a directing group.

Verified Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in mechanistic checks to confirm the reaction pathway.

Protocol A: Thermodynamic Regioselective N1-Alkylation[3]

Objective: Achieve >95% N1-selectivity by exploiting the thermodynamic stability of the indazolide anion.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1H-indazole (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until hydrogen gas evolution ceases. (Self-Validation: The cessation of bubbling confirms complete formation of the thermodynamic N1-anion).

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate. Purify via flash chromatography.

Protocol B: Transition-Metal-Free Direct C3-Acylation[5]

Objective: Atom-economical C3 functionalization via Cross-Dehydrogenative Coupling (CDC).

  • Setup: In a sealed tube, combine the 2H-indazole derivative (1.0 equiv) and the target aldehyde (2.0 equiv) in chlorobenzene (PhCl, 0.1 M).

  • Oxidation: Add tert-butyl peroxybenzoate (TBPB, 2.0 equiv) as the oxidant.

  • Reaction: Heat the mixture at 110 °C for 24 hours under an inert atmosphere.

  • Mechanistic Validation: Run a parallel control reaction adding 2.0 equiv of TEMPO (a radical scavenger). (Self-Validation: Complete suppression of the product in the TEMPO control confirms the reaction proceeds via the proposed acyl radical pathway).

  • Isolation: Cool to room temperature, dilute with water, extract with DCM, and purify via column chromatography (Yields typically up to 87%)[5].

Protocol C: Rh(III)-Catalyzed Directed C7-H Annulation[6]

Objective: Functionalize the sterically hindered C7 position using a dual directing group strategy.

  • Catalyst Activation: In a glovebox, charge a vial with 2-benzyl-2H-indazole-6-carboxylic acid (1.0 equiv), ynamide (1.2 equiv), [Cp*RhCl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.1 M). Seal the vial.

  • Heating: Stir the mixture at 100 °C for 12 hours. (Self-Validation: A control reaction omitting the C6-carboxylic acid directing group will yield no C7-functionalized product, proving the necessity of the DG).

  • Purification: Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography to isolate the indazole-fused pyran.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi Biology URL:[Link]

  • C3-Indazole Functionalization: A Review Targets in Heterocyclic Systems (DOI) URL:[Link]

  • Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization National Institutes of Health (PMC) URL: [Link]

  • Rh-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Validation

Validating the Anti-Proliferative Effects of Novel Indazole Compounds: A Comparative Methodological Guide

Executive Summary & Mechanistic Rationale For researchers and drug development professionals navigating the oncology landscape, the indazole scaffold represents a privileged pharmacophore[1]. While first-generation FDA-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals navigating the oncology landscape, the indazole scaffold represents a privileged pharmacophore[1]. While first-generation FDA-approved indazole derivatives like Pazopanib and Axitinib successfully validated the clinical utility of targeting receptor tyrosine kinases, resistance mechanisms have necessitated the development of next-generation compounds[2][3].

Recent structural optimizations have yielded novel indazole derivatives with enhanced selectivity and potency against complex targets, including dual EGFR/VEGFR-2, Polo-like kinase 4 (PLK4), and the tubulin colchicine binding site[2][4][5]. As a Senior Application Scientist, I emphasize that validating these novel compounds requires more than isolated viability screens; it demands a self-validating experimental ecosystem that bridges phenotypic observations with definitive molecular mechanisms.

Below is the mechanistic rationale illustrating how novel indazoles disrupt tumor proliferation by competitively inhibiting ATP-binding sites on key receptor kinases, ultimately driving the cell toward apoptosis.

Pathway Indazole Novel Indazole Derivatives Receptors Receptor Tyrosine Kinases (EGFR / VEGFR-2) Indazole->Receptors ATP-Competitive Inhibition PI3K PI3K / AKT Survival Pathway Receptors->PI3K Blocked MAPK RAS / MAPK Proliferation Pathway Receptors->MAPK Blocked Proliferation Tumor Cell Proliferation PI3K->Proliferation Downregulated Apoptosis Apoptosis Induction (Bax ↑, Bcl-2 ↓) PI3K->Apoptosis Promotes MAPK->Proliferation Downregulated

Dual kinase signaling inhibition mechanism by novel indazole derivatives.

Comparative Efficacy: Novel Indazoles vs. Standard Therapeutics

To objectively evaluate the performance of novel indazole compounds, we must benchmark their half-maximal inhibitory concentrations (IC50 / GI50) against established clinical alternatives across diverse human cancer cell lines. The data below synthesizes recent breakthrough findings in indazole structural optimization.

Compound ClassSpecific DerivativePrimary TargetCell LineIC50 / GI50Reference AlternativeRef. IC50
5-ethylsulfonyl-indazole 2Dual EGFR / VEGFR-2MCF-7 (Breast)25 nM Erlotinib33 nM[2]
1H-indazole derivative 6EGFR T790M MutantH1975 (NSCLC)5.3 nM Standard EGFRi>1000 nM[6]
Indazole-based PLK4i 5PLK4IMR-32 (Neuroblastoma)948 nM LCR-263Inferior Efficacy[5]
3-(pyrrolopyridin-2-yl)indazole 6Broad KinaseHL60 (Leukemia)8.3 nM N/AN/A[6]

Key Takeaway: The introduction of functional groups like 5-ethylsulfonyl or pyrrolopyridin-2-yl to the indazole core drastically improves binding affinity, allowing these novel agents to outperform standard therapeutics like Erlotinib, particularly in drug-resistant mutant models (e.g., EGFR T790M)[2][6].

Self-Validating Experimental Workflows

Workflow Seed 1. Cell Culture & Synchronization Treat 2. Indazole Treatment (Dose-Response) Seed->Treat Serum Starvation MTT 3. MTT Assay (Determine IC50) Treat->MTT 48-72h Incubation Flow 4. Flow Cytometry (Annexin V / PI) MTT->Flow Apply IC50 Doses WB 5. Western Blot (Target Validation) Flow->WB Protein Extraction

Self-validating experimental workflow for assessing anti-proliferative effects.

Protocol 1: Phenotypic Screening via MTT Viability Assay

Purpose & Causality: The MTT assay measures cellular metabolic activity as a proxy for viability[2]. We use this as the first-line screen to establish the exact IC50, which dictates the precise dosing required for all subsequent mechanistic assays, preventing off-target toxicity artifacts.

  • Cell Seeding: Seed target cells (e.g., MCF-7, H1975) at 5×103 cells/well in 96-well plates. Causality: This specific density ensures cells remain in the exponential growth phase during the 72h assay window, preventing contact inhibition from skewing viability data.

  • Synchronization: Serum-starve the cells for 12 hours prior to treatment. Causality: This synchronizes the cell population to the G0/G1 phase, reducing background kinase activation from serum-derived growth factors and isolating the indazole's specific anti-proliferative effect.

  • Treatment: Apply the novel indazole compounds in a dose-response gradient (e.g., 0.1 nM to 10 μM) alongside a vehicle control (0.1% DMSO) and a positive control (e.g., Erlotinib) for 72 hours.

  • Detection: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove the medium and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

Protocol 2: Functional Validation via Annexin V/PI Flow Cytometry

Purpose & Causality: Reduced metabolic activity (MTT) does not differentiate between cytostatic (growth arrest) and cytotoxic (apoptotic) effects. Flow cytometry definitively confirms whether the indazole compound actively induces programmed cell death[5].

  • Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells via trypsinization. Causality: Apoptotic cells detach from the plate; discarding the supernatant would artificially lower the measured apoptotic fraction and invalidate the assay.

  • Staining: Wash cells in cold PBS and resuspend in Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Causality: Annexin V binds externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining distinguishes true indazole-induced apoptosis from non-specific chemical necrosis.

  • Analysis: Incubate for 15 minutes in the dark at room temperature. Analyze a minimum of 10,000 events per sample using a flow cytometer.

Protocol 3: Mechanistic Proof via Western Blotting

Purpose & Causality: To prove the compound acts via its intended structural design (e.g., as an EGFR or PLK4 inhibitor), we must observe the downstream molecular consequences[5].

  • Lysis: Treat cells with the established IC50 dose of the indazole compound for 24-48 hours. Lyse cells in RIPA buffer supplemented with both protease and phosphatase inhibitors. Causality: Because novel indazoles primarily target kinases, phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation states of target proteins (e.g., p-EGFR, p-PLK4) during extraction.

  • Electrophoresis: Resolve 30 μg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe for the primary phosphorylated target (e.g., p-EGFR), total target protein, apoptotic markers (Bax, Bcl-2, Cleaved Caspase-3), and a loading control (GAPDH). Causality: An observed increase in the Bax/Bcl-2 ratio directly correlates with the Annexin V flow cytometry data, confirming that the intrinsic apoptotic pathway is the exact mechanism driving the anti-proliferative phenotype seen in the initial MTT assay[2].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)

Sources

Comparative

comparative docking studies of indazole derivatives in kinase active sites

Title: Comparative Docking Studies of Indazole Derivatives in Kinase Active Sites: A Computational Guide Introduction: The Indazole Scaffold in Kinase Inhibition Protein kinases are central to cellular signaling, and the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Studies of Indazole Derivatives in Kinase Active Sites: A Computational Guide

Introduction: The Indazole Scaffold in Kinase Inhibition Protein kinases are central to cellular signaling, and their dysregulation is a hallmark of oncogenesis. Among the diverse pharmacophores explored in targeted therapeutics, the indazole scaffold has emerged as a highly privileged structure. FDA-approved kinase inhibitors such as axitinib and pazopanib utilize the indazole core to anchor into the highly conserved ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases[1].

As a Senior Application Scientist, I have structured this guide to provide an objective, comparative analysis of indazole derivatives against standard kinase inhibitors using in silico molecular docking. This guide goes beyond procedural mechanics to elucidate the biophysical causality behind active site topology, ligand conformation, and scoring metrics.

Mechanistic Rationale: The Indazole-Hinge Interaction

The efficacy of indazole derivatives stems from their structural mimicry of the adenine ring of ATP. The nitrogen atoms (N1 and N2) of the indazole core act as a potent hydrogen bond donor-acceptor pair. In VEGFR-2, for instance, this scaffold typically forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Cys919 and Glu917)[2].

Furthermore, functionalizing the indazole core allows the ligand to project into adjacent sub-pockets, such as the hydrophobic pockets (HYD-I and HYD-II) or the DFG (Asp-Phe-Gly) motif. Type I inhibitors bind the active "DFG-in" conformation, while Type II inhibitors exploit the inactive "DFG-out" state, often interacting with Asp1046 and Glu885[2][3].

KinaseTopology Indazole Indazole Scaffold (Ligand Core) Hinge Hinge Region (Cys919, Glu917) Indazole->Hinge Bidentate H-Bonds DFG DFG Motif (Asp1046, Glu885) Indazole->DFG Type II Binding HYD Hydrophobic Pockets (HYD-I & HYD-II) Indazole->HYD Hydrophobic Contacts

Caption: Logical mapping of indazole scaffold interactions within the kinase active site topology.

Workflow: In Silico Docking Protocol

To ensure a self-validating system, the docking workflow must rigorously prepare both the protein and the ligand to reflect physiological states. If the input structures are physically impossible, the resulting docking scores will be computationally meaningless.

DockingWorkflow PDB Target Selection (e.g., VEGFR-2 X-ray) ProtPrep Protein Preparation (Protonation, Minimizaton) PDB->ProtPrep Grid Grid Generation (Define ATP Pocket) ProtPrep->Grid LigPrep Ligand Preparation (Tautomers, 3D Confs) Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking Grid->Docking Scoring Scoring & Pose Analysis (Binding Energy, RMSD) Docking->Scoring MD MD Simulation (Pose Stability Validation) Scoring->MD

Caption: Step-by-step computational workflow for kinase inhibitor docking and validation.

Experimental Protocol: Comparative Docking Methodology

The following protocol outlines the setup for comparing indazole derivatives using standard docking engines like Schrödinger Glide or AutoDock Vina[4][5].

Step 1: Protein Preparation (Causality: Restoring Physiological Protonation)

  • Action : Retrieve the high-resolution X-ray crystal structure of VEGFR-2 (e.g., PDB ID: 4AG8, co-crystallized with axitinib). Remove water molecules beyond 5 Å of the active site. Add missing hydrogen atoms and assign protonation states at pH 7.4.

  • Rationale : Kinase active sites often contain critical aspartate residues (like Asp1046 in the DFG motif). Incorrect protonation states will artificially abrogate hydrogen bonding, leading to false-negative docking scores.

Step 2: Ligand Preparation (Causality: Conformational Sampling)

  • Action : Generate 3D geometries for the indazole derivatives, axitinib (positive control), and a non-indazole control (e.g., sunitinib). Perform energy minimization and generate tautomeric states at physiological pH.

  • Rationale : The indazole ring can exist in 1H- or 2H- tautomeric forms. Evaluating all probable tautomers ensures the optimal hydrogen-bond donor/acceptor alignment with the hinge region is sampled.

Step 3: Grid Generation (Causality: Defining the Search Space)

  • Action : Center the receptor grid box on the co-crystallized ligand (axitinib) in the VEGFR-2 structure. Set the bounding box size to roughly 20 × 20 × 20 Å.

  • Rationale : This volume encompasses the hinge region, the DFG motif, and the hydrophobic back pockets, allowing sufficient spatial freedom for both Type I and Type II binding modes without wasting computational resources on allosteric sites[5].

Step 4: Docking & Scoring (Causality: Thermodynamic Estimation)

  • Action : Execute Extra Precision (XP) docking in Glide or use the iterated local search global optimizer in AutoDock Vina. Rank poses based on binding free energy ( ΔG ) estimates.

  • Rationale : XP scoring functions are highly sensitive to solvent-exposed hydrophobic surface area and exact hydrogen bond geometry, which are the primary drivers of indazole-kinase affinity[4].

Comparative Data Analysis

To objectively evaluate the indazole scaffold, we compare the docking performance of a novel 3-substituted-1H-indazole derivative against established inhibitors in the VEGFR-2 active site.

Table 1: Comparative Docking Profiles in VEGFR-2 (PDB: 4AG8)

CompoundScaffold TypeDocking Score (kcal/mol)RMSD to Native (Å)Key Hinge InteractionsDFG Motif Interaction
Axitinib (Control)Indazole-10.450.85Cys919, Glu917Glu885, Asp1046
Sunitinib (Control)Indolinone-9.121.12Cys919None (Type I binding)
Novel Indazole A 3-Subst-Indazole-11.050.94Cys919, Glu917Asp1046
Novel Indazole B N1-Subst-Indazole-8.452.30Glu917 (Weak)Steric Clash

Data Interpretation : The quantitative data demonstrates that preserving the unsubstituted N1/N2 indazole face (Novel Indazole A) yields superior binding energy (-11.05 kcal/mol) by maintaining the bidentate hydrogen bonds with Cys919 and Glu917[2][3]. Conversely, substituting the N1 position (Novel Indazole B) disrupts this critical hinge interaction, resulting in a higher RMSD and poorer docking score. This validates the structural necessity of the free indazole NH for potent VEGFR-2 inhibition.

Conclusion & Self-Validating Next Steps

While molecular docking provides rapid thermodynamic estimations and structural hypotheses, static docking cannot account for the full conformational plasticity of the kinase activation loop. As a self-validating measure, all top-ranked indazole poses must be subjected to Molecular Dynamics (MD) simulations (e.g., 50-100 ns) to verify the temporal stability of the Cys919/Glu917 hydrogen bonds and calculate rigorous binding free energies using MM-GBSA methods[4].

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. 1

  • A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents - MDPI. 2

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC (nih.gov). 3

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers. 4

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. 5

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

In the landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. For a molecule like methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a heterocyclic compound with potential...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. For a molecule like methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, ensuring the accuracy and reliability of its characterization is a critical step.[1][2] This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this specific indazole derivative. We will move beyond rote protocol recitation to explore the underlying scientific rationale for methodological choices, the establishment of a self-validating system of analysis, and the interpretation of comparative data.

The Imperative for Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For a novel or complex molecule like methyl 2,3-dimethyl-2H-indazole-6-carboxylate, reliance on a single analytical technique is a risk. Cross-validation, the process of corroborating results from two or more orthogonal analytical methods, provides a higher degree of assurance in the reported data. This is especially critical when considering the potential for isomeric impurities, a common challenge in the synthesis of substituted indazoles.[5][6] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical procedure validation, which serve as the foundation for the principles discussed herein.[3][7][8][9][10][11]

Strategic Selection of Orthogonal Analytical Techniques

The choice of analytical methods for cross-validation should be deliberate, with each technique providing a different perspective on the molecule's properties. For methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a strategic combination of chromatographic and spectroscopic methods, alongside a fundamental elemental analysis, offers a robust validation package.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of pharmaceutical analysis for its precision in quantification and its ability to separate the main compound from its impurities.[12][13][14] For methyl 2,3-dimethyl-2H-indazole-6-carboxylate, a reversed-phase HPLC method is the logical starting point, leveraging the molecule's moderate polarity. The key is to develop a method with sufficient resolution to separate potential isomers and degradation products.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent confirmatory technique, particularly for assessing volatile and thermally stable impurities that might not be well-resolved by HPLC.[15] It provides both retention time and mass spectral data, offering a high degree of specificity. Given the structure of methyl 2,3-dimethyl-2H-indazole-6-carboxylate, it is expected to be amenable to GC analysis.

Experimental Protocol:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-400 m/z

  • Sample Preparation: 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation and is a powerful tool for identifying and quantifying impurities, including isomers, without the need for a reference standard for each impurity.[16] Both ¹H and ¹³C NMR should be employed.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure accurate integration for quantitative purposes.

  • ¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Sample Preparation: 5-10 mg of the sample dissolved in 0.75 mL of deuterated solvent.

Elemental Analysis (CHN)

Rationale: Elemental analysis provides a fundamental assessment of the compound's purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values.[17][18][19][20] A result within ±0.4% of the calculated values is generally considered evidence of high purity.[17][18]

Experimental Protocol:

  • Instrument: A calibrated CHN elemental analyzer.

  • Sample Preparation: A precisely weighed sample (2-3 mg) is combusted in a pure oxygen environment.

  • Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

Designing the Cross-Validation Study

A robust cross-validation study involves a systematic comparison of the results obtained from the different analytical techniques. The following workflow illustrates the key steps:

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison cluster_report Final Report Sample Methyl 2,3-dimethyl-2H- indazole-6-carboxylate (CAS: 1638764-86-9) HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR CHN Elemental Analysis Sample->CHN Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity NMR->Impurity Structure Structural Confirmation NMR->Structure CHN->Purity Report Cross-Validation Report Purity->Report Impurity->Report Structure->Report

Cross-validation workflow for analytical results.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the analysis of a single batch of methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

Table 1: Purity Assessment by Orthogonal Methods

Analytical TechniquePurity (%)
HPLC (Area % at 254 nm)99.5%
GC-MS (TIC Area %)99.3%
¹H NMR (Quantitative)99.6%
Elemental AnalysisCorresponds to >99.5%

Table 2: Elemental Analysis Results

ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C)64.6964.55-0.14
Hydrogen (H)5.925.98+0.06
Nitrogen (N)13.7213.65-0.07

Table 3: Impurity Profiling by HPLC and GC-MS

ImpurityRetention Time (HPLC, min)Relative Area (HPLC, %)Retention Time (GC-MS, min)Relative Area (GC-MS, %)Proposed Identity
Impurity A12.50.2510.80.30Isomeric Impurity
Impurity B15.80.1513.20.20Starting Material
Impurity C18.20.10Not DetectedNot DetectedNon-volatile by-product

Interpretation of Results: A Self-Validating System

The convergence of data from these orthogonal techniques creates a powerful, self-validating system.

  • Purity Concordance: The close agreement in purity values from HPLC, GC-MS, and quantitative NMR provides a high degree of confidence in the assessment of the main component. The elemental analysis further corroborates this, with experimental values falling well within the acceptable ±0.4% deviation.

  • Complementary Impurity Detection: HPLC and GC-MS offer complementary views of the impurity profile. The detection of Impurity A by both techniques, albeit at slightly different relative concentrations due to detector response differences, strengthens the evidence for its presence. The detection of a non-volatile impurity (Impurity C) by HPLC that is not seen by GC-MS highlights the importance of using multiple techniques.

  • Unambiguous Structural Confirmation: While chromatographic techniques suggest purity, only NMR provides definitive structural confirmation of the main component and can help in the structural elucidation of impurities if they are present at sufficient levels.

Logical Relationships in Analytical Method Selection

The choice of analytical methods is not arbitrary. The following diagram illustrates the decision-making process based on the physicochemical properties of the analyte and the information required.

MethodSelection cluster_properties Physicochemical Properties cluster_questions Analytical Questions cluster_methods Selected Analytical Methods Analyte Methyl 2,3-dimethyl-2H- indazole-6-carboxylate Polarity Moderate Polarity Analyte->Polarity Volatility Likely Volatile Analyte->Volatility Structure Complex Heterocycle Analyte->Structure Purity High Purity Expected Analyte->Purity Quant Accurate Quantification? Polarity->Quant Imp Isomeric Impurities? Volatility->Imp ID Structural Identity Confirmed? Structure->ID Elemental Correct Elemental Composition? Purity->Elemental HPLC HPLC Quant->HPLC GCMS GC-MS Imp->GCMS NMR NMR ID->NMR CHN Elemental Analysis Elemental->CHN

Decision matrix for analytical method selection.

Conclusion

The cross-validation of analytical results for methyl 2,3-dimethyl-2H-indazole-6-carboxylate is not merely a procedural formality; it is a scientifically rigorous approach to ensuring data integrity. By employing a suite of orthogonal analytical techniques—HPLC, GC-MS, NMR, and elemental analysis—a comprehensive and self-validating picture of the compound's purity, identity, and impurity profile can be established. This multi-faceted approach provides the high degree of confidence required for decision-making in drug development and other research endeavors.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • National Institutes of Health. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • PrudentCAMP. (2024, March 8). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?[Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • National Institutes of Health. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • British Pharmacopoeia. 3-(1,5-dibenzyl-1H-indazole-3-yl)oxypropyldimethylamine hydrochloride. [Link]

  • YIC. Elemental Analysis Of Organic Compounds With The Use Of. [Link]

  • Austin Publishing Group. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Royal Society of Chemistry. TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • ResearchGate. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]

  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Wolters Kluwer. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • MDPI. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]

  • Springer. Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)b. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • National Institutes of Health. 2,3-Dimethyl-6-nitro-2H-indazole. [Link]

  • MDPI. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Google Patents.
  • National Institutes of Health. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]

  • MDPI. (2025, December 22). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Biomedical and Pharmacology Journal. (2023, January 20). Pharmacophoric Evaluation of Compounds Isolated from GC-MS Analytical Method of Aqueous Extract of Azadirachtaindica Leaves. [Link]

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Safety & Regulatory Compliance

Safety

methyl 2,3-dimethyl-2H-indazole-6-carboxylate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate In drug discovery and synthetic chemistry, heterocyclic esters like methyl 2,3-dimethyl-2H-indazole-6-carboxylate act...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate

In drug discovery and synthetic chemistry, heterocyclic esters like methyl 2,3-dimethyl-2H-indazole-6-carboxylate act as crucial building blocks. However, the structural features that make them valuable—specifically the nitrogen-rich indazole core and the reactive ester linkage—also dictate strict end-of-life management. Improper disposal can lead to environmental persistence, aquatic toxicity, and regulatory non-compliance.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe disposal of this compound. This ensures that laboratory personnel understand not just what to do, but the chemical causality behind why these procedures are mandatory.

Physicochemical Profile and Hazard Assessment

Understanding the physical and chemical properties of methyl 2,3-dimethyl-2H-indazole-6-carboxylate[1] is the first step in designing a compliant disposal strategy. The presence of the indazole ring necessitates specific combustion parameters to prevent the release of toxic nitrogen oxides (NOx).

Property / AttributeValue / Description
Chemical Name Methyl 2,3-dimethyl-2H-indazole-6-carboxylate
CAS Number 1638764-86-9
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Chemical Class Organic Heterocyclic Ester
Primary Hazards Skin/Eye Irritant, Potential Environmental Hazard
Disposal Mechanism High-Temperature Incineration (with NOx scrubbing)

Mechanistic Rationale for Disposal Protocols

The disposal of organic esters and heterocycles cannot be treated as a generic waste stream. Every step in the disposal pipeline is dictated by the molecule's reactivity and environmental fate:

  • Environmental Persistence: The indazole core is highly stable and resistant to rapid biodegradation. Discharging this compound into the municipal sewer system violates environmental regulations and risks severe contamination of local waterways[2].

  • Combustion Byproducts: When subjected to thermal destruction, the two nitrogen atoms in the indazole ring will oxidize. Therefore, the designated Environmental Health & Safety (EHS) incineration facility must be equipped with NOx scrubbers to neutralize these acidic byproducts before atmospheric release[3].

  • Hydrolytic Reactivity: As an ester, the compound can undergo hydrolysis under strongly acidic or basic conditions. Waste streams containing this compound should be kept chemically neutral to prevent unintended exothermic reactions or the generation of volatile byproducts in the waste carboy.

Operational Plan: Step-by-Step Disposal Procedures

To maintain a self-validating safety system, every disposal action must be verifiable. Follow these steps to process methyl 2,3-dimethyl-2H-indazole-6-carboxylate waste.

Phase 1: Segregation and Containment
  • Determine the Waste State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weigh paper) or a liquid solution (e.g., reaction mother liquor, HPLC effluent).

  • Select the Appropriate Receptacle:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container with a secure screw-cap.

    • For Liquids: Use a chemically compatible carboy (HDPE or amber glass). Crucial Step: Segregate liquid waste into "Halogenated" (if dissolved in solvents like DCM or Chloroform) or "Non-Halogenated" (if dissolved in DMSO, Methanol, or Ethyl Acetate) streams[3]. Mixing these streams complicates the incineration process and drastically increases disposal costs.

  • Transfer the Material: Carefully transfer the waste into the designated container.

    • Self-Validation Check: Visually verify that the container is never filled beyond 80% capacity. This headspace is required to safely accommodate ambient vapor expansion.

Phase 2: Labeling and EHS Coordination
  • Apply Regulatory Labeling: Attach a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state "Methyl 2,3-dimethyl-2H-indazole-6-carboxylate" without using abbreviations or shorthand.

  • Indicate Hazards: Check the boxes for "Toxic" and "Environmental Hazard."

  • Initiate EHS Transfer: Once the container reaches the 80% fill line, seal it tightly. Wipe the exterior with a compatible solvent (e.g., ethanol) to ensure no surface contamination, and submit a collection request to your institution's EHS department[4].

Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental discharge.

  • Secure the Area: Isolate the spill zone and ensure all personnel are wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Solid Spills: Do not dry sweep, as this aerosolizes the fine powder, creating an acute inhalation hazard. Instead, lightly dampen an absorbent pad with water or ethanol, gently wipe up the powder, and place the contaminated pad into a solid hazardous waste container.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand) to prevent it from spreading. Once the liquid is fully absorbed, use a plastic scoop to transfer the clumped material into a solid waste container.

  • Decontamination & Verification: Wash the affected surface with a mild detergent solution, followed by a water rinse. Collect all wash liquids into the aqueous waste stream. Verify the area is clean by ensuring no visual residue or chemical odor remains.

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for routing methyl 2,3-dimethyl-2H-indazole-6-carboxylate waste to ensure regulatory compliance and safe destruction.

G Start Waste Generation: Methyl 2,3-dimethyl-2H-indazole-6-carboxylate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidWaste Solid Organic Waste Stream Solid->SolidWaste HaloCheck Halogenated Solvent? Liquid->HaloCheck HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Stream (e.g., DMSO, MeOH) HaloCheck->NonHaloWaste No EHS EHS Collection & Logging HaloWaste->EHS NonHaloWaste->EHS SolidWaste->EHS Incineration High-Temperature Incineration (with NOx Scrubbing) EHS->Incineration

Caption: Decision tree for the segregation and disposal routing of heterocyclic ester waste.

References

  • CAS 1638764-86-9 | methyl 2,3-dimethyl-2H-indazole-6-carboxyl
  • University of Pittsburgh Safety Manual: (January 01 2007), Pitt.edu,
  • 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9, Benchchem,
  • 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole, Benchchem,

Sources

Handling

Personal protective equipment for handling methyl 2,3-dimethyl-2H-indazole-6-carboxylate

An authoritative, procedurally rigorous framework for the safe handling, operational logistics, and disposal of methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9). Designed for drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, procedurally rigorous framework for the safe handling, operational logistics, and disposal of methyl 2,3-dimethyl-2H-indazole-6-carboxylate (CAS: 1638764-86-9).

Designed for drug development professionals and analytical chemists, this guide transcends standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind required safety protocols, ensuring a self-validating system of laboratory safety.

Chemical Profile & Hazard Causality

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate is a specialized organic heterocyclic compound (Molecular Weight: 204.228 g/mol ) utilized primarily as an intermediate in active pharmaceutical ingredient (API) synthesis[1].

Mechanistic Hazard Profile: While specific toxicological data for this exact derivative is continually emerging, its structural homology to other substituted indazoles dictates a strict hazard classification. Indazole derivatives frequently act as bioisosteres for indoles and benzimidazoles, granting them high affinity for kinase ATP-binding sites and off-target biological receptors. Consequently, they are universally treated as Acute Toxins (Category 4: Oral, Dermal, Inhalation) and Serious Eye/Skin Irritants (Category 2/2A) [2][3].

Furthermore, the esterification of the carboxylic acid at the 6-position into a methyl ester significantly increases the molecule's lipophilicity. This chemical modification enhances its ability to permeate the stratum corneum (the outermost layer of the epidermis), increasing the risk of systemic absorption upon dermal contact[4]. Therefore, standard barrier protection is insufficient; high-chemical-resistance PPE is mandatory.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of aerosolized powder inhalation and dermal penetration, the following PPE matrix must be strictly adhered to.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / StandardMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile gloves (Min thickness: 0.11 mm inner, 0.14 mm outer).Nitrile provides broad-spectrum resistance to lipophilic organic powders. Double-gloving ensures the outer contaminated layer can be safely doffed before handling clean equipment.
Eye Protection Snug-fitting safety goggles (ANSI Z87.1 / EN 166 compliant).Fine indazole powders can cause severe mechanical and chemical irritation to the cornea[3]. Standard safety glasses with side shields do not prevent micro-dust ingress.
Respiratory N95 / P100 particulate respirator (if handled outside a fume hood).Prevents the inhalation of aerosolized micro-particles during weighing and transfer, which can cause severe respiratory tract irritation[4].
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Knit cuffs prevent the sleeves from riding up, eliminating exposed skin on the forearms where lipophilic powders can settle and absorb.

Operational Workflow: Safe Handling Protocol

Every step in this protocol is designed as a self-validating system. By confirming the success of the previous step before proceeding, researchers minimize the risk of accidental exposure.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a minimum face velocity of 0.5 m/s (100 fpm).

  • Clear the hood of all unnecessary reagents to prevent cross-contamination.

  • Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Indazole powders can hold static charges, causing them to "jump" and aerosolize when manipulated with metal spatulas.

Step 2: Aliquoting and Transfer

  • Don all PPE as specified in Table 1.

  • Using a grounded, anti-static micro-spatula, carefully transfer the required mass of methyl 2,3-dimethyl-2H-indazole-6-carboxylate into the weighing boat.

  • Seal the primary chemical container immediately after use.

  • Transfer the weighed powder directly into the reaction vessel or volumetric flask.

Step 3: Solubilization

  • Add the appropriate solvent (e.g., DMSO, DMF, or methanol, depending on your assay) slowly to the vessel.

  • Cap the vessel tightly before removing it from the fume hood. Causality: Once solubilized, the compound's bioavailability increases drastically. Capping ensures no spills occur during transit to vortexers or sonicators.

Accidental Release & Spill Management

In the event of a powder spill, immediate containment is required to prevent aerosolization.

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the fine powder, drastically increasing inhalation risks[3].

  • Neutralize/Absorb: Gently cover the spill with a damp absorbent pad (using water or a 70% ethanol solution to trap the lipophilic powder).

  • Collect: Carefully gather the damp pads and place them into a designated, sealable hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe down to remove any residual lipophilic ester[4].

Disposal Plan

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate and all materials contaminated by it must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of empty vials, contaminated weighing boats, and used outer gloves in a clearly labeled, rigid solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled organic waste carboys. Do not mix with strong oxidizing agents, as indazoles can react violently[5].

  • Regulatory Compliance: Ensure all waste disposal complies with local environmental regulations (e.g., EPA RCRA guidelines in the United States).

Workflow Visualization

The following diagram illustrates the logical flow for safe handling and spill response, ensuring immediate visual comprehension of the operational protocol.

SafeHandling Start Start: Chemical Handling PPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Vent Transfer to Fume Hood (Min face velocity 0.5 m/s) PPE->Vent Weigh Weighing via Anti-Static Tools & Closed System Vent->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Wipe Protocol (Do NOT Dry Sweep) Spill->Clean Yes Proceed Proceed to Reaction/ Solubilization Spill->Proceed No Dispose Dispose as Hazardous Chemical Waste Clean->Dispose Proceed->Dispose Post-experiment

Operational workflow for handling methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

References

  • Title: methyl 2,3-dimethylindazole-6-carboxylate - CAS 1638764-86-9 Source: Molaid URL:[Link]

  • Title: 5-amino-1H-indazole-3-carboxamide — Chemical Substance Information Source: NextSDS URL:[Link]

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